N,N-Diethyl-m-toluidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVVROJHKLHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052610 | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-67-8 | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylamino)toluene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzenamine, N,N-diethyl-3-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-m-toluidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIETHYLAMINO)TOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5635R949A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N-Diethyl-m-toluidine (CAS 91-67-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-m-toluidine, identified by CAS number 91-67-8, is a substituted aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds.[1] Its molecular structure, featuring a diethylamino group and a methyl group on the benzene ring, imparts specific reactivity that makes it an invaluable building block in the dye, pharmaceutical, and specialty chemical industries.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, with a focus on practical applications and the underlying chemical principles relevant to laboratory and industrial R&D.
Core Chemical and Physical Properties
N,N-Diethyl-m-toluidine is typically a colorless to light yellow liquid with a characteristic amine odor.[2] Its physical properties are well-documented and crucial for its application in various synthetic processes. The compound is generally soluble in organic solvents, but demonstrates limited solubility in water.[3]
| Property | Value | Source(s) |
| CAS Number | 91-67-8 | [4][5] |
| Molecular Formula | C₁₁H₁₇N | [4][5] |
| Molecular Weight | 163.26 g/mol | [4][6] |
| Appearance | Colorless to yellowish liquid | [1][7] |
| Boiling Point | 231-232 °C (lit.) | [5] |
| Density | 0.922 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | 1.535-1.537 | [3] |
| Flash Point | 100 °C (212 °F) | [5] |
| Purity (Typical) | ≥98% | [1][5] |
Synthesis Methodologies: A Self-Validating System
The synthesis of N,N-Diethyl-m-toluidine is most commonly achieved via the direct alkylation of m-toluidine. This method provides a reliable pathway to the desired tertiary amine, though careful control of reaction conditions is necessary to optimize yield and purity.
Principle of Synthesis: Direct Alkylation
The foundational principle of this synthesis is the nucleophilic substitution reaction between the primary amine (m-toluidine) and an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction proceeds in two stages: initial formation of the secondary amine (N-ethyl-m-toluidine), followed by a second alkylation to yield the tertiary amine product.
Causality Behind Experimental Choices: To ensure the reaction proceeds to the desired tertiary amine, a molar excess of the ethylating agent is employed.[8] This stoichiometric choice increases the statistical probability that the intermediate secondary amine will undergo a second alkylation, thereby minimizing the amount of unreacted secondary amine in the final crude product.[8] The choice of a base, such as sodium hydroxide, is critical for neutralizing the hydrobromic acid byproduct formed during the reaction, which would otherwise protonate the amine starting material and halt the reaction.
Experimental Protocol: Direct Alkylation
This protocol is a representative procedure for the synthesis of N,N-Diethyl-m-toluidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine and a molar excess (e.g., 2.2 to 2.5 equivalents) of ethyl bromide.
-
Reaction Execution: Allow the reaction to proceed at room temperature. The reaction is exothermic, and a white crystalline mass of the amine hydrobromide salt may form.[9] The reaction can be left to stir for 24 hours to ensure completion.[8]
-
Workup - Liberation of the Amine: After the reaction period, cool the flask in an ice bath. Carefully add a 10% aqueous solution of sodium hydroxide to the reaction mixture while stirring until the solution is strongly basic. This deprotonates the amine salt, liberating the free amine. Add an organic solvent such as diethyl ether to extract the product.[8]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then with brine to remove any remaining inorganic salts.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, such as anhydrous potassium hydroxide or sodium sulfate.[8] Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude N,N-Diethyl-m-toluidine.
-
Purification: The crude product is best purified by fractional vacuum distillation.[8] This technique separates the desired tertiary amine from any unreacted m-toluidine, the mono-alkylated intermediate (N-ethyl-m-toluidine), and any potential tetra-alkylated quaternary ammonium salt byproducts based on their differing boiling points.
Key Applications and Chemical Reactivity
The utility of N,N-Diethyl-m-toluidine stems from the reactivity conferred by the electron-donating diethylamino and methyl groups, which activate the aromatic ring towards electrophilic aromatic substitution.[2][3]
Intermediate in Azo Dye Synthesis
A primary industrial application of N,N-Diethyl-m-toluidine is as a coupling component in the synthesis of azo dyes.[1] Azo dyes are characterized by the -N=N- (azo) group that links two aromatic rings. The synthesis is a two-step process:
-
Diazotization: An aromatic primary amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. N,N-Diethyl-m-toluidine serves as an excellent coupling component due to its highly activated aromatic ring. The coupling typically occurs at the para position to the powerful activating diethylamino group.
This reaction is the basis for producing dyes such as Disperse Blue 366.[2]
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A Comprehensive Technical Guide to N,N-Diethyl-m-toluidine: Properties, Reactivity, and Experimental Analysis
Introduction
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a substituted aromatic amine that serves as a pivotal intermediate in various industrial and research applications.[1][2] Its utility is particularly pronounced in the synthesis of dyes and as a building block in the development of pharmaceutical compounds.[1][3] The strategic placement of a diethylamino group and a methyl group on the benzene ring imparts a unique combination of steric and electronic properties, which dictates its chemical behavior and physical characteristics. This guide provides an in-depth analysis of these properties, offering field-proven insights and experimental protocols for researchers, chemists, and professionals in drug development.
Part 1: Core Physicochemical and Structural Properties
A foundational understanding of a molecule's intrinsic properties is critical for its effective application, from reaction design to final product formulation.
Molecular Structure and Identification
The molecular architecture of N,N-Diethyl-m-toluidine is the primary determinant of its reactivity and physical state.
Diagram 1: Chemical Structure of N,N-Diethyl-m-toluidine
Caption: 2D structure of N,N-Diethyl-3-methylaniline.
Table 1: Molecular Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 91-67-8 | [1][4][5] |
| Molecular Formula | C₁₁H₁₇N | [4][5] |
| Molecular Weight | 163.26 g/mol | [4][5] |
| IUPAC Name | N,N-diethyl-3-methylaniline | [5] |
| Synonyms | 3-Diethylaminotoluene, DMT | [3][4][6] |
| Canonical SMILES | CCN(CC)c1cccc(C)c1 | [4] |
| InChI Key | CIPVVROJHKLHJI-UHFFFAOYSA-N | [4] |
Physical Characteristics
The bulk physical properties of N,N-Diethyl-m-toluidine are essential for safe handling, storage, and process engineering.
Table 2: Key Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow or light orange clear liquid | [1][3][4] |
| Boiling Point | 231-231.5 °C | [3] |
| Density | 0.922 - 0.923 g/mL at 20-25 °C | [3][7] |
| Refractive Index (n²⁰/D) | 1.5361 | [3] |
| Solubility | Insoluble in water; miscible with alcohol and ether | [3] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of N,N-Diethyl-m-toluidine.
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Expected signals include a triplet and a quartet for the two ethyl groups, a singlet for the methyl group on the ring, and a complex pattern for the aromatic protons.
-
¹³C NMR: The carbon spectrum will show unique signals for the methyl carbon, the two distinct carbons of the ethyl groups, and the aromatic carbons, with their chemical shifts influenced by the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations from the alkyl and aromatic groups, C=C stretching from the benzene ring, and C-N stretching bands typical of aromatic amines.
-
Mass Spectrometry (MS): The mass spectrum typically shows a prominent molecular ion peak (m/z) at 163, corresponding to the molecular weight. The most abundant fragment ion is often observed at m/z 148, resulting from the loss of a methyl group (-CH₃).[5]
Part 2: Chemical Reactivity and Synthetic Utility
The chemical nature of N,N-Diethyl-m-toluidine is dominated by the electron-donating diethylamino and methyl groups, which activate the aromatic ring.
Basicity and Salt Formation
Like other tertiary amines, the lone pair of electrons on the nitrogen atom confers basicity. N,N-Diethyl-m-toluidine readily reacts with acids in exothermic reactions to form the corresponding ammonium salts. This property is crucial for purification schemes, as it allows for separation from non-basic impurities via acid-base extraction.
Electrophilic Aromatic Substitution
The powerful electron-donating nature of the diethylamino group, coupled with the weaker activation from the methyl group, makes the aromatic ring highly susceptible to electrophilic attack. These groups are ortho- and para-directing. Consequently, electrophiles will preferentially substitute at the C2, C4, and C6 positions of the ring. This high reactivity is the cornerstone of its use as an intermediate, particularly in the synthesis of azo dyes and other complex organic molecules.
Diagram 2: Generalized Workflow for Electrophilic Aromatic Substitution
Caption: A self-validating workflow for electrophilic substitution reactions.
Stability and Reactivity Profile
N,N-Diethyl-m-toluidine may darken upon exposure to air, indicating a susceptibility to oxidation. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid halides.[8]
Part 3: Experimental Protocols for Characterization
The following protocols describe standard methodologies for verifying the physical and structural properties of N,N-Diethyl-m-toluidine.
Protocol 1: Physical Property Verification
Objective: To confirm the boiling point and density of a sample.
Methodology:
-
Boiling Point Determination (Micro-scale):
-
Place 0.5 mL of the sample into a small test tube.
-
Insert a thermometer with the bulb just above the liquid surface.
-
Heat the tube in a suitable heating block or oil bath.
-
Record the temperature at which the liquid boils and a steady reflux ring is observed on the thermometer. This temperature is the boiling point.
-
-
Density Determination:
-
Accurately weigh a clean, dry 1 mL pycnometer (volumetric flask) on an analytical balance.
-
Carefully fill the pycnometer with the sample to the calibration mark, ensuring no air bubbles are present.
-
Reweigh the filled pycnometer.
-
Calculate the density by dividing the mass of the sample (filled weight - empty weight) by the flask's calibrated volume (1.000 mL).
-
Causality: These fundamental physical constants are sensitive to impurities. A significant deviation from the literature values ([3]) would indicate the presence of contaminants, necessitating further purification.
Protocol 2: Structural Confirmation via NMR Spectroscopy
Objective: To acquire a ¹H NMR spectrum to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of N,N-Diethyl-m-toluidine in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 8-16 scans, 90° pulse angle, 2-5 second relaxation delay).
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm they match the expected structure of N,N-Diethyl-m-toluidine.
-
Trustworthiness: The self-validating nature of this protocol lies in the unique and predictable pattern of signals. The integration of the peaks should correspond to the number of protons in each environment (e.g., a 6H:4H:3H ratio for the ethyl and methyl protons), providing an internal check on the structural assignment.
Part 4: Safety, Handling, and Storage
Proper handling is essential due to the toxicological profile of N,N-Diethyl-m-toluidine.
-
Hazard Identification: The compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][5][6][9] It causes skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
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Introduction: The Role of N,N-Diethyl-m-toluidine as a Core Chemical Intermediate
An In-Depth Technical Guide to the Molecular Properties of N,N-Diethyl-m-toluidine
Authored for Researchers, Scientists, and Drug Development Professionals
N,N-Diethyl-m-toluidine (CAS No. 91-67-8), also known as 3-Methyl-N,N-diethylaniline, is an aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of specialized chemicals.[1] Its utility spans multiple high-stakes industries, including pharmaceuticals and advanced materials, but it is most prominently recognized for its role as a precursor in the manufacturing of various dyes.[1][2] For researchers and development professionals, a precise understanding of its fundamental molecular properties—specifically its chemical formula and molecular weight—is not merely academic. These values are the bedrock of reproducible synthesis, accurate formulation, and reliable analytical characterization. This guide provides a detailed examination of these core properties, explaining their derivation and their critical impact on laboratory and industrial applications.
Section 1: Chemical Formula and Molecular Structure
The unambiguous identification of a chemical compound begins with its molecular formula and structure. These elements define its elemental composition and the spatial arrangement of its atoms, which in turn dictate its chemical behavior and physical properties.
Molecular Formula: C₁₁H₁₇N[3][4][5]
This formula indicates that each molecule of N,N-Diethyl-m-toluidine is composed of 11 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.
Chemical Structure Visualization
The connectivity of these atoms is represented in the following two-dimensional structure, rendered using the DOT language. The structure consists of a benzene ring substituted with a methyl group and a diethylamino group at the meta position (positions 1 and 3, respectively).
Caption: 2D chemical structure of N,N-Diethyl-m-toluidine (C₁₁H₁₇N).
Section 2: Molecular Weight Calculation and Verification
The molecular weight (or molar mass) is a critical parameter derived directly from the molecular formula. It represents the mass of one mole of the substance and is fundamental for all quantitative chemical work. The accepted molecular weight of N,N-Diethyl-m-toluidine is 163.26 g/mol .[3][4][6][7][8]
Protocol for Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₁H₁₇N). This process is self-validating, as it relies on internationally accepted standard atomic weights.
Step-by-Step Calculation:
-
Identify Elements: List all unique elements present in the formula (Carbon, Hydrogen, Nitrogen).
-
Count Atoms: Determine the number of atoms for each element from the formula's subscripts.
-
Find Atomic Weights: Use the standard atomic weight for each element. For high-precision work, refer to the latest IUPAC values.
-
Carbon (C): ~12.011 u
-
Hydrogen (H): ~1.008 u
-
Nitrogen (N): ~14.007 u
-
-
Calculate Total Mass: For each element, multiply the atom count by its atomic weight.
-
Sum for Molecular Weight: Sum the total masses of all elements to obtain the final molecular weight.
Data Presentation: Atomic Contribution to Molecular Weight
The following table summarizes the calculation based on the protocol described above.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Total | C₁₁H₁₇N | 29 | - | 163.264 |
Note: The calculated value of 163.264 g/mol is commonly rounded to 163.26 g/mol for practical laboratory use.[1][3][9]
Section 3: Practical Implications in Research and Development
For scientists and developers, the molecular formula and weight are not abstract figures but essential tools for ensuring the precision, validity, and safety of their work.
Stoichiometry in Chemical Synthesis
In drug development and materials science, N,N-Diethyl-m-toluidine is a starting reagent, not the final product.[1][2] Its molecular weight is indispensable for stoichiometric calculations, which govern the quantitative relationships in a chemical reaction.
-
Causality: To ensure a reaction proceeds to completion with minimal waste, chemists must calculate the exact molar ratios of reactants. Using the molecular weight of 163.26 g/mol allows a researcher to accurately weigh a specific number of moles of the compound, ensuring it is the limiting or excess reagent as intended by the experimental design. This is critical in multi-step syntheses where yield at each step impacts the overall efficiency.
Workflow for Preparing Standard Solutions
The preparation of solutions with precise concentrations (molarity) is a routine yet critical task in both research and quality control settings.
Caption: Workflow for preparing a standard molar solution of N,N-Diethyl-m-toluidine.
-
Trustworthiness: This workflow is a self-validating system. If the molecular weight is correctly applied and measurements are performed with calibrated equipment, the resulting solution concentration will be accurate and reliable, ensuring the reproducibility of experiments that depend on it.
Compound Identification in Analytical Chemistry
In analytical techniques such as mass spectrometry (MS), the molecular weight is a primary identifier of a compound. The mass spectrometer measures the mass-to-charge ratio of ionized molecules. A peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) at approximately 163.26 Da provides strong evidence for the presence of N,N-Diethyl-m-toluidine in a sample.[3] This serves as a fundamental check for purity, reaction monitoring, and metabolite identification.
Conclusion
The molecular formula (C₁₁H₁₇N) and molecular weight (163.26 g/mol ) of N,N-Diethyl-m-toluidine are foundational constants that underpin its use in scientific and industrial domains. They are essential for the quantitative aspects of chemical synthesis, the preparation of analytical standards, and the verification of the compound's identity. For the researcher, scientist, or drug development professional, a firm grasp of these core properties is a prerequisite for innovation and for maintaining the highest standards of scientific integrity.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N,N-Diethyl-m-toluidine
Abstract
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a substituted aniline derivative utilized as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] A precise and unambiguous structural confirmation is paramount for its application in research and development, ensuring purity, consistency, and safety. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of N,N-Diethyl-m-toluidine. We will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and supported by empirical data from reputable spectral databases. Furthermore, this document outlines standardized protocols for data acquisition, offering field-proven insights for researchers, scientists, and quality control professionals.
Molecular Structure and Spectroscopic Correlation
The structural integrity of a chemical entity is the foundation of its function. For N,N-Diethyl-m-toluidine, a molecule with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol , spectroscopy provides a non-destructive window into its atomic and molecular framework.[2] The arrangement of the aromatic ring, the methyl substituent at the meta position, and the diethylamino group gives rise to a unique spectral fingerprint. Understanding this structure is key to interpreting the data that follows.
Figure 2: A generalized workflow for acquiring and interpreting an IR spectrum.
Interpretation: The IR spectrum of N,N-Diethyl-m-toluidine will display several characteristic absorption bands that confirm its structure.
Table 3: Key IR Absorption Bands for N,N-Diethyl-m-toluidine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2970 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1600, 1450-1500 | C=C Stretch | Aromatic Ring |
| 1350-1380 | C-N Stretch | Aromatic Amine |
| 700-850 | C-H Bend (oop) | Aromatic Substitution Pattern |
Source: Data derived from typical values found in spectral databases. [2] The presence of strong aliphatic C-H stretching bands confirms the ethyl and methyl groups. The aromatic C=C stretching bands are indicative of the benzene ring, and the specific pattern of the C-H out-of-plane (oop) bending bands can help confirm the 1,3- (meta) substitution pattern. The C-N stretch is also a key diagnostic peak for the tertiary amine functionality.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.
Interpretation:
-
Molecular Ion Peak (M⁺): For N,N-Diethyl-m-toluidine (C₁₁H₁₇N), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 163. [2]The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
-
Fragmentation Pattern: The most common fragmentation pathway for N-alkyl anilines is the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring). This results in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion.
-
Major Fragment: The base peak (the most intense peak in the spectrum) is often observed at m/z 148. This corresponds to the loss of a methyl group ([M-15]⁺) from one of the ethyl substituents, forming a stable iminium cation.
-
Other Fragments: Another significant fragment can be seen at m/z 120, resulting from the loss of a propyl group or rearrangement. [2]
-
Figure 3: Dominant fragmentation pathway for N,N-Diethyl-m-toluidine in EI-MS.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.
NMR Sample Preparation and Acquisition (General Protocol)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of N,N-Diethyl-m-toluidine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (many modern solvents come with TMS).
-
Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) is required compared to ¹H NMR.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a single drop of liquid N,N-Diethyl-m-toluidine directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid like N,N-Diethyl-m-toluidine, this is typically done via Direct Insertion Probe (DIP) or, more commonly, by injection into a Gas Chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of N,N-Diethyl-m-toluidine. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups, including the aromatic ring and the aliphatic amine structure. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This multi-technique approach ensures the unambiguous identification and structural verification required for high-level research and development applications.
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solubility of N,N-Diethyl-m-toluidine in organic solvents
An In-depth Technical Guide to the Solubility of N,N-Diethyl-m-toluidine in Organic Solvents
Abstract
Introduction: The Role and Relevance of N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine is an aromatic amine of significant industrial and research interest.[2] Its molecular structure, featuring a diethylamino group attached to a toluene backbone, makes it a versatile building block in organic synthesis.[3] It is a key precursor in the manufacturing of various dyes and pigments and serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][4][5] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide addresses the fundamental question of solubility, providing both a theoretical framework and practical methodologies for its quantitative assessment.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the cornerstone of solubility analysis. The key properties of N,N-Diethyl-m-toluidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 91-67-8 | [1][6] |
| Molecular Formula | C₁₁H₁₇N | [1][3] |
| Molecular Weight | 163.26 g/mol | [1][3] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Density | ~0.922 g/mL at 25 °C | [1][6] |
| Boiling Point | 231-232 °C | [6] |
| Refractive Index | ~1.535-1.537 | [1][7] |
| Water Solubility | Limited / Poor | [1] |
Theoretical Principles of Solubility
The solubility of N,N-Diethyl-m-toluidine is dictated by its molecular structure, which combines both nonpolar and weakly polar features. The widely applied principle of "like dissolves like" provides a strong predictive foundation.[8]
-
Nonpolar Character : The dominant feature of the molecule is the aromatic tolyl group and the two ethyl chains. These hydrocarbon portions are hydrophobic, favoring interactions with nonpolar or weakly polar organic solvents through van der Waals forces.
-
Polar Character : The tertiary amine nitrogen atom possesses a lone pair of electrons, introducing a degree of polarity and making the molecule a hydrogen bond acceptor.[9] Unlike primary or secondary amines, it lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor.[10] This structural nuance is critical; it means N,N-Diethyl-m-toluidine will interact differently with protic solvents (like alcohols) compared to aprotic solvents (like acetone or DMSO).
Based on these features, a qualitative solubility profile can be predicted:
-
High Solubility is Expected in :
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the large nonpolar surface area.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The molecule's dipole moment allows for favorable dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While it cannot donate a hydrogen bond, the lone pair on the nitrogen can accept a hydrogen bond from the solvent.[10][11]
-
-
Low Solubility is Expected in :
Caption: Predicted solubility based on molecular structure.
Quantitative Solubility Data: A Framework for Experimental Determination
Table 2: Experimental Solubility Data Template for N,N-Diethyl-m-toluidine
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Toluene | |||
| Heptane | |||
| Dimethyl Sulfoxide (DMSO) |
| Acetonitrile | | | |
Note: The values in this table must be determined experimentally using the protocols outlined in the following section.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12][13] It is a robust and reliable technique that ensures the solution has reached true equilibrium between the dissolved and undissolved solute.
Core Principle
An excess amount of the solute (N,N-Diethyl-m-toluidine) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to achieve equilibrium. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a validated analytical method.[12]
Step-by-Step Methodology
-
Preparation : Add an excess amount of N,N-Diethyl-m-toluidine to a sealed, airtight container (e.g., a 20 mL glass scintillation vial with a PTFE-lined cap) containing a precise volume (e.g., 10.0 mL) of the chosen organic solvent. The presence of undissolved liquid N,N-Diethyl-m-toluidine is essential to ensure saturation.
-
Equilibration : Place the sealed vial in a constant-temperature environment, such as an orbital shaker with temperature control or a thermostatted water bath. Agitate the mixture at a consistent rate (e.g., 150 rpm) for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is typically adequate.
-
Phase Separation : After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let the undissolved solute settle. To ensure complete removal of any undissolved micro-droplets, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Sampling : Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. Be cautious not to disturb the undissolved layer. For subsequent analysis, it may be necessary to dilute the sample with the same solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantification : Determine the concentration of N,N-Diethyl-m-toluidine in the sampled solution using a suitable analytical technique. Two common, self-validating methods are described below.
Caption: Workflow for the Shake-Flask solubility method.
Quantification Techniques
This method is straightforward and relies on the precise measurement of mass.[14]
-
Tare : Accurately weigh a clean, dry, empty container (e.g., a glass petri dish).
-
Sample Addition : Pipette a precise volume (e.g., 5.00 mL) of the clear, saturated supernatant into the tared container.
-
Evaporation : Place the container in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent, leaving behind the non-volatile N,N-Diethyl-m-toluidine residue.
-
Final Weighing : Once the residue is completely dry and at constant weight, re-weigh the container.
-
Calculation : The mass of the dissolved solute is the difference between the final and initial weights. The solubility can then be calculated in g/100 mL.
This instrumental method is highly sensitive and suitable if N,N-Diethyl-m-toluidine exhibits significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.[15]
-
Determine λmax : Scan a dilute solution of N,N-Diethyl-m-toluidine in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve :
-
Create a series of standard solutions of N,N-Diethyl-m-toluidine of known concentrations in the same solvent.
-
Measure the absorbance of each standard at λmax using a spectrophotometer.
-
Plot a graph of Absorbance vs. Concentration. A linear plot that adheres to the Beer-Lambert law should be obtained.
-
-
Analyze Sample : Measure the absorbance of the (appropriately diluted) saturated sample at λmax.
-
Calculate Concentration : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution.
Conclusion: A Practical Guide for the Modern Researcher
While a definitive, universal solubility chart for N,N-Diethyl-m-toluidine in all organic solvents remains to be compiled in the literature, this guide establishes the critical foundation for its practical application. By understanding the interplay between its molecular structure and solvent properties, researchers can make informed predictions. More importantly, by employing the robust, step-by-step experimental protocols detailed herein, scientists and drug development professionals can generate the precise, reliable, and internally-validated solubility data required for their specific applications. This approach ensures scientific integrity and empowers researchers to overcome the data gap, facilitating process optimization, formulation development, and innovation.
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synthesis of N,N-Diethyl-m-toluidine from m-toluidine
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-m-toluidine from m-toluidine
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing N,N-Diethyl-m-toluidine, a pivotal intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.[1][2] We delve into the two primary synthetic pathways originating from m-toluidine: direct alkylation and reductive amination. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of reaction mechanisms, detailed experimental protocols, optimization strategies, and critical safety considerations. Our approach emphasizes the causality behind procedural choices, ensuring a robust and reproducible synthesis.
Introduction: The Significance of N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine (CAS 91-67-8) is an aromatic tertiary amine characterized as a colorless to light yellow liquid.[1][3] Its molecular structure, featuring a diethylamino group on a toluene backbone, makes it a versatile building block in organic synthesis. While it is structurally related to the active ingredient in the common insect repellent DEET (N,N-Diethyl-m-toluamide), it is important to distinguish this amine intermediate from the final amide product.[4][5] The synthesis of N,N-Diethyl-m-toluidine is a fundamental process, the efficiency and purity of which directly impact the quality and yield of subsequent products.
The selection of a synthetic route depends on several factors, including desired selectivity, scale of production, available reagents, and safety infrastructure. This guide will explore the two most prevalent methods, providing the necessary framework for informed decision-making in a laboratory or process chemistry setting.
Synthetic Pathway I: Direct Alkylation
Direct alkylation is a classical and straightforward approach to synthesizing tertiary amines. The method involves the reaction of the primary amine, m-toluidine, with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl iodide.[6][7]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This process occurs in two successive steps to yield the tertiary amine.
A significant challenge in this pathway is controlling the degree of alkylation. The reaction can yield a mixture of the starting material, the mono-alkylated product (N-ethyl-m-toluidine), and the desired di-alkylated product (N,N-diethyl-m-toluidine).[7] The initially formed secondary amine, N-ethyl-m-toluidine, is often more nucleophilic than the starting primary amine, leading to competitive reactions.
To favor the formation of the tertiary amine, a molar excess of the ethylating agent is typically employed.[7] This stoichiometric adjustment increases the probability that the intermediate secondary amine will undergo a second alkylation. The reaction also produces a hydrogen halide (e.g., HBr) as a byproduct, which protonates the amine reactants and products, forming ammonium salts. A base, such as sodium hydroxide, is required during the workup to neutralize the acid and liberate the free amine.[6][8]
Caption: Reaction pathway for the direct alkylation of m-toluidine.
Experimental Protocol: Direct Alkylation using Ethyl Bromide
This protocol is adapted from established procedures for N-alkylation of aromatic amines.[6][8]
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether (or other suitable extraction solvent)
-
Anhydrous potassium hydroxide or sodium sulfate (drying agent)
Procedure:
-
In a suitable pressure vessel, combine m-toluidine and ethyl bromide. A molar ratio of 1:2.2 (m-toluidine:ethyl bromide) is recommended to favor di-alkylation.
-
Seal the vessel securely and allow the reaction to proceed at room temperature for 24-48 hours. The mixture will likely form a white crystalline mass of the amine hydrobromide salt.[6][8]
-
After the reaction period, carefully vent the vessel in a fume hood. Break up the crystalline mass.
-
Liberate the free amine by adding a 10% sodium hydroxide solution until the mixture is strongly alkaline (test with pH paper). Add ether to dissolve the organic components.[7]
-
Transfer the mixture to a separatory funnel. Separate the ether layer containing the crude product.
-
Wash the ether layer with water and then with brine.
-
Dry the ether solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and remove the ether by rotary evaporation to yield the crude N,N-Diethyl-m-toluidine.
-
Purify the crude product by fractional vacuum distillation.[7]
Synthetic Pathway II: Reductive Amination
Reductive amination is a more selective, one-pot method that minimizes the issue of over-alkylation.[7] This process involves the reaction of m-toluidine with two equivalents of an aldehyde (acetaldehyde) to form an enamine/imine intermediate, which is then reduced in situ to the tertiary amine.[6][9]
Reaction Mechanism and Rationale
The reaction begins with the nucleophilic attack of the primary amine (m-toluidine) on the carbonyl carbon of acetaldehyde, forming a hemiaminal. This intermediate then dehydrates to form an imine. The secondary amine formed after the first reduction can then react with a second molecule of acetaldehyde to form an iminium ion, which is subsequently reduced.
The key to a successful one-pot reductive amination is the choice of reducing agent. The reducing agent must be capable of reducing the imine/iminium intermediate without significantly reducing the aldehyde starting material.[10] While sodium borohydride (NaBH₄) can be used, it may also reduce the aldehyde.[6] Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine (iminium ion).[9][10] This selectivity allows all reactants to be combined in a single step.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The can be effectively achieved through either direct alkylation or reductive amination. Direct alkylation offers a simpler reagent profile but poses challenges in selectivity. Reductive amination, while requiring more specialized reagents, provides a more controlled and often higher-yielding route to the desired tertiary amine. The choice of method will be dictated by the specific requirements of the laboratory, including scale, purity needs, and available equipment. Adherence to rigorous safety protocols is paramount throughout all stages of the synthesis and purification process.
References
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Wikipedia. (2024). DEET. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018). ToxFAQs™ for DEET (N,N-diethyl-meta-toluamide). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Look Chemical. (n.d.). N,N-Diethyl-m-toluamide,DEET CAS 134-62-3. Retrieved from [Link]
-
Aurorium. (n.d.). DEET (N,N-Diethyl-m-toluamide). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-m-toluamide. National Center for Biotechnology Information. Retrieved from [Link]
-
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-
Deepak Nitrite Limited. (2021). SAFETY DATA SHEET m-Toluidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: m-Toluidine. Retrieved from [Link]
-
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-
MIT-IVY Industry Co., Ltd. (n.d.). N,N-Diethyl-m-toluidine 91-67-8. Retrieved from [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. (Procedure adapted from similar reactions). Retrieved from [Link]
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SciELO - Infomed. (2019). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 48(1). Retrieved from [Link]
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Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]
-
ACS Publications. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
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MIT-IVY Industry Co., Ltd. (n.d.). N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99%. Retrieved from [Link]
-
ResearchGate. (2019). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
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-
Green Chemistry Teaching and Learning Community (GCTLC). (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). N,N-Diethyl-m-toluidine, 98% 91-67-8 India. Retrieved from [Link]
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Merupulu. (n.d.). ALKYL HALIDES, ARYL HALIDES AND AROMATIC COMPOUNDS. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of N,N-Diethyl-m-toluidine for Research and Development
N,N-Diethyl-m-toluidine (CAS No. 91-67-8), a substituted aromatic amine, is a versatile intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] Its utility in drug development and advanced materials research necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety data for N,N-Diethyl-m-toluidine and outlines best practices for its handling in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: A Proactive Approach
A comprehensive understanding of the intrinsic hazards of N,N-Diethyl-m-toluidine is the cornerstone of safe laboratory practice. This chemical is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] Furthermore, it is recognized as causing skin and serious eye irritation.[4] Chronic exposure may lead to organ damage, and it is considered harmful to aquatic life with long-lasting effects.[4][5]
Toxicological Profile: The "Why" Behind the Precautions
The toxicity of N,N-Diethyl-m-toluidine stems from its ability to be absorbed systemically through ingestion, dermal contact, and inhalation.[2][8] Aromatic amines as a class are known to have various systemic effects, and N,N-Diethyl-m-toluidine is no exception. The primary health concerns are:
-
Acute Toxicity: The compound is classified as acutely toxic via oral, dermal, and inhalation routes.[4][5][7] This necessitates stringent measures to prevent any direct contact.
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[4] The causality lies in the chemical's ability to disrupt cell membranes and cause local inflammation.
-
Methemoglobinemia: A potential health effect associated with aromatic amines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[6][9] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and fatigue.[8][9]
-
Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs.[5][6] The specific target organs are not always well-defined in publicly available literature, reinforcing the need for minimizing long-term exposure.
Physicochemical Properties and Their Safety Implications
A summary of the key physicochemical properties of N,N-Diethyl-m-toluidine is presented in Table 1. These properties are critical for designing safe handling procedures.
| Property | Value | Safety Implication |
| Molecular Formula | C₁₁H₁₇N | - |
| Molecular Weight | 163.26 g/mol | [1][7] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Boiling Point | 231-232 °C | [10] |
| Flash Point | 101 °C | [11] |
| Density | ~0.922 g/mL | [10] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [1][3] |
| Vapor Pressure | Low at room temperature | [6] |
The low vapor pressure at ambient temperatures suggests a reduced risk of inhalation exposure from an open container under normal conditions. However, heating the substance will increase its volatility, elevating the inhalation hazard. Its insolubility in water has implications for decontamination and waste disposal.
Engineering Controls and Personal Protective Equipment: A Multi-layered Defense
A robust safety strategy relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Ventilation: All work with N,N-Diethyl-m-toluidine should be conducted in a well-ventilated area.[4][12] For procedures with the potential to generate aerosols or vapors (e.g., heating, sonicating, vortexing), a certified chemical fume hood is mandatory.
-
Containment: For larger-scale operations or when there is a significant risk of splashing, the use of a glove box or other containment systems should be considered.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemical-impermeable gloves.[4] Given that no single glove material is impervious to all chemicals indefinitely, it is advisable to consult glove manufacturer's compatibility charts. Double-gloving may be appropriate for tasks with a high risk of splash.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls may be necessary.[4]
-
Respiratory Protection: Under normal handling conditions in a well-ventilated area or fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges should be used.
Safe Handling and Storage Protocols: From Receipt to Disposal
Adherence to standardized protocols for the handling and storage of N,N-Diethyl-m-toluidine is paramount.
General Handling Precautions
-
Do not breathe vapors or mists.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][12]
-
Use non-sparking tools and prevent electrostatic discharge.[4][12]
Step-by-Step Experimental Workflow: Weighing and Solution Preparation
-
Preparation: Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves). Ensure the chemical fume hood is operational.
-
Weighing:
-
Conduct all weighing operations within the fume hood.
-
Use a tared, sealed container to minimize exposure. .
-
Clean any spills on the balance immediately with a suitable solvent and absorbent material.
-
-
Solution Preparation:
-
Add the weighed N,N-Diethyl-m-toluidine to the solvent in a flask or beaker within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard warnings.
-
Storage Requirements
Store N,N-Diethyl-m-toluidine in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][12] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[13]
-
Specific Hazards: Combustion may produce toxic oxides of nitrogen.[14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Risk Assessment and Control Workflow
The following diagram illustrates a systematic approach to risk assessment and control when working with N,N-Diethyl-m-toluidine.
Caption: A cyclical workflow for risk assessment and control.
Conclusion
N,N-Diethyl-m-toluidine is a valuable chemical intermediate for research and development. However, its toxic properties demand a high level of respect and meticulous adherence to safety protocols. By understanding the underlying hazards, implementing a multi-layered system of controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
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A Senior Application Scientist's Guide to Sourcing High-Purity N,N-Diethyl-m-toluidine for Research and Development
Introduction: The Critical Role of N,N-Diethyl-m-toluidine in Synthesis
N,N-Diethyl-m-toluidine (CAS No. 91-67-8), a tertiary aromatic amine, is a pivotal chemical intermediate in numerous advanced applications. For researchers in drug development and materials science, it serves as a versatile building block in the synthesis of dyes, pigments, polymers, and, most critically, active pharmaceutical ingredients (APIs). Its molecular structure, featuring a diethylamino group on a toluene backbone, provides a reactive site for precise chemical modifications, essential for creating complex target molecules.
In the context of pharmaceutical research, the purity of such an intermediate is not merely a matter of quality but a fundamental prerequisite for success. The presence of impurities, even in trace amounts, can have cascading negative effects, including:
-
Altered Reaction Kinetics: Impurities can poison catalysts or initiate unwanted side reactions, leading to unpredictable outcomes and lower yields.
-
Formation of Toxic Byproducts: In API synthesis, impurities from starting materials can be incorporated into the final drug substance, posing significant safety risks.
-
Compromised Final Product Performance: In materials science, impurities can affect the thermal stability, color, and mechanical properties of polymers and pigments.
This guide provides a comprehensive framework for researchers, scientists, and procurement managers to navigate the commercial landscape of high-purity N,N-Diethyl-m-toluidine. It outlines a systematic approach to identifying reputable suppliers, interpreting quality documentation, and implementing independent verification protocols to ensure the integrity of your research and development pipeline.
The Commercial Supplier Landscape
The market for N,N-Diethyl-m-toluidine includes large, well-known chemical suppliers, specialized biochemical companies, and manufacturers focused on bulk production. The choice of supplier often depends on the required scale, purity level, and documentation needs of the specific application. High-purity grades (≥99%) are essential for demanding applications like pharmaceutical synthesis.
Below is a comparative summary of offerings from several commercial suppliers. Note that availability and specifications are subject to change, and direct consultation with the supplier for the latest Certificate of Analysis (CoA) for a specific lot is always recommended.
| Supplier | Stated Purity | Analysis Method | Grade / Application | CAS Number |
| TCI Chemicals | >99.0% | Gas Chromatography (GC) | General Synthesis / Research | 91-67-8 |
| Chem-Impex | ≥99% | Gas Chromatography (GC) | Biochemical Research | 91-67-8 |
| Otto Chemie | 98% | Not Specified | For Synthesis | 91-67-8 |
| GetChem Co., Ltd. | ≥98% | Not Specified | Organic Synthesis, Dye Intermediate | 91-67-8 |
| Henan Newblue | Not Specified | Not Specified | Bulk Manufacturing | 91-67-8 |
A Scientist's Workflow for Supplier Qualification
Selecting a supplier should be a methodical process that prioritizes quality, consistency, and transparency. The following workflow illustrates a robust approach to qualifying a supplier for a critical intermediate like N,N-Diethyl-m-toluidine.
Caption: Logical workflow for selecting and qualifying a chemical supplier.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the single most important document provided by a supplier. It is a formal record confirming that a specific batch (lot) of product meets its predetermined specifications.
Key Sections of a CoA and Their Importance:
-
Header Information: Includes supplier details, product name, CAS number, and, crucially, the Lot Number . All results on the CoA pertain exclusively to this specific lot.
-
Physical Properties: Lists characteristics like appearance (e.g., "Colorless to Yellow clear liquid"), density, and refractive index. These serve as a first-pass identity check upon receipt.
-
Purity Assay: This is the most critical test. For N,N-Diethyl-m-toluidine, this is typically determined by Gas Chromatography (GC). A purity of >99.0% is a common specification for high-grade material. The result should be a precise number (e.g., 99.6%), not just "Passes."
-
Identity Confirmation: While not always present on basic CoAs, a comprehensive analysis may include references to spectral data (e.g., NMR, IR) confirming the molecular structure.
A trustworthy CoA is detailed, lot-specific, and clearly states the analytical methods used. Vague specifications or the absence of a lot number are significant red flags.
Independent Verification: A Protocol for Trust
While a CoA is essential, the principle of "trust but verify" is paramount in scientific research. Independent verification of purity for a new batch of a critical reagent is a self-validating step that ensures the integrity of subsequent experiments. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for this purpose.
Understanding Potential Impurities
Effective verification requires knowing what to look for. The primary synthesis route for N,N-Diethyl-m-toluidine is the direct alkylation of m-toluidine. This process can lead to specific, predictable impurities:
-
m-Toluidine: Unreacted starting material.
-
N-Ethyl-m-toluidine: An intermediate product of incomplete alkyl
Methodological & Application
Authored by: Gemini, Senior Application Scientist
An Application Guide to the Utilization of N,N-Diethyl-m-toluidine in the Synthesis of Commercially Significant Dyes
Abstract
N,N-Diethyl-m-toluidine (DEET), a substituted aromatic amine, serves as a pivotal intermediate in the synthesis of a diverse array of synthetic dyes.[1] Its unique molecular structure, featuring an activated aromatic ring and a tertiary amine, imparts enhanced reactivity and selectivity, making it an indispensable building block for complex organic colorants.[1] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of DEET's application in dye synthesis, focusing on two major classes: Rhodamine analogues and Azo dyes. The document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the causality behind critical process parameters.
Introduction: The Chemical Versatility of N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a colorless to yellowish liquid characterized by the molecular formula C₁₁H₁₇N.[2] Its structure consists of a toluene backbone with a diethylamino group at the meta-position. This configuration is key to its utility in dye chemistry. The electron-donating nature of both the diethylamino and methyl groups makes the aromatic ring highly electron-rich, thereby activating it towards electrophilic aromatic substitution reactions—a cornerstone of many dye synthesis pathways.[2][3]
DEET is a critical precursor for various dye classes, including but not limited to, Acid Blue 15, Alkaline Blue 67, and Disperse Blue 366.[2] Its role extends beyond textiles and plastics into the realm of pharmaceuticals and advanced materials, where it contributes to the synthesis of complex molecules and active ingredients.[1][4] This guide will focus on its application in synthesizing fluorescent rhodamine analogues and vibrant azo colorants.
Table 1: Physicochemical Properties of N,N-Diethyl-m-toluidine
| Property | Value | Source |
| CAS Number | 91-67-8 | [2][4] |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Appearance | Colorless to yellowish liquid | [2][4] |
| Boiling Point | ~107 °C (at 20 mmHg) | [5] |
| Density | ~0.92 g/mL | [2] |
| Solubility | Soluble in organic solvents; limited in water | [2] |
Synthesis of Rhodamine-Type Dyes
Rhodamine dyes are renowned for their brilliant fluorescence, high quantum yields, and exceptional photostability, making them essential tools in biological imaging and diagnostics.[6] The synthesis of rhodamines typically involves the condensation of an m-aminophenol derivative with an anhydride.[6][7] N,N-Diethyl-m-toluidine, being structurally analogous to N,N-diethyl-m-aminophenol, can be employed in a similar fashion to create rhodamine-like structures.
Core Mechanism: Acid-Catalyzed Condensation and Cyclization
The reaction proceeds via a Friedel-Crafts acylation mechanism. Two molecules of N,N-Diethyl-m-toluidine react with one molecule of an acid anhydride (e.g., phthalic anhydride). The reaction is typically conducted at high temperatures (180-200°C), which provides the necessary activation energy for the condensation and subsequent cyclization to form the characteristic xanthene core of the rhodamine dye.[6] The high temperature drives off the water molecule formed during the reaction, pushing the equilibrium towards the product.
Experimental Protocol: Synthesis of a Rhodamine Analogue
This protocol describes the synthesis of a rhodamine-type dye using N,N-Diethyl-m-toluidine and phthalic anhydride.[6]
Materials:
-
N,N-Diethyl-m-toluidine (2.0 mol)
-
Phthalic anhydride (1.0 mol)
-
Hot Ethanol
-
Dilute Hydrochloric Acid
-
High-temperature reaction vessel with magnetic stirring and a condenser
Procedure:
-
Reaction Setup: In a high-temperature reaction vessel, combine N,N-Diethyl-m-toluidine (2.0 mol) and phthalic anhydride (1.0 mol).
-
Condensation: Heat the mixture to 180-200°C with continuous stirring for 4-6 hours.
-
Causality Note: This high-temperature step is critical for driving the endergonic condensation and cyclization reactions to form the xanthene scaffold. The mixture will become viscous and develop an intense color as the dye is formed.[6]
-
-
Cooling and Dissolution: After the reaction period, allow the vessel to cool to approximately 80-90°C. Carefully dissolve the resulting solid mass in a minimal volume of hot ethanol.
-
Precipitation: Pour the ethanolic solution into a large volume of dilute hydrochloric acid while stirring. This protonates the dye molecule, causing it to precipitate out of the solution.
-
Isolation and Purification: Collect the crude dye precipitate by filtration. Wash the solid thoroughly with deionized water to remove residual acid and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60°C) to constant weight.
Workflow Diagram
Caption: Workflow for the synthesis of a Rhodamine analogue.
Synthesis of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[8][9] The synthesis is a robust two-step process involving diazotization followed by an azo coupling reaction.[3][9]
Core Mechanism: Diazotization and Azo Coupling
-
Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0-5°C).[8] This converts the amine into a highly reactive diazonium salt. The low temperature is crucial to prevent the thermal decomposition of the unstable diazonium salt.[3]
-
Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with a coupling component. N,N-Diethyl-m-toluidine is an excellent coupling component due to its electron-rich aromatic ring.[3] The electrophilic diazonium ion attacks the activated ring, typically at the para-position relative to the strongly activating diethylamino group, to form the stable azo linkage (–N=N–) and generate the final dye.[3]
Experimental Protocol: Synthesis of an Azo Disperse Dye
This protocol is adapted from the synthesis of N,N-diethyl-3-methyl-4-((4-nitrophenyl)diazenyl)aniline, a representative disperse dye.[3]
Materials:
-
4-Nitroaniline (0.01 mol, 1.38 g)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂) (0.01 mol, 0.69 g)
-
N,N-Diethyl-m-toluidine (0.01 mol, 1.63 g)
-
Sodium Acetate
-
Ice, Deionized Water
Procedure: Part A: Diazotization of 4-Nitroaniline
-
Amine Solution: In a 250 mL beaker, dissolve 4-nitroaniline (1.38 g) in a solution of concentrated HCl (3 mL) and water (10 mL). Heat gently if necessary to achieve dissolution, then cool the solution to 0-5°C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.69 g) in 5 mL of cold water. Add this solution dropwise to the stirred 4-nitroaniline solution, ensuring the temperature remains below 5°C.
-
Causality Note: Maintaining a low temperature is paramount. If the temperature rises, the diazonium salt will decompose, leading to side reactions and significantly reduced yield.[3]
-
-
Diazonium Salt Formation: Continue stirring the mixture in the ice bath for 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and is ready for the coupling step.
Part B: Azo Coupling
-
Coupling Component Solution: In a separate beaker, dissolve N,N-Diethyl-m-toluidine (1.63 g) in a solution of HCl (2 mL) and water (20 mL). Cool this solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold, stirred solution of N,N-Diethyl-m-toluidine.
-
pH Adjustment: Add a solution of sodium acetate to the mixture until the pH is between 4 and 5. A colored precipitate of the azo dye will form immediately.
-
Causality Note: The coupling reaction rate is pH-dependent. A slightly acidic pH (4-5) is optimal for this specific coupling to an amine, ensuring the diazonium salt is present in sufficient concentration without deactivating the coupling component.
-
-
Isolation and Purification: Stir the mixture for an additional 30 minutes in the ice bath. Collect the dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or diethyl ether.[10]
Mechanism Diagram
Caption: General mechanism for Azo Dye synthesis.
Purification and Characterization
The purity of a synthesized dye is critical for its application. Crude synthetic dyes often contain unreacted starting materials, by-products, and inorganic salts.[11]
Purification Techniques:
-
Recrystallization: A standard method for purifying solid dyes. The choice of solvent is crucial and is often determined empirically. Ethanol and diethyl ether are common choices.[10]
-
Column Chromatography: For high-purity applications, dry column chromatography or HPLC can be employed to separate the desired dye from closely related impurities.[12]
-
Liquid-Liquid Extraction: This technique is useful for removing impurities with different solubilities, often used during the work-up phase of a reaction.[10]
Characterization Methods:
-
UV-Vis Spectroscopy: Used to determine the maximum absorbance wavelength (λmax) of the dye, which corresponds to its color.[10]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the successful synthesis of the target molecule.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized dye.
-
Infrared Spectroscopy (IR): Helps to identify functional groups present in the dye molecule, such as the characteristic N=N stretch in azo dyes.[10]
Table 2: Representative Characterization Data for an Azo Dye
| Analysis | Observation | Significance | Source |
| Melting Point (M.P.) | 133.00–135.00 °C | Indicator of purity | [10] |
| UV-Vis (MeOH) | λmax = 476.0 nm | Corresponds to the orange color | [10] |
| ¹H NMR (CDCl₃) | Peaks in aromatic (δ 7-9) and aliphatic (δ 3-4) regions | Confirms proton environment | [10] |
| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic and aliphatic carbons | Confirms carbon skeleton | [10] |
| IR (neat, cm⁻¹) | ~1495 (N=N), ~1591 & 1326 (NO₂) | Confirms key functional groups | [10] |
Conclusion
N,N-Diethyl-m-toluidine is a highly effective and versatile intermediate for the synthesis of important classes of dyes. Its activated aromatic system readily participates in electrophilic substitution reactions, enabling the straightforward, high-yield production of rhodamine analogues and azo dyes. The protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers in synthetic chemistry, materials science, and drug development. By understanding the causality behind the reaction steps, scientists can better troubleshoot and adapt these methodologies for the creation of novel colorants and functional molecules.
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Understanding N,N-Diethyl-m-toluidine: Properties and Applications . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes . MDPI. Available at: [Link]
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A general synthetic route to isomerically pure functionalized rhodamine dyes . IOPscience. Available at: [Link]
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Purification procedures for synthetic dyes: Part 1—dry column chromatography . Semantic Scholar. Available at: [Link]
- Purification of aqueous dye solutions. Google Patents.
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Practical Synthetic Route to Functionalized Rhodamine Dyes . ResearchGate. Available at: [Link]
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Use of Toluidine in the Manufacture of Dyes . National Toxicology Program. Available at: [Link]
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An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid . ResearchGate. Available at: [Link]
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N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99% DEMT Use dye intermediates . MIT-IVY Industry Co., Ltd. Available at: [Link]
- Method for preparing rhodamine fluorescent dyes. Google Patents.
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The Synthesis of Azo Dyes . University of Toronto Scarborough. Available at: [Link]
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m-Toluidine, N-ethyl- . Organic Syntheses. Available at: [Link]
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N,N-diethyl-m-toluidine . PubChem. Available at: [Link]
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Chemistry and Applications of Azo Dyes: A Comprehensive Review . SpringerLink. Available at: [Link]
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Amide Synthesis: Preparation of N,N-diethyl-m-toluamide . University of Massachusetts Boston. Available at: [Link]
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N,n-diethyl-m-toluidine (C11H17N) . PubChemLite. Available at: [Link]
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A new method for synthesis of N,N-diethyl-m-methylbenzamide . SciELO. Available at: [Link]
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Application Note: N,N-Diethyl-m-toluidine as a Pivotal Intermediate in the Synthesis of Acid Blue 15
Abstract: This technical guide provides a comprehensive overview of N,N-Diethyl-m-toluidine (DEMT) and its critical role as an intermediate in the industrial synthesis of Acid Blue 15 (C.I. 42645), a widely used triarylmethane dye. The document delineates the chemical properties of DEMT, the detailed reaction mechanism for the synthesis of Acid Blue 15, step-by-step experimental protocols for synthesis and purification, and robust analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals engaged in dye chemistry and fine chemical synthesis.
Introduction: The Role of N,N-Diethyl-m-toluidine in Triarylmethane Dye Synthesis
N,N-Diethyl-m-toluidine (CAS No. 91-67-8), a tertiary aromatic amine, is a fundamental building block in the synthesis of numerous colorants.[1][2] Its chemical structure, featuring a diethylamino group on a toluene backbone, provides the necessary reactivity for electrophilic substitution reactions, which are central to the formation of triarylmethane dyes.[2] These dyes are characterized by a central carbon atom bonded to three aromatic rings, forming a large chromophoric system responsible for their intense and vibrant colors.[3]
Acid Blue 15, also known as Anazolene sodium or C.I. 42645, is a prominent member of the triarylmethane dye class.[3][4] Its brilliant blue hue and good solubility in water and ethanol make it a valuable colorant for various industries, including textiles, leather, paper, and inks.[3][5][6] The synthesis of Acid Blue 15 relies on the precise and controlled reaction of N,N-Diethyl-m-toluidine, making a thorough understanding of this intermediate's properties and reaction pathways essential for achieving high-purity, high-yield production.[4] This document serves as a detailed guide to leveraging DEMT for the successful synthesis and characterization of Acid Blue 15.
Physicochemical Properties of N,N-Diethyl-m-toluidine
Understanding the physical and chemical properties of N,N-Diethyl-m-toluidine is paramount for its safe handling and effective use in synthesis. It is typically a colorless to yellowish liquid with a characteristic aromatic odor.[1][7]
| Property | Value | Reference |
| CAS Number | 91-67-8 | [1][7][8] |
| Molecular Formula | C₁₁H₁₇N | [7][8] |
| Molecular Weight | 163.26 g/mol | [7][8] |
| Appearance | Colorless to light orange/yellow/green clear liquid | [1][7] |
| Boiling Point | 107 °C | |
| Purity | Typically ≥98% (GC) | [1][7] |
| Synonyms | 3-Diethylaminotoluene; N,N-Diethyl-3-methylaniline; DMT | [7][8] |
Synthesis of Acid Blue 15: Reaction Mechanism and Pathway
The synthesis of Acid Blue 15 from N,N-Diethyl-m-toluidine is a classic example of triarylmethane dye formation. It is a two-step process involving condensation followed by oxidation.[3][4]
Step 1: Condensation to form the Leuco Base Two molar equivalents of N,N-Diethyl-m-toluidine are condensed with one molar equivalent of formaldehyde. This reaction proceeds via electrophilic aromatic substitution, where the formaldehyde (or its protonated form) acts as the electrophile. The reaction forms a colorless intermediate known as a leuco base.[3]
Step 2: Oxidation to Acid Blue 15 The leuco base is then oxidized in the presence of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid. A strong oxidizing agent, such as a dichromate (e.g., sodium or potassium dichromate in an acidic medium), is used to carry out this transformation.[3][4] The oxidation step is crucial as it generates the conjugated system (chromophore) responsible for the dye's intense blue color. The sulfonic acid groups from the third aromatic ring confer water solubility to the final dye molecule.[3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Acid Blue 15 | 5863-46-7 | Benchchem [benchchem.com]
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- 6. Acid Blue 15 Dyes Manufacturers, Exporters and Suppliers from Mumbai India [aciddye.net]
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- 8. N,N-diethyl-m-toluidine | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using N,N-Diethyl-m-toluidine as a Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-m-toluidine (CAS 91-67-8), a tertiary aromatic amine, is a versatile and economically significant building block in organic synthesis.[1][2] Its unique structural features—a nucleophilic diethylamino group and a methyl-substituted aromatic ring—offer a rich platform for a variety of chemical transformations, making it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[1][3] This guide provides detailed application notes and protocols for the synthesis of pharmaceuticals leveraging N,N-Diethyl-m-toluidine, moving from well-established syntheses to prospective applications in diverse therapeutic areas. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Part 1: Core Application - Synthesis of N,N-Diethyl-m-toluamide (DEET)
The most prominent and commercially significant pharmaceutical application stemming from the N,N-diethyl-m-toluidine structural motif is the synthesis of N,N-Diethyl-m-toluamide (DEET), the active ingredient in many insect repellents. While many common laboratory and industrial syntheses of DEET commence from m-toluic acid, the close structural relationship and the potential for the synthesis to start from a toluidine derivative make this an essential starting point for understanding the utility of this chemical family.
Scientific Rationale
The synthesis of DEET involves the formation of an amide bond between the diethylamine moiety and a derivative of m-toluic acid.[4][5] The most efficient laboratory-scale synthesis first activates the carboxylic acid of m-toluic acid by converting it into a more reactive acyl chloride. This acyl chloride then readily reacts with diethylamine to form the desired amide. This two-step process is favored over the direct reaction of the carboxylic acid and amine, which would primarily result in an acid-base neutralization to form a stable ammonium salt.[4]
Experimental Workflow: Synthesis of DEET
Caption: Workflow for the two-step synthesis of DEET.
Detailed Protocol: Two-Step Synthesis of DEET from m-Toluic Acid
This protocol outlines a common and reliable method for the synthesis of DEET.
Step 1: Synthesis of m-Toluoyl Chloride
-
Reagent Preparation: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Setup: To the flask, add m-toluic acid (0.1 mol, 13.6 g) and thionyl chloride (0.15 mol, 11 mL).
-
Reaction Conditions: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a damp pH paper at the top of the condenser).
-
Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude m-toluoyl chloride is a yellowish liquid and is typically used in the next step without further purification.
Step 2: Synthesis of N,N-Diethyl-m-toluamide (DEET)
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of diethylamine (0.2 mol, 20.8 mL) in 50 mL of an inert solvent such as diethyl ether or toluene. Cool the solution in an ice bath.
-
Reaction Setup: Slowly add the crude m-toluoyl chloride from Step 1 to the dropping funnel.
-
Reaction Conditions: Add the m-toluoyl chloride dropwise to the diethylamine solution while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Isolation:
-
Wash the reaction mixture with 50 mL of 5% HCl to remove excess diethylamine.
-
Wash with 50 mL of 5% NaOH to remove any unreacted m-toluic acid.
-
Wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude DEET.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Boiling Point | 160-162 °C at 19 mmHg |
Part 2: Application Notes for the Synthesis of Local Anesthetics
The N,N-diethylaminoethyl group is a common pharmacophore in a class of local anesthetics that includes lidocaine and trimecaine. While the direct synthesis of these drugs often starts with differently substituted anilines, N,N-Diethyl-m-toluidine can be considered a key starting material for the synthesis of novel analogs or as a precursor to intermediates for established drugs through functional group transformations.
Scientific Rationale: The Amide Linkage in Local Anesthetics
Many local anesthetics are amides, formed by the reaction of an aromatic amine with an α-chloroacetyl chloride, followed by nucleophilic substitution of the chlorine with a dialkylamine.[1][6] The aromatic ring provides lipophilicity, which is crucial for penetrating nerve membranes, while the tertiary amine group provides hydrophilicity and is the site of protonation, which is important for the drug's mechanism of action.
Proposed Synthetic Pathway: Towards a Lidocaine Analog from N,N-Diethyl-m-toluidine
A plausible synthetic route to a lidocaine analog can be envisioned starting from N,N-Diethyl-m-toluidine. This would involve the introduction of an amino group at the ortho position to the diethylamino group, followed by acylation and subsequent reaction with another amine. A key transformation would be a directed ortho-metalation.
Caption: Proposed workflow for a lidocaine analog.
Application Protocol: Synthesis of a Novel Amide-Type Local Anesthetic Analog
This protocol describes a hypothetical synthesis to illustrate the potential of N,N-Diethyl-m-toluidine.
Step 1: ortho-Amination of N,N-Diethyl-m-toluidine
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N,N-Diethyl-m-toluidine (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C.
-
Reaction Setup: Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 1 hour at -78 °C.
-
Reaction Conditions: To the resulting deep-colored solution, add a suitable aminating agent (e.g., a dialkylaminomethoxide) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Isolation: Quench the reaction with saturated ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer, and purify by column chromatography.
Step 2: Acylation of the ortho-Amino Intermediate
-
Reagent Preparation: Dissolve the purified ortho-amino-N,N-diethyl-m-toluidine (5 mmol) in glacial acetic acid (20 mL).
-
Reaction Setup: Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture for 2-4 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.
Step 3: Synthesis of the Final Lidocaine Analog
-
Reagent Preparation: In a round-bottom flask, dissolve the acylated intermediate (2 mmol) in toluene (20 mL).
-
Reaction Setup: Add an excess of the desired secondary amine (e.g., diethylamine, 3 equivalents).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up and Isolation: After cooling, wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part 3: Application Notes for the Synthesis of Anticonvulsant and Anti-inflammatory Agents
The toluidine scaffold is present in a number of anticonvulsant and anti-inflammatory drugs. Functionalization of the aromatic ring of N,N-Diethyl-m-toluidine can provide access to a variety of intermediates for the synthesis of novel compounds in these therapeutic classes.
Scientific Rationale: The Vilsmeier-Haack Reaction as a Gateway to Heterocycles
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, such as N,N-dialkylanilines.[7] The resulting aldehyde can then be used as a versatile handle to construct a wide range of heterocyclic systems, many of which are found in anticonvulsant and anti-inflammatory drugs.
Proposed Synthetic Pathway: From N,N-Diethyl-m-toluidine to a Heterocyclic Core
Caption: Proposed workflow for a heterocyclic core.
Application Protocol: Vilsmeier-Haack Formylation and Subsequent Cyclization
Step 1: Vilsmeier-Haack Formylation of N,N-Diethyl-m-toluidine
-
Reagent Preparation: In a three-necked flask under an inert atmosphere, cool dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Reaction Setup: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction Conditions: Add N,N-Diethyl-m-toluidine (1 equivalent) dropwise to the Vilsmeier reagent at 0 °C. After the addition, heat the reaction mixture to 60-80 °C for 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the aldehyde.
Step 2: Synthesis of a Pyrimidine-Fuzed Heterocycle
-
Reagent Preparation: In a round-bottom flask, dissolve the formylated intermediate (1 mmol) in ethanol (10 mL).
-
Reaction Setup: Add a suitable active methylene compound (e.g., malononitrile, 1 equivalent) and a base (e.g., piperidine, catalytic amount).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to precipitate the product. Filter the solid, wash with cold ethanol, and dry. The resulting product can serve as a core for further elaboration into potential anticonvulsant or anti-inflammatory agents.
References
-
Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. [Link]
- N,N-Diethyl-m-toluidine: A Key Intermediate in Pharmaceutical Synthesis. (2025-10-10).
- Understanding N,N-Diethyl-m-toluidine: Properties and Applic
- N,N-Dietil-m-toluidina [para investigación bioquímica]. Chem-Impex.
- Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009-04-06).
- DEET Synthesis and Purific
- A new method for synthesis of N,N-diethyl-m-methylbenzamide. Medigraphic.
-
Directed ortho metalation. Wikipedia. [Link]
-
Synthesis and biological activities of local anesthetics. PubMed Central. (2019-12-13). [Link]
-
Synthesis of trimecaine derivatives. ResearchGate. [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central. [Link]
-
Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. PubMed Central. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. [Link]
- The 2-Step Synthesis of Lidocaine.
- Synthesis of Lidocaine.
- VILSMEIER-HAACK REACTION.
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- 4. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 5. researchgate.net [researchgate.net]
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- 7. ijpcbs.com [ijpcbs.com]
N,N-Diethyl-m-toluidine (DE-m-T) in Epoxy Resin Systems: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dual Role of N,N-Diethyl-m-toluidine in Epoxy Formulations
N,N-Diethyl-m-toluidine (DE-m-T), a tertiary aromatic amine, is a versatile component in the formulation of epoxy resin systems. Unlike primary and secondary amines, which act as conventional curing agents by direct addition reaction with the epoxy ring via their reactive hydrogens, DE-m-T lacks these active sites.[1] Consequently, its function is more nuanced. It serves not as a traditional hardener but as a potent catalyst that can direct the polymerization of epoxy resins through two distinct mechanistic pathways.
This guide provides an in-depth exploration of the functions, mechanisms, and practical applications of DE-m-T in epoxy chemistry, tailored for researchers and formulators. We will delve into its role as both a primary catalyst for epoxy homopolymerization and as an accelerator for conventional curing agent systems, providing detailed protocols for its effective use.
Physicochemical Properties of N,N-Diethyl-m-toluidine
A foundational understanding of DE-m-T's properties is crucial for its proper handling and application.
| Property | Value | Source(s) |
| CAS Number | 91-67-8 | [2][3] |
| Molecular Formula | C₁₁H₁₇N | [3] |
| Molecular Weight | 163.26 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [2] |
| Boiling Point | 231-232 °C | |
| Density | ~0.922 g/mL at 25 °C |
PART 1: Mechanism of Action
DE-m-T's utility in epoxy systems stems from its ability to function as a Lewis base. The lone pair of electrons on the nitrogen atom can initiate polymerization or accelerate reactions involving other curing agents.
Mechanism 1: Catalytic Homopolymerization of Epoxy Resins
Tertiary amines like DE-m-T can induce the self-polymerization of epoxy resins, a process known as homopolymerization.[1][4] This anionic polymerization typically requires thermal activation and proceeds through the formation of polyether linkages.
The proposed mechanism is as follows:
-
Initiation: The tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to the formation of a zwitterionic intermediate.
-
Propagation: The alkoxide anion of the zwitterion attacks another epoxy monomer, propagating the chain. This chain reaction creates a cross-linked network of polyether chains.
This catalytic action allows for the formulation of one-component epoxy systems that are stable at room temperature and cure upon heating.[4]
Caption: Anionic homopolymerization of epoxy resins catalyzed by a tertiary amine.
Mechanism 2: Acceleration of Anhydride and Amine Curing
DE-m-T is highly effective as an accelerator for other curing agents, most notably anhydrides.[5][6] Anhydride curing of epoxies typically requires high temperatures and proceeds slowly. Tertiary amines significantly increase the reaction rate.
The acceleration mechanism involves:
-
Anhydride Ring Opening: The tertiary amine reacts with the anhydride to form a reactive carboxylate anion and an acylammonium salt.
-
Epoxy Ring Opening: The carboxylate anion then attacks an epoxy group, initiating the esterification reaction and generating an alkoxide.
-
Regeneration and Propagation: The alkoxide continues to react with more anhydride molecules, propagating the cross-linking reaction. The tertiary amine is regenerated, allowing it to participate in further catalytic cycles.
This catalytic cycle dramatically reduces the required curing temperature and time for anhydride-epoxy systems.[5]
Caption: Catalytic cycle of tertiary amine acceleration in anhydride-epoxy curing.
PART 2: Application Protocols
Safety Precautions: N,N-Diethyl-m-toluidine is harmful if swallowed, inhaled, or in contact with skin.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Protocol 1: DE-m-T as a Catalyst for Epoxy Homopolymerization
This protocol details the use of DE-m-T as the sole curing agent for a standard Bisphenol A-based epoxy resin. This creates a one-component, heat-cured system.
Materials & Equipment:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW ~188 g/eq)
-
N,N-Diethyl-m-toluidine (DE-m-T)
-
Glass vials or aluminum pans for curing
-
Magnetic stirrer and hot plate or planetary mixer
-
Vacuum oven or convection oven
-
Analytical balance
Experimental Workflow:
Caption: Workflow for preparing and curing an epoxy system with DE-m-T.
Procedure:
-
Formulation: Prepare formulations with varying concentrations of DE-m-T. The amount is expressed in parts per hundred of resin (phr).
-
Rationale: The concentration of the tertiary amine catalyst directly influences the rate of polymerization and the final cross-link density. Higher concentrations generally lead to faster curing but may also increase exotherm and potentially reduce the glass transition temperature (Tg) if not optimized.[6]
Formulation ID DGEBA Resin (g) DE-m-T (phr) DE-m-T (g) EXP-H-1 100 3 3.0 EXP-H-2 100 5 5.0 EXP-H-3 100 7 7.0 -
-
Mixing: Accurately weigh the DGEBA resin into a suitable container. Add the corresponding amount of DE-m-T. Mix thoroughly at room temperature for 15 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum chamber to remove entrapped air bubbles until bubbling subsides.
-
Curing: Pour the degassed mixture into molds or pans and place in a preheated oven. A typical cure schedule is 2 hours at 120°C followed by a post-cure of 2 hours at 150°C.
-
Rationale: The initial lower temperature cure allows for gelation without excessive exotherm. The higher temperature post-cure is essential to advance the cross-linking reaction towards completion, thereby maximizing the thermal and mechanical properties of the thermoset.[6]
-
-
Characterization: After curing, allow the samples to cool slowly to room temperature. Characterize the cured polymer using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Dynamic Mechanical Analysis (DMA) for viscoelastic properties.
Protocol 2: DE-m-T as an Accelerator for Anhydride Curing
This protocol demonstrates the use of DE-m-T to accelerate the cure of an epoxy resin with a liquid anhydride hardener, such as Methyltetrahydrophthalic Anhydride (MTHPA).
Materials & Equipment:
-
Liquid DGEBA epoxy resin (EEW ~188 g/eq)
-
Methyltetrahydrophthalic Anhydride (MTHPA) (Anhydride Equivalent Weight, AEW ~166 g/eq)
-
N,N-Diethyl-m-toluidine (DE-m-T)
-
Other equipment as listed in Protocol 1.
Procedure:
-
Formulation Calculation: The amount of anhydride curing agent is calculated based on stoichiometry. The accelerator level is typically low, ranging from 0.5 to 2.0 phr.
-
Calculation: phr (Anhydride) = (AEW / EEW) * Stoichiometric Ratio * 100 Assuming a 1:1 stoichiometric ratio of anhydride to epoxy groups: phr (MTHPA) = (166 / 188) * 1.0 * 100 ≈ 88.3 phr
Formulation ID DGEBA Resin (g) MTHPA (phr) DE-m-T (phr) EXP-A-Control 100 88.3 0 EXP-A-1 100 88.3 0.5 EXP-A-2 100 88.3 1.0 -
-
Mixing: Weigh the DGEBA resin and MTHPA into a container and pre-mix until uniform. Then, add the specified amount of DE-m-T accelerator and mix thoroughly for another 10-15 minutes.
-
Degassing and Curing: Follow the degassing procedure from Protocol 1. Cure the samples according to a suitable thermal schedule. For accelerated systems, a lower temperature or shorter time may be possible.
-
Control Cure Schedule: 2 hours at 100°C + 4 hours at 160°C.
-
Accelerated Cure Schedule: 2 hours at 90°C + 2 hours at 150°C.
-
Rationale: The accelerator allows for a reduction in the thermal budget required for curing, which is advantageous for energy savings and processing throughput. The control formulation without the accelerator will cure much more slowly and may not achieve full properties under the accelerated schedule.[5][6]
-
-
Comparative Analysis: Characterize the cured samples from all formulations. Compare the Tg, mechanical strength, and cure time (e.g., via rheology or DSC gel time measurements) between the control and the accelerated systems to quantify the effect of DE-m-T.
Expected Results and Data Interpretation
The inclusion of DE-m-T is expected to have a significant impact on the curing behavior and final properties of the epoxy system.
Table of Expected Property Changes:
| Property | DE-m-T as Homopolymerization Catalyst | DE-m-T as Anhydride Accelerator | Rationale |
| Gel Time | Decreases with increasing concentration/temperature | Significantly decreases vs. control | Catalytic action increases the rate of polymerization.[5] |
| Cure Temperature | N/A (heat is required for initiation) | Can be significantly lowered | The accelerator lowers the activation energy of the curing reaction.[5] |
| Glass Transition (Tg) | Dependent on cure schedule and concentration | Generally maintained or slightly increased | Efficient cross-linking leads to a rigid network. Excess accelerator can sometimes plasticize the network, slightly lowering Tg.[6] |
| Mechanical Modulus | High | High | A well-cured, densely cross-linked network results in high stiffness. |
| Pot Life | Long at room temp, shortens at elevated temp | Shorter than non-accelerated system | The accelerator increases the reactivity of the system at mixing temperatures. |
Conclusion
N,N-Diethyl-m-toluidine is a powerful tool for the epoxy formulator, offering versatile control over the curing process. By understanding its dual mechanisms as a catalyst for homopolymerization and an accelerator for conventional hardeners, researchers can develop advanced, one-component, heat-cured systems or optimize the processing efficiency of two-component formulations. The protocols provided herein offer a robust starting point for exploring the capabilities of DE-m-T in developing high-performance epoxy thermosets. Careful control of concentration and cure schedules is paramount to achieving the desired balance of processing characteristics and final material properties.
References
-
Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. Retrieved from [Link]
-
Azúa, A., et al. (2023). Homopolymerization of epoxy excess by a tertiary amine. ResearchGate. Retrieved from [Link]
-
Matejka, L., et al. (2003). Homopolymerization of epoxy monomers initiated by 4-(dimethylamino)pyridine. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
Three Bond Co., Ltd. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
McCoy, C. P., et al. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. Macromolecules. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N, N-DIMETHYL-PARA-TOLUIDINE. Retrieved from [Link]
-
MDPI. (2024). Formulation of Epoxy Prepregs, Synthesization Parameters, and Resin Impregnation Approaches—A Comprehensive Review. Polymers. Retrieved from [Link]
-
Pasatta, J. (2023). Accelerators for Anhydride Cured Epoxies. Polymer Innovation Blog. Retrieved from [Link]
-
Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N,N-Diethyl-m-toluidine: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-m-toluidine. Retrieved from [Link]
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application of N,N-Diethyl-m-toluidine in polymer chemistry
An In-Depth Guide to the Application of N,N-Diethyl-m-toluidine in Polymer Chemistry
Introduction: The Unseen Catalyst in Polymer Synthesis
N,N-Diethyl-m-toluidine (DEET), a tertiary aromatic amine with the CAS number 91-67-8, is a pivotal yet often unheralded component in the field of polymer chemistry. While it serves as a versatile intermediate in the synthesis of various dyes and pharmaceuticals, its most significant impact lies in its role as a potent polymerization accelerator.[1] This guide provides a comprehensive overview of the mechanisms, applications, and protocols involving N,N-Diethyl-m-toluidine, with a particular focus on its function within redox initiation systems for creating acrylic polymers, dental composites, and industrial adhesives. Its ability to facilitate polymerization at ambient temperatures makes it an indispensable tool for researchers and manufacturers, enabling the production of high-performance materials with tailored properties.
While much of the foundational literature focuses on its close structural analog, N,N-Dimethyl-p-toluidine (DMPT), the principles of reactivity and application are directly comparable. This document will leverage the well-documented mechanisms of DMPT to elucidate the function of N,N-Diethyl-m-toluidine as a polymerization accelerator.
PART I: The Core Mechanism — Redox Initiation in Free-Radical Polymerization
The primary function of N,N-Diethyl-m-toluidine in polymer chemistry is to act as an accelerator, or activator, in a two-part redox initiation system. This system is essential for initiating free-radical polymerization at room temperature, circumventing the need for thermal or photochemical activation. The most common pairing for this reaction is with benzoyl peroxide (BPO), a widely used initiator.[2]
The Causality of the Amine-Peroxide Reaction:
-
Nucleophilic Attack & Electron Transfer : The process begins with the tertiary amine (N,N-Diethyl-m-toluidine) acting as a reducing agent. The lone pair of electrons on the nitrogen atom performs a nucleophilic attack on the weak oxygen-oxygen bond of the benzoyl peroxide (BPO) molecule, which acts as the oxidizing agent.[3]
-
Radical Generation : This interaction facilitates a redox reaction, causing the homolytic cleavage of the peroxide bond. The decomposition of BPO yields a benzoyloxy free radical (PhCOO•) and a benzoate anion.[4] The amine is oxidized in the process, forming a cation radical.
-
Initiation of Polymerization : The newly formed benzoyloxy radical is a highly reactive species that immediately attacks the double bond of a monomer, such as methyl methacrylate (MMA). This event transfers the radical to the monomer, creating a new, larger radical and officially initiating the polymerization chain reaction.[3]
This redox mechanism is the cornerstone of chemically-cured acrylic systems, valued for their rapid and controllable setting times.[5]
Caption: Redox initiation mechanism of BPO and a tertiary amine.
PART II: Key Applications and Field-Proven Insights
The versatility of the N,N-Diethyl-m-toluidine/BPO system has led to its adoption in numerous critical applications, particularly where curing without external energy input is required.
Dental Resins and Bone Cements
This is arguably the most prominent application. In dentistry and orthopedics, acrylic-based materials are used for everything from temporary crowns and denture bases to bone cements for joint replacements.[5][6]
-
System Formulation : These applications typically use a two-component system:
-
Expert Insight : The ratio of initiator to accelerator is a critical parameter that dictates the material's handling properties. A higher concentration of the accelerator leads to a shorter setting time and a higher peak exothermic temperature. This relationship must be carefully balanced. Excessive heat can damage surrounding tissues, while a setting time that is too short prevents proper placement and shaping by the clinician. The concentration of the amine accelerator in these formulations typically ranges from 0.5% to 3%.[9]
Industrial Adhesives and Sealants
The rapid curing and strong bonding capabilities of acrylics make them ideal for industrial adhesives. The N,N-Diethyl-m-toluidine system enables the formulation of "two-part" or "reactive" adhesives.
-
System Formulation : One part of the adhesive contains the acrylic monomer and the amine accelerator, while the second part contains the BPO initiator, often suspended in a compatible resin or plasticizer. When the two parts are mixed, polymerization begins instantly.
-
Expert Insight : These adhesives are valued for their ability to bond a wide variety of substrates and for their gap-filling capabilities. Recent research has focused on optimizing the BPO-to-amine ratio to achieve the perfect balance between a workable curing time and superior mechanical properties like fracture toughness.[10][11] For industrial line applications, a curing time of approximately 10 minutes at 25°C is often targeted.[10]
Quantitative Data Summary
The following table summarizes typical parameters influenced by the concentration of N,N-Diethyl-m-toluidine (as the accelerator) in a standard MMA/BPO polymerization system.
| Parameter | Low Accelerator Conc. (e.g., 0.5%) | High Accelerator Conc. (e.g., 2.5%) | Rationale |
| Setting Time | Longer | Shorter | Higher accelerator concentration leads to a faster rate of radical generation from BPO decomposition.[7] |
| Peak Exotherm (°C) | Lower | Higher | A faster polymerization rate releases the heat of reaction over a shorter period, increasing the peak temperature. |
| Working Time | Longer | Shorter | The time available to manipulate the material before it becomes too viscous is inversely related to the setting time. |
| Final Conversion (%) | Potentially Lower | Potentially Higher | A rapid reaction can sometimes lead to earlier vitrification, trapping unreacted monomer. Optimization is key. |
PART III: Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a Simple Chemically-Cured Acrylic Resin
This protocol demonstrates the fundamental principle of using N,N-Diethyl-m-toluidine to cure a methyl methacrylate-based resin at room temperature.
Materials & Reagents:
-
Methyl Methacrylate (MMA) monomer, inhibited
-
Poly(methyl methacrylate) (PMMA) powder
-
Benzoyl Peroxide (BPO), initiator
-
N,N-Diethyl-m-toluidine (DEET), accelerator
-
Glass vial or beaker
-
Stirring rod or magnetic stirrer
-
Thermocouple or IR thermometer
Methodology:
-
Prepare the Powder Component : In a weighing dish, thoroughly mix 10 g of PMMA powder with 0.15 g (1.5 wt%) of benzoyl peroxide. This ensures the initiator is evenly dispersed.
-
Prepare the Liquid Component : In a separate glass vial, prepare a solution by adding 0.1 g (1.0 wt% relative to monomer) of N,N-Diethyl-m-toluidine to 10 mL of MMA monomer. Stir gently until the accelerator is fully dissolved.
-
Initiate Polymerization : Add the powder component to the liquid component in the glass vial.
-
Mixing : Immediately begin stirring the mixture. The goal is to create a homogeneous, paste-like slurry. Continue mixing for approximately 60-90 seconds until a consistent "dough" is formed.
-
Monitoring the Cure : Insert a thermocouple into the center of the dough. Record the temperature every 30 seconds. Note the time it takes to reach the peak exothermic temperature and the value of that temperature.
-
Determine Setting Time : Periodically probe the surface of the material with a clean spatula. The setting time is defined as the point at which the material becomes hard and is no longer tacky or easily indented.
-
Post-Cure : Allow the hardened polymer to rest for at least 1 hour to ensure maximum monomer conversion.
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- 11. researchgate.net [researchgate.net]
N,N-Diethyl-m-toluidine: A Technical Guide to its Catalytic Applications in Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
N,N-Diethyl-m-toluidine (DEET), a tertiary aromatic amine, is a versatile chemical compound primarily recognized for its role as a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3] However, its structural characteristics, particularly the presence of a nucleophilic nitrogen atom, endow it with catalytic capabilities, most notably as an accelerator in radical polymerization reactions. This guide provides an in-depth exploration of the catalytic functions of N,N-Diethyl-m-toluidine, focusing on the underlying chemical mechanisms, practical applications, and detailed experimental protocols. We will delve into its well-established role as a curing accelerator in redox initiation systems and explore other reported catalytic activities. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the catalytic potential of this compound in their work.
A critical point of clarification is the frequent confusion between N,N-Diethyl-m-toluidine (meta-isomer, CAS 91-67-8) and its more commercially prevalent isomer, N,N-Dimethyl-p-toluidine (para-isomer, DMPT, CAS 99-97-8). Much of the existing literature on polymerization accelerators specifically refers to DMPT.[4][5][6] Given their structural and electronic similarities, the well-documented mechanistic principles of DMPT serve as an excellent and authoritative model for understanding the catalytic behavior of DEET in similar systems.
The Primary Catalytic Role: Accelerator in Radical Polymerization
The most significant catalytic application of tertiary aromatic amines like N,N-Diethyl-m-toluidine is as an accelerator (or co-initiator) for the curing of resin systems, particularly those based on acrylates and methacrylates.[5][7] This is crucial for applications where polymerization must occur at ambient temperatures, such as in dental composites, bone cements, and industrial adhesives.[4][5][8]
Mechanism of Action: The Redox Initiation System
At room temperature, the thermal decomposition of common radical initiators, such as benzoyl peroxide (BPO), is extremely slow.[5][9] Tertiary amines like DEET dramatically accelerate this process by engaging in a redox reaction with the peroxide. This generates the free radicals necessary to initiate the polymerization chain reaction.[10]
The mechanism proceeds via a single-electron transfer (SET) from the nitrogen atom of the amine to the peroxide, causing the cleavage of the weak oxygen-oxygen bond.[10][11]
The key steps are:
-
Electron Transfer: The tertiary amine donates an electron to benzoyl peroxide. This forms a radical cation of the amine and a benzoate radical, along with a benzoate anion.[10]
-
Radical Formation: The highly reactive benzoate radical is the primary species that initiates the polymerization by attacking the double bond of a monomer unit (e.g., methyl methacrylate).
This redox process allows for rapid and controllable curing of resins at room temperature, which would otherwise require heat or UV radiation.[5][12]
Caption: Redox initiation via Single Electron Transfer (SET).
Kinetics and Influencing Factors
The rate of polymerization and the final properties of the cured material are highly dependent on the concentration of both the initiator and the accelerator. Fine-tuning these parameters is essential for achieving desired outcomes like controlling the setting time and mechanical strength.[12][13]
Studies on the analogous DMPT/BPO system demonstrate a clear relationship between reactant concentrations and curing time.[14]
| Initiator (BPO) Conc. (wt%) | Accelerator (DMPT) Conc. (wt%) | Setting Time (min) | Reference |
| 0.5 | 0.2 | 28.20 | [14] |
| 1.0 | 0.2 | ~18.0 | [14] |
| 2.0 | 0.2 | ~11.0 | [14] |
| 2.75 | 0.2 | 9.26 | [14] |
| 0.5 | 1.0 | ~15.0 | [14] |
| 0.5 | 2.0 | ~9.0 | [14] |
| 0.5 | 4.9 | 5.50 | [14] |
| Table 1: Effect of Initiator and Accelerator Concentration on Setting Time. Data is for the N,N-Dimethyl-p-toluidine (DMPT) system, which serves as a reliable model for DEET. |
As shown, increasing the concentration of either the accelerator (amine) or the initiator (peroxide) leads to a significant reduction in the setting time of the resin.[14] This allows formulators to customize the curing profile for specific applications.
Specialized Catalytic Application: Metal-Catalyzed Oxidation
Beyond its role as a polymerization accelerator, N,N-Diethyl-m-toluidine can participate in other catalytic reactions. A notable example is its manganese(II)-catalyzed oxidation by periodate.
A kinetic study demonstrated that in an acetone-water medium, Mn(II) ions catalyze the oxidation of DEET by periodate.[15] The reaction is first order with respect to the substrate (DEET), the oxidant (periodate), and the catalyst (Mn(II)). The primary reaction product was identified as 4-methyl-1,2-benzoquinone.[15] This indicates that under specific catalytic conditions, the aromatic ring of DEET is susceptible to oxidative transformation, a pathway that could be exploited for the synthesis of quinone-based compounds.
Application Protocols
The following protocols provide detailed, step-by-step methodologies. The first is a general procedure for using a tertiary amine as a polymerization accelerator, based on the extensive data available for its isomers. The second outlines a standard synthesis of N,N-Diethyl-m-toluidine itself.
Protocol 1: Radical Polymerization of a Methacrylate-Based Resin at Ambient Temperature
This protocol describes a general procedure for the preparation of a cured polymer block using a DEET/BPO redox initiation system. This is representative of methods used for creating dental and orthopedic materials.[8][13]
Materials:
-
Methyl Methacrylate (MMA) monomer, stabilized
-
Poly(methyl methacrylate) (PMMA) powder
-
N,N-Diethyl-m-toluidine (DEET) (Accelerator)
-
Benzoyl Peroxide (BPO) (Initiator)
-
Glass vial or mold
-
Stirring rod or spatula
Procedure:
-
Prepare the Powder Component: Thoroughly mix Benzoyl Peroxide (BPO) with the PMMA powder. A typical concentration for BPO is 0.5-2.5 wt% relative to the final mixture.
-
Prepare the Liquid Component: Add N,N-Diethyl-m-toluidine (DEET) to the liquid MMA monomer. A typical concentration for DEET is 0.5-3.0 vol% relative to the monomer.[4] Mix until fully dissolved.
-
Initiate Polymerization: In a well-ventilated fume hood, combine the powder and liquid components in the glass vial or mold. The typical powder-to-liquid ratio is approximately 2:1 by weight.
-
Mixing: Immediately begin mixing the components with a stirring rod until a homogeneous, dough-like consistency is achieved. This step should be completed quickly, as the polymerization reaction begins immediately upon mixing.
-
Curing: Allow the mixture to cure at ambient temperature. The setting time will vary depending on the concentrations of DEET and BPO used (see Table 1 for reference). The process is exothermic, and a rise in temperature will be observed.
-
Post-Curing: Once the material has hardened, it can be removed from the mold. Full mechanical properties may develop over the subsequent 24 hours.
Trustworthiness Note: The success of this polymerization is self-validating. A successful reaction will result in the transformation of the liquid/powder slurry into a hard, solid polymer. The setting time and exotherm are direct measures of the catalytic system's efficacy.
Caption: Experimental workflow for ambient temperature polymerization.
Protocol 2: Synthesis of N,N-Diethyl-m-toluidine via Direct Alkylation
This protocol is adapted from established procedures for the N-alkylation of aromatic amines and provides a reliable method for laboratory-scale synthesis.[16]
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide (NaOH) solution
-
Ether
-
Anhydrous potassium hydroxide (KOH) flakes
-
Sealed reaction vessel (e.g., thick-walled, pressure-rated glass bottle)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 1 mole of m-toluidine with a molar excess of ethyl bromide (e.g., 2.2 to 2.5 moles). Note: Using a molar excess of the alkylating agent favors the formation of the tertiary amine over the mono-alkylated product.[16]
-
Reaction: Seal the vessel securely and allow the reaction to proceed at room temperature for 24-48 hours. A white crystalline mass (the hydrobromide salt of the amine products) will likely form.[16]
-
Workup - Amine Liberation: Carefully open the vessel in a fume hood. Break up the crystalline mass and add 10% NaOH solution and ether. Shake vigorously to neutralize the hydrobromide salt and liberate the free amine into the ether layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer (top layer), which contains the crude product mixture. Wash the ether solution with water to remove any remaining salts.
-
Drying: Dry the ether solution over anhydrous KOH flakes.
-
Solvent Removal: Decant or filter the dried ether solution and remove the ether by simple distillation to obtain the crude N,N-diethyl-m-toluidine.
-
Purification: Purify the crude product by fractional vacuum distillation.[16] N,N-diethyl-m-toluidine has a boiling point of approximately 97 °C at 17 mmHg.[3] Collect the fraction boiling at the correct temperature/pressure.
Safety and Handling
N,N-Diethyl-m-toluidine is classified as a harmful chemical. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] All handling should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
While N,N-Diethyl-m-toluidine is widely employed as a synthetic intermediate, its catalytic utility, particularly as a polymerization accelerator, is significant. By facilitating the generation of free radicals from peroxide initiators at ambient temperatures, it enables a broad range of applications in materials science, from dental composites to industrial adhesives. Understanding the redox mechanism and the kinetic factors that control the curing process allows researchers to precisely tailor material properties. While less explored, its participation in other catalytic reactions, such as metal-catalyzed oxidations, suggests that further research may uncover new synthetic applications for this versatile aromatic amine.
References
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- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). N,N-DIMETHYL-P-TOLUIDINE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. International Agency for Research on Cancer.
- Pharmaceutical Synthesis Intermediate Supplier. (2025, October 10). N,N-Diethyl-m-toluidine: A Key Intermediate in Pharmaceutical Synthesis.
- Polymer Science Manufacturer. (n.d.). Optimizing Polymerization: The Power of N,N-Dimethyl-p-toluidine as an Initiator.
- Biosynth. (n.d.). N,N-Diethyl-m-toluidine | 91-67-8.
- Buck, J. S., & Ferry, C. W. (1943). m-Toluidine, N-ethyl-. Organic Syntheses, Coll. Vol. 2, p.290.
- BenchChem. (2025). Technical Support Center: Synthesis of N,N-diethyl-m-toluidine.
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- Shukla, A., et al. (2025, August 6). MnII catalyzed periodate oxidation of N, N-diethyl-m-toluidine : A kinetic and mechanistic study. ResearchGate. Request PDF.
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- Ataman Kimya. (n.d.). N,N-Dimethyl-p-toluidine.
- BenchChem. (2025). Improving the yield and purity of N-Ethyl-m-toluidine synthesis.
- Nussbaum, D. A., et al. (2005). The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement.
- Yunno. (n.d.). Nouryon Accelerator NL-65-100 N,N-dimethyl-p-toluidine 99-97-8.
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- ResearchGate. (n.d.). Reduction-oxidation process of benzoylperoxide (BPO) caused by N,N-dimethyl-p-toluidine (DMPT). [Diagram].
- CPHI Online. (n.d.). Toluidine-based curing accelerators (DPPT, DHEPT, PT25E/2 etc.). Saltigo GmbH.
- Pączkowska, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
- Ataman Kimya. (n.d.). ACCELERATOR NL-65-100.
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- Otto Chemie Pvt. Ltd. (n.d.). N,N-Diethyl-m-toluidine, 98% 91-67-8 India.
- Google Patents. (1995). WO1995030480A2 - Initiators of tertiary amine/peroxide and polymer.
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- Gong, M., et al. (2022). Initiation Mechanism of Benzoyl Peroxide/N, N-Dimethylaniline Redox System in Methyl Methacrylate Polymerization. ResearchGate. Request PDF.
- CDH Fine Chemical. (n.d.). N,N-Diethyl-M-Toluidine for Synthesis | 91-67-8.
- Wikipedia. (n.d.). Poly(methyl methacrylate).
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- Al-Namil, D. S., & Gamil, E. (2025, August 8). Mechanism and kinetics of the m-toluidine reaction with NH2 radicals: A computational study. ResearchGate.
- Allen, C. F. H., & VanAllan, J. (1955). m-Toluidine, N-benzyl-. Organic Syntheses, Coll. Vol. 3, p.128.
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Application Note: A Comprehensive Protocol for the Synthesis of N,N-Diethyl-m-toluamide (DEET)
Abstract
N,N-diethyl-m-toluamide (DEET) is the gold standard in insect repellents, renowned for its broad efficacy and long duration of action.[1] Developed by the U.S. Army in 1946, it is now the most widely used active ingredient in commercial insect repellents worldwide.[1] This application note provides a detailed, field-proven protocol for the synthesis of DEET. It is important to note that the most efficient and established synthetic route commences from m-toluic acid, not N,N-diethyl-m-toluidine. The direct conversion of N,N-diethyl-m-toluidine to DEET is not a standard or practical synthetic transformation, as it would necessitate the complex introduction of a carbonyl group. This guide, therefore, details the robust and widely adopted two-step, one-pot synthesis from m-toluic acid, which is both scalable and industrially feasible.[2][3] The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical guidance and explaining the causality behind experimental choices to ensure reproducibility and high-purity yields.
Introduction and Synthetic Strategy
The synthesis of DEET from m-toluic acid is a classic example of nucleophilic acyl substitution. The overall strategy involves two primary transformations that can be conveniently performed in a single reaction vessel ("one-pot"):
-
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid in m-toluic acid is a poor leaving group. Therefore, it must first be converted into a more reactive intermediate. This is typically achieved by reacting m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride, m-toluoyl chloride.[4][5][6] This intermediate is generally not isolated and is used directly in the subsequent step.
-
Amidation: The resulting m-toluoyl chloride is then subjected to nucleophilic attack by diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond in DEET and the elimination of hydrogen chloride (HCl).[7] A base, typically aqueous sodium hydroxide, is used to neutralize the HCl byproduct, driving the reaction to completion.[7]
This synthetic approach is highly efficient, often resulting in high yields of DEET with excellent purity after a straightforward workup procedure.[2][3]
Reaction Scheme
The overall two-step synthesis of N,N-Diethyl-m-toluamide (DEET) from m-toluic acid is depicted below:
Step 1: Formation of m-Toluoyl Chloride
CH₃C₆H₄COOH + SOCl₂ → CH₃C₆H₄COCl + SO₂ + HCl
Step 2: Amidation to form DEET
CH₃C₆H₄COCl + (CH₃CH₂)₂NH + NaOH → CH₃C₆H₄CON(CH₃CH₂)₂ + NaCl + H₂O
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| m-Toluic Acid | C₈H₈O₂ | 136.15 | ≥99% | Sigma-Aldrich |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Diethylamine Hydrochloride | (C₂H₅)₂NH·HCl | 109.60 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | - | In-house preparation |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Heating mantle or sand bath
-
Ice bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
Safety First: This procedure involves corrosive and toxic chemicals. Thionyl chloride and m-toluoyl chloride are corrosive, toxic, and lachrymatory (cause tearing).[4] Diethylamine is volatile and corrosive. Sodium hydroxide is corrosive. Diethyl ether is extremely flammable.[4] This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Preparation of m-Toluoyl Chloride (in situ)
-
Reaction Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar in a heating mantle. Equip the flask with a reflux condenser. To the top of the condenser, attach a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[7]
-
Charging the Flask: To the flask, add m-toluic acid (e.g., 10.0 g, 0.073 mol).
-
Addition of Thionyl Chloride: In the fume hood, carefully add thionyl chloride (e.g., 8.0 mL, 13.0 g, 0.11 mol, ~1.5 equivalents) to the flask. The reaction will likely begin immediately with the evolution of gas.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) using the heating mantle. Maintain the reflux for 30-60 minutes to ensure the complete conversion of the carboxylic acid to the acid chloride. The completion of the reaction is indicated by the cessation of gas evolution.
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. The resulting solution contains the crude m-toluoyl chloride and is used directly in the next step.
Part B: Synthesis of N,N-Diethyl-m-toluamide (DEET)
-
Preparation of Diethylamine Solution: In a 250 mL Erlenmeyer flask, prepare a solution of diethylamine by adding diethylamine hydrochloride (e.g., 10.1 g, 0.092 mol) to 50 mL of 3.0 M aqueous sodium hydroxide.[4] Cool this mixture in an ice bath. The sodium hydroxide deprotonates the diethylamine hydrochloride to generate the free diethylamine in situ.
-
Amidation Reaction: Place the flask containing the diethylamine solution in an ice bath on a magnetic stirrer. Slowly and carefully add the cooled m-toluoyl chloride solution from Part A to the stirred diethylamine solution in a dropwise manner using a Pasteur pipette or an addition funnel. This reaction is exothermic; maintain the temperature of the reaction mixture below 10-15 °C by controlling the rate of addition.
-
Completion of Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous mixture with diethyl ether or dichloromethane (2 x 50 mL portions).[8] The organic layer will contain the DEET product. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.[4][8]
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The resulting product is crude DEET, which should be a pale yellow to colorless oil.[8] For most applications, this purity is sufficient. Further purification can be achieved by vacuum distillation or column chromatography if required.[7][9]
Characterization and Expected Results
The identity and purity of the synthesized DEET can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.
| Parameter | Expected Outcome |
| Physical Appearance | Colorless to pale yellow oil |
| Expected Yield | 85-95% |
| Purity (by GC-MS) | >97% |
| Boiling Point | ~111 °C at 1 mmHg |
Workflow Visualization
The following diagram illustrates the key stages of the DEET synthesis protocol.
Caption: Workflow for the synthesis of DEET.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete conversion to acid chloride. | Ensure anhydrous conditions; extend reflux time. |
| Loss of product during workup. | Ensure proper phase separation during extractions; avoid vigorous shaking that can lead to emulsions. | |
| Product is cloudy or wet | Incomplete drying. | Add more anhydrous sodium sulfate and allow for a longer drying time. |
| Dark-colored product | Overheating during reaction or solvent removal. | Maintain careful temperature control; use vacuum distillation for purification if necessary. |
Safety and Environmental Considerations
-
Handling: Always handle reagents in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4][10] In case of accidental exposure, wash the affected area with copious amounts of water and seek medical attention.[11]
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Organic waste containing chlorinated solvents should be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Environmental Impact: DEET can enter the environment through various means.[12] While it biodegrades in water and soil, proper disposal is crucial to minimize environmental contamination.[12]
References
-
Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009). Retrieved from [Link]
-
DEET Synthesis and Purification. (n.d.). Scribd. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1995). The microscale synthesis and purification of N, N-diethyl-m-toluamide (Deet): An experiment for a project-oriented organic chemistry course.
-
Alexis. (2013, November 18). The Synthesis of Nitrogen ,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides. Odinity. Retrieved from [Link]
-
N, N-Diethyl-m-toluamide (DEET) is the active ingredient in many insect-repellent preparations. How might you synthesize this substance from m-bromotoluene? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Synthesis of N,N-diethyltoluamide /DEET. (n.d.). Chemconnections.org. Retrieved from [Link]
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2021). Medigraphic. Retrieved from [Link]
-
DEET Insect Repellent Synthesis Mechanism | Organic Chemistry. (2023, July 19). YouTube. Retrieved from [Link]
-
DEET. (n.d.). Scribd. Retrieved from [Link]
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2021). SciELO - Infomed. Retrieved from [Link]
-
DEET hydrolysis with HCl to diethylamine and toluic acid. (2023, April 9). Sciencemadness.org. Retrieved from [Link]
-
An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. (2022). ResearchGate. Retrieved from [Link]
-
N,N-diethyl-m-toluamide. (n.d.). PubChem. Retrieved from [Link]
-
DEET. (n.d.). U.S. EPA. Retrieved from [Link]
-
DEET - What is DEET and is it Safe? (2025, January 9). Greenbug Inc. Retrieved from [Link]
-
N,N-Diethyl-m-toluamide (DEET). (2022, June 20). American Chemical Society. Retrieved from [Link]
-
N,N-Diethyl-m-toluidine, 98% 91-67-8 India. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]
-
DEET (N,N-Diethyl-meta-Toluamide) ToxFAQs. (n.d.). ATSDR. Retrieved from [Link]
-
N-Ethyl-m-toluidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
N,N-diethyl-m-toluidine. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols: The Role of N,N-Diethyl-m-toluidine's Amide Analog in Agrochemicals
Prepared by a Senior Application Scientist
Introduction: From an Amine Intermediate to a Potent Agrochemical Tool
N,N-Diethyl-m-toluidine (CAS 91-67-8) is a substituted aromatic amine primarily recognized as a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, featuring a diethylamino group attached to a toluene backbone, makes it a valuable building block in organic synthesis.[2] While N,N-Diethyl-m-toluidine itself is not directly employed as an active ingredient in agrochemical formulations, its structural analog, N,N-Diethyl-m-toluamide (DEET), is a cornerstone of insect repellent technology with significant applications in agriculture.
DEET is the amide derivative formed from the condensation of m-toluic acid and diethylamine.[3] First developed by the U.S. Army in 1946, it has become one of the most effective and widely used insect repellents globally.[3][4] In the context of agriculture, DEET functions as a potent feeding deterrent for various pests, offering a valuable tool for crop protection.[4]
This document provides detailed protocols for the synthesis of N,N-Diethyl-m-toluamide (DEET) and application notes for its use in an agricultural research setting. The methodologies presented are established in the scientific literature and are designed to be reproducible and scalable for laboratory and pilot-plant applications.
Part 1: Synthesis of N,N-Diethyl-m-toluamide (DEET)
The synthesis of DEET from m-toluic acid and diethylamine is a well-established process. The key step involves the activation of the carboxylic acid group of m-toluic acid to facilitate its reaction with the secondary amine, diethylamine. Below are two common and effective protocols for this synthesis.
Protocol 1: Synthesis of DEET via an Acyl Chloride Intermediate using Thionyl Chloride
This is a classic and robust method that proceeds through the formation of an m-toluoyl chloride intermediate.
Principle: m-Toluic acid is reacted with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride, m-toluoyl chloride. This intermediate is then reacted with diethylamine to produce DEET. The reaction is typically performed in an inert solvent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| m-Toluic Acid | ≥98% | Standard Chemical Supplier | |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard Chemical Supplier | Use in a fume hood. |
| Diethylamine | ≥99% | Standard Chemical Supplier | Use in a fume hood. |
| Anhydrous Diethyl Ether | Reagent Grade | Standard Chemical Supplier | |
| 10% Hydrochloric Acid | ACS Grade | Standard Chemical Supplier | |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Standard Chemical Supplier | |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard Chemical Supplier | |
| Round-bottom flask | Appropriate size for the scale | ||
| Reflux condenser | |||
| Addition funnel | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator |
Experimental Workflow:
Caption: Workflow for DEET synthesis using thionyl chloride.
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
In a fume hood, add m-toluic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Slowly add thionyl chloride (1.4-2.0 eq) to the m-toluic acid with stirring at 15-20°C over 15 minutes.[5]
-
After the addition is complete, heat the reaction mixture to 90°C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
Cool the reaction mixture to 15-20°C and add anhydrous diethyl ether as a solvent.[5]
-
-
Amidation:
-
Prepare a solution of diethylamine (2.0-3.0 eq) in anhydrous diethyl ether in a separate flask.
-
Slowly add the diethylamine solution to the reaction mixture using an addition funnel, while maintaining the temperature between 28-30°C.[5] An exothermic reaction will occur.
-
Stir the reaction mixture for 1-2 hours at room temperature after the addition is complete.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 10% HCl, saturated sodium bicarbonate solution, and finally with water. Adjust the pH of the aqueous layer to 3-4 with 10% HCl to remove any unreacted diethylamine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude DEET.
-
The product can be further purified by vacuum distillation if necessary, although this method often yields a product of high purity (95-98%) without further purification.[5]
-
Causality Behind Experimental Choices:
-
Thionyl Chloride: This is a highly effective chlorinating agent that converts the carboxylic acid to a more reactive acyl chloride. The byproducts of this reaction, SO₂ and HCl, are gases, which are easily removed from the reaction mixture.
-
Anhydrous Conditions: The reaction is sensitive to water, as water can react with both thionyl chloride and the acyl chloride intermediate, reducing the yield.
-
Temperature Control: The initial addition of thionyl chloride is done at a lower temperature to control the exothermic reaction. The subsequent heating ensures the complete formation of the acyl chloride. The amidation step is also exothermic and requires temperature control to prevent side reactions.
Protocol 2: Synthesis of DEET using 1,1'-Carbonyldiimidazole (CDI)
This method offers a milder alternative to using thionyl chloride and often results in high yields with fewer corrosive byproducts.
Principle: m-Toluic acid is activated with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazolide intermediate. This intermediate is then reacted with diethylamine to form DEET.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| m-Toluic Acid | ≥98% | Standard Chemical Supplier | |
| 1,1'-Carbonyldiimidazole (CDI) | ≥97% | Standard Chemical Supplier | |
| Diethylamine | ≥99% | Standard Chemical Supplier | Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, Reagent Grade | Standard Chemical Supplier | |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Standard Chemical Supplier | Catalyst |
| 5% Sodium Hydroxide Solution | ACS Grade | Standard Chemical Supplier | |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard Chemical Supplier |
Experimental Workflow:
Sources
Application Notes & Protocols: The Strategic Use of N,N-Diethyl-m-toluidine in Advanced Fine Chemical Synthesis
Introduction: Unveiling the Synthetic Potential of N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a substituted aromatic amine that has emerged as a cornerstone intermediate in the synthesis of a diverse array of fine chemicals.[1][2] Characterized by a molecular formula of C₁₁H₁₇N, this compound typically presents as a colorless to light yellow liquid.[1][3] Its structure, featuring both a tertiary diethylamino group and a methyl group on the benzene ring, is not merely incidental; it is the very source of its versatile reactivity.[1][4] These substituents work in concert to create an electron-rich aromatic system, making N,N-Diethyl-m-toluidine an exceptionally valuable precursor for electrophilic aromatic substitution reactions.[1] This guide provides an in-depth exploration of its applications, focusing on the mechanistic rationale behind its use and furnishing detailed protocols for key transformations in dye and pharmaceutical intermediate synthesis.[5][6]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 91-67-8 | [1][7] |
| Molecular Formula | C₁₁H₁₇N | [1][8] |
| Molecular Weight | 163.26 g/mol | [1][9] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Boiling Point | ~231-232 °C (lit.) | [3][9] |
| Density | ~0.922 g/mL at 25 °C (lit.) | [1][9] |
| Refractive Index | ~1.535-1.537 | [1][10] |
| Solubility | Soluble in organic solvents; limited in water | [1][11] |
Core Principles of Reactivity: An Electron-Rich Aromatic Hub
The synthetic utility of N,N-Diethyl-m-toluidine is fundamentally governed by the electronic nature of its substituents. The diethylamino group (-N(Et)₂) is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles.
Furthermore, both the diethylamino and the methyl (-CH₃) groups are ortho, para-directing. In the case of N,N-Diethyl-m-toluidine, these directing effects reinforce each other, strongly activating the positions ortho and para to the diethylamino group (positions 2, 4, and 6) and ortho and para to the methyl group (positions 2, 4, and 6). This confluence of electronic activation makes the molecule an excellent substrate for a range of electrophilic substitution reactions, including azo coupling and formylation, which are critical in the synthesis of dyes and other complex organic molecules.[1][5]
Application I: Azo Coupling for the Synthesis of High-Performance Dyes
One of the most significant industrial applications of N,N-Diethyl-m-toluidine is its role as a coupling component in the synthesis of azo dyes.[12][13] Azo dyes, characterized by the -N=N- chromophore, are the largest class of synthetic colorants.[13] The synthesis is a robust two-stage process involving diazotization followed by an azo coupling reaction.[14]
Causality of Experimental Choices:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This low temperature is critical to prevent the highly reactive and unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then introduced to a solution of N,N-Diethyl-m-toluidine. The electron-rich nature of the toluidine derivative allows for efficient electrophilic attack, typically at the sterically accessible para-position relative to the powerful diethylamino activating group, to form the stable azo linkage.[12]
Caption: Workflow for Azo Dye Synthesis using N,N-Diethyl-m-toluidine.
Protocol: Synthesis of a Representative Azo Dye (e.g., Disperse Dye Analogue)
This protocol is analogous to the synthesis of N,N-diethyl-3-methyl-4-((4-nitrophenyl)diazenyl)aniline.[12]
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-Diethyl-m-toluidine
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization: a. In a 250 mL beaker, dissolve 1.73 g of 4-nitroaniline in 10 mL of water and 5 mL of concentrated HCl. Heat gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice-salt bath with stirring. b. Prepare a solution of 0.9 g of sodium nitrite in 5 mL of water and cool it to 0-5 °C. c. Add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Azo Coupling: a. In a separate 400 mL beaker, dissolve 2.04 g of N,N-Diethyl-m-toluidine in 10 mL of 10% HCl and add 50 mL of water. Cool this solution to 0-5 °C in an ice bath. b. Slowly add the previously prepared cold diazonium salt solution to the N,N-Diethyl-m-toluidine solution with vigorous stirring. c. Add a saturated solution of sodium acetate portion-wise until the mixture is neutral to litmus paper. This buffers the reaction and facilitates the coupling. d. A brightly colored precipitate (the azo dye) will form. Continue stirring the mixture in the ice bath for 30 minutes.
-
Work-up and Purification: a. Collect the solid dye by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold water to remove any residual salts and acids. c. Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye. d. Dry the final product in a vacuum oven at a low temperature.
Application II: Vilsmeier-Haack Reaction for Aryl Aldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds.[15][16] N,N-Diethyl-m-toluidine is an ideal substrate for this reaction due to its highly activated ring system.[17] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[17][18]
Mechanistic Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium cation (Vilsmeier reagent). This reagent is a milder electrophile than those used in Friedel-Crafts acylation, making the reaction highly selective for activated arenes.[17] The N,N-Diethyl-m-toluidine attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the final aryl aldehyde.[15]
Caption: Vilsmeier-Haack reaction workflow for formylating N,N-Diethyl-m-toluidine.
Protocol: Formylation of N,N-Diethyl-m-toluidine
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethyl-m-toluidine
-
Dichloromethane (DCM, anhydrous)
-
Sodium Acetate or Sodium Carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: a. To a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (e.g., 10 mL) and cool the flask to 0 °C in an ice bath. b. Add POCl₃ (e.g., 1.1 equivalents) dropwise to the cold DMF with stirring. A viscous, crystalline complex (the Vilsmeier reagent) may form. Maintain the temperature at 0-10 °C during this exothermic addition. c. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Formylation: a. Dissolve N,N-Diethyl-m-toluidine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. b. After the addition, remove the ice bath and heat the reaction mixture to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: a. Cool the reaction mixture back down to 0 °C. b. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. This step hydrolyzes the intermediate iminium salt and can be highly exothermic. c. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium acetate solution until the pH is approximately 7-8. d. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: a. Remove the solvent under reduced pressure using a rotary evaporator. b. Purify the crude aldehyde product by vacuum distillation or column chromatography on silica gel.
Application III: Condensation Reactions for Rhodamine-Type Dyes
N,N-Diethyl-m-toluidine serves as a key building block in the synthesis of xanthene dyes, such as those of the rhodamine class.[19] Rhodamines are renowned for their high fluorescence quantum yields and are essential in applications like biological imaging.[19] The synthesis typically involves the high-temperature condensation of an m-aminophenol derivative (or its analogue, like N,N-Diethyl-m-toluidine) with phthalic anhydride.[19]
Protocol: Synthesis of a Rhodamine Analogue
Materials:
-
N,N-Diethyl-m-toluidine
-
Phthalic Anhydride
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: a. In a high-temperature reaction vessel, combine N,N-Diethyl-m-toluidine (2.0 mol equivalents) and phthalic anhydride (1.0 mol equivalent). b. Heat the mixture to 180-200 °C for 4-6 hours. The mixture will become viscous and develop an intense color as the condensation and cyclization proceed.
-
Work-up and Precipitation: a. Cool the reaction mixture until it solidifies. b. Dissolve the solid mass in a minimal amount of hot ethanol. c. Pour the resulting solution into a large volume of dilute hydrochloric acid. This will cause the rhodamine-type dye to precipitate out of solution.
-
Purification: a. Collect the precipitated dye by filtration. b. Wash the filter cake with water to remove any remaining acid and inorganic salts. c. Dry the purified product thoroughly.
Safety and Handling
N,N-Diethyl-m-toluidine is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.
Conclusion
N,N-Diethyl-m-toluidine is a powerful and versatile reagent in fine chemical synthesis, primarily due to the activating and directing effects of its diethylamino and methyl substituents. Its utility is prominently demonstrated in the industrial production of azo and rhodamine dyes and in the synthesis of complex intermediates via reactions like the Vilsmeier-Haack formylation. The protocols detailed herein provide a foundation for researchers and drug development professionals to harness the synthetic potential of this valuable aromatic building block.
References
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- (n.d.). The Synthesis of Azo Dyes.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-Diethyl-m-toluidine
Welcome to the technical support center for the synthesis of N,N-Diethyl-m-toluidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the synthesis of N,N-Diethyl-m-toluidine, providing both the underlying cause and actionable solutions.
Q1: What are the primary synthetic routes for N,N-Diethyl-m-toluidine, and what are their inherent advantages and disadvantages?
A1: There are two principal methods for synthesizing N,N-Diethyl-m-toluidine: Direct Alkylation and Reductive Amination.[1]
-
Direct Alkylation: This route involves the reaction of m-toluidine with an ethylating agent, such as ethyl bromide or ethyl iodide.[1] While mechanistically straightforward, it is often challenging to control. The primary drawback is the potential for over-alkylation or incomplete reaction, leading to a mixture of unreacted m-toluidine, the mono-alkylated intermediate (N-ethyl-m-toluidine), and the desired N,N-diethyl-m-toluidine.[1][2]
-
Reductive Amination: This is a more controlled, two-step, one-pot synthesis. It involves reacting m-toluidine with two equivalents of an aldehyde (like acetaldehyde) to form an intermediate imine/enamine, which is then reduced in situ to the final tertiary amine.[1][3] This method generally offers superior selectivity and higher purity, minimizing the over-alkylation issues common with direct alkylation.[3] However, it requires careful selection of the reducing agent and strict control of reaction conditions to prevent side reactions.[1]
Q2: My direct alkylation reaction yields a significant amount of the N-ethyl-m-toluidine byproduct. How can I drive the reaction towards the desired tertiary amine?
A2: The formation of N-ethyl-m-toluidine is a classic sign of incomplete alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it susceptible to further reaction.[2] To favor the formation of N,N-Diethyl-m-toluidine, several parameters can be adjusted:
-
Stoichiometry: Increase the molar ratio of the ethylating agent (e.g., ethyl bromide) to m-toluidine. Using a molar excess of at least 2:1 (ethylating agent to amine) increases the statistical probability that the intermediate N-ethyl-m-toluidine will undergo a second alkylation.[1]
-
Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for the second alkylation. However, excessive heat can promote side reactions like C-alkylation.[1] Careful temperature monitoring and optimization are crucial.
-
Reaction Time: Ensure the reaction is allowed to run to completion. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the N-ethyl-m-toluidine spot/peak is minimized.
Q3: I am observing unexpected byproducts in my GC-MS analysis. What other side reactions should I be aware of?
A3: Beyond incomplete alkylation, other side reactions can reduce your yield and complicate purification.
-
C-Alkylation: This is a competing reaction where the ethyl group attaches to the aromatic ring instead of the nitrogen atom.[1] It is more likely to occur at higher temperatures and in the presence of certain acidic catalysts.[1]
-
Quaternary Ammonium Salt Formation: Although less common under controlled conditions, using a large excess of the alkylating agent and elevated temperatures can lead to the formation of a quaternary ammonium salt, which is highly water-soluble and will be lost during aqueous workup.
Q4: My reductive amination reaction is sluggish and giving low yields. What are the likely causes?
A4: Low conversion in a reductive amination can often be traced to three key areas: imine formation, the reducing agent, or reaction conditions.
-
Inefficient Imine/Iminium Ion Formation: The initial condensation between m-toluidine and acetaldehyde is critical. This step is often catalyzed by a weak acid (e.g., acetic acid) to facilitate the formation of the electrophilic iminium ion, which is the species that is actually reduced.[1] Ensure the pH is appropriate; if the solution is too acidic, the starting amine will be protonated and non-nucleophilic.
-
Reducing Agent Activity: The choice and handling of the reducing agent are paramount.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent ideal for this reaction, as it does not readily reduce the aldehyde starting material.[1] However, it is moisture-sensitive. Ensure you are using fresh, dry STAB.
-
Sodium Borohydride (NaBH₄): While more economical, NaBH₄ can also reduce the starting aldehyde.[2] If using NaBH₄, the imine formation should be allowed to complete before the reducing agent is added, and the reaction is typically run at a lower temperature.[2]
-
-
Solvent Choice: Use a suitable aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) that will not react with the reducing agent.[1]
Q5: How can I effectively purify the crude N,N-Diethyl-m-toluidine?
A5: The most effective method for purifying N,N-Diethyl-m-toluidine and separating it from starting materials and byproducts is fractional vacuum distillation .[1][3] This technique separates compounds based on differences in their boiling points. Performing the distillation under reduced pressure is critical to prevent thermal decomposition of the amine at the high temperatures that would be required at atmospheric pressure.
| Compound | Boiling Point (°C at atm. pressure) |
| m-Toluidine | ~203 °C |
| N-Ethyl-m-toluidine | ~221 °C |
| N,N-Diethyl-m-toluidine | ~231-232 °C [4] |
The significant differences in boiling points allow for efficient separation with a good fractional distillation setup.
Q6: What are the essential safety precautions when handling the reagents for this synthesis?
A6: Safety is paramount. N,N-Diethyl-m-toluidine and its precursors are hazardous chemicals.[5][6]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves.[5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of toxic vapors.[5][7]
-
Handling: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.[6] Use spark-proof tools and work away from sources of ignition.[5][7]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[6] If inhaled, move the victim to fresh air.[6] In case of eye contact, rinse with pure water for at least 15 minutes.[6] Seek immediate medical attention for any significant exposure.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations in suitable, closed containers.[5][6]
Visualized Synthetic Pathways & Workflows
Synthetic Schemes
To provide a clear mechanistic understanding, the two primary synthetic routes are illustrated below.
Caption: Reaction pathway for the direct alkylation of m-toluidine.
Caption: Reaction pathway for reductive amination.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common synthesis problems.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
The following are generalized protocols that serve as a starting point. They must be adapted and optimized based on laboratory conditions and reaction monitoring.
Protocol 1: General Procedure for Direct Alkylation
This protocol is adapted from established methods for N-alkylation of toluidines.[8]
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous potassium hydroxide or sodium sulfate (drying agent)
Procedure:
-
In a suitable pressure vessel, combine m-toluidine and ethyl bromide. To favor di-alkylation, use a molar ratio of at least 1:2.2 (m-toluidine:ethyl bromide).
-
Seal the vessel securely and allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) may be required to initiate or sustain the reaction. Caution: The reaction can be exothermic and may generate pressure.[8]
-
Monitor the reaction progress by TLC or GC until the starting material and mono-alkylated intermediate are consumed to the desired extent.
-
Once complete, cool the reaction mixture. Carefully unseal the vessel in a fume hood.
-
Liberate the free amine by slowly adding a 10% sodium hydroxide solution until the mixture is strongly basic.[8]
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or potassium hydroxide.[1][8]
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude N,N-diethyl-m-toluidine by fractional vacuum distillation.[1]
Protocol 2: General Procedure for Reductive Amination
This protocol is based on modern reductive amination techniques.[1][9]
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (aprotic solvent)
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve m-toluidine (1 equivalent) and acetaldehyde (2.2 equivalents) in the chosen aprotic solvent (e.g., DCM).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate the formation of the iminium ion.[1]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add the reducing agent, STAB (approx. 2.5 equivalents), portion-wise to the stirring solution. The addition may be exothermic; maintain the temperature with an ice bath if necessary.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by fractional vacuum distillation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Navigating the Synthesis of N,N-Diethyl-m-toluidine
Welcome to the technical support center for the synthesis of N,N-Diethyl-m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges, particularly the prevention of over-alkylation.
Understanding the Core Challenge: The Nucleophilicity Problem
The direct alkylation of m-toluidine to produce N,N-diethyl-m-toluidine is a classic nucleophilic substitution reaction.[1] However, a frequent and frustrating issue is the formation of a mixture of products, including the mono-alkylated intermediate, N-ethyl-m-toluidine, and the desired di-alkylated product.[2] This problem arises because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine (m-toluidine), making it highly susceptible to a second alkylation event.[3][4] This "runaway" reaction can lead to poor yields and complex purification procedures.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for N,N-Diethyl-m-toluidine, and how do they impact over-alkylation?
There are two main approaches to synthesizing N,N-Diethyl-m-toluidine:
-
Direct Alkylation: This method involves reacting m-toluidine with an ethylating agent, such as ethyl bromide or ethyl iodide.[2] While conceptually simple, it is prone to over-alkylation, yielding a mixture of N-ethyl-m-toluidine and N,N-diethyl-m-toluidine.[2] To favor the desired tertiary amine, a molar excess of the ethylating agent is often used.[2]
-
Reductive Amination: This is a more controlled method that involves reacting m-toluidine with two equivalents of an aldehyde (like acetaldehyde) to form an intermediate imine, which is then reduced to the tertiary amine.[2][3] This method inherently avoids the over-alkylation issue seen in direct alkylation because the reaction proceeds through a different mechanism.[3]
Q2: I'm performing a direct alkylation and getting a significant amount of the mono-alkylated byproduct, N-ethyl-m-toluidine. How can I drive the reaction towards the desired di-alkylated product?
To favor the formation of N,N-diethyl-m-toluidine and minimize the mono-alkylated byproduct, you should adjust the stoichiometry of your reactants. Using a molar excess of the ethylating agent (e.g., ethyl bromide) will increase the likelihood that the initially formed N-ethyl-m-toluidine will undergo a second alkylation.[2] Additionally, controlling the reaction temperature is crucial, as higher temperatures can sometimes promote more complete alkylation.[2]
Q3: Besides N-ethyl-m-toluidine, what other side reactions should I be aware of?
A potential side reaction to consider is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the nitrogen atom.[2] This is more likely to occur at higher temperatures and with certain catalysts.[2]
Q4: How can I effectively purify my crude N,N-Diethyl-m-toluidine to remove unreacted starting materials and byproducts?
Fractional vacuum distillation is a highly effective method for purifying N,N-diethyl-m-toluidine.[2] This technique separates compounds based on their different boiling points under reduced pressure, which prevents decomposition at high temperatures.[2]
Troubleshooting Guide: Preventing Over-Alkylation
This section provides a structured approach to diagnosing and resolving issues related to over-alkylation during the synthesis of N,N-Diethyl-m-toluidine.
Issue: Low Yield of N,N-Diethyl-m-toluidine and a Mixture of Products
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Insufficient ethylating agent will result in incomplete alkylation, leaving unreacted m-toluidine and N-ethyl-m-toluidine. | Use a molar excess of the ethylating agent (e.g., 2.4-3 equivalents) to drive the reaction to completion.[6] |
| Suboptimal Reaction Temperature | Temperature can influence the rate of both the first and second alkylation steps. | Carefully control and optimize the reaction temperature. Higher temperatures may favor di-alkylation, but can also lead to side reactions.[2] |
| Inefficient Mixing | Poor mixing can lead to localized concentration gradients, resulting in incomplete reactions. | Ensure vigorous and consistent stirring throughout the reaction. |
| Choice of Alkylating Agent | The reactivity of the ethylating agent can impact the reaction rate and selectivity. | Ethyl iodide is more reactive than ethyl bromide, which may lead to faster reaction times but potentially less control over selectivity.[3] Consider using ethyl p-toluenesulfonate as an alternative alkylating agent.[7] |
Troubleshooting Workflow:
Caption: A troubleshooting workflow for low yields of N,N-Diethyl-m-toluidine.
Experimental Protocols
Protocol 1: Direct Alkylation with Controlled Stoichiometry
This protocol is adapted from established procedures for the synthesis of N,N-dialkylanilines and aims to maximize the yield of the desired tertiary amine.[6][8]
Materials:
-
m-Toluidine
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydroxide solution (10%)
-
Ether (or other suitable organic solvent)
-
Anhydrous potassium hydroxide flakes (or other suitable drying agent)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, combine m-toluidine and a suitable solvent (optional, the reaction can be run neat).
-
Slowly add at least 2.2 equivalents of ethyl bromide to the reaction mixture with vigorous stirring. The slow addition helps to control the exothermic reaction and maintain a low concentration of the alkylating agent, which can favor mono-alkylation if desired, but for di-alkylation, a controlled addition is still good practice.[3]
-
After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 10% sodium hydroxide solution to neutralize the hydrobromic acid formed and to liberate the free amine.
-
Extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous potassium hydroxide flakes.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N,N-diethyl-m-toluidine by fractional vacuum distillation.[2]
Protocol 2: Selective Synthesis via Reductive Amination
This generalized protocol offers a more selective route to N,N-diethyl-m-toluidine, avoiding the common issue of over-alkylation.[2][3]
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB) or another suitable reducing agent
-
Methanol or ethanol
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve m-toluidine (1 equivalent) in methanol or ethanol.
-
Add acetaldehyde (at least 2 equivalents) dropwise while stirring, potentially with mild cooling.
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the intermediate enamine/imine.
-
Add the reducing agent (e.g., STAB) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by fractional vacuum distillation.
Reaction Mechanism Overview:
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N,N-dimethyl-o-toluidine. Retrieved from [Link]
- Google Patents. (n.d.). US4268458A - Process for the preparation of N-alkylated aromatic amines.
-
YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]
-
Arkivoc. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-m-toluidine. Retrieved from [Link]
- Google Patents. (n.d.). KR890004364B1 - Alkylation Process of Aromatic Amines.
-
Royal Society of Chemistry. (2025, August 6). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Retrieved from [Link]
-
PMC - NIH. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude N,N-Diethyl-m-toluidine by Fractional Vacuum Distillation
Welcome to the Technical Support Center for the purification of N,N-Diethyl-m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of crude N,N-Diethyl-m-toluidine via fractional vacuum distillation. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your final product.
Foundational Principles: Why Fractional Vacuum Distillation?
N,N-Diethyl-m-toluidine is a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its purity is paramount for the success of subsequent reactions. Crude N,N-Diethyl-m-toluidine, often synthesized via direct alkylation of m-toluidine or reductive amination, typically contains unreacted starting materials and byproducts.[2] The primary impurities of concern are residual m-toluidine and the mono-alkylated intermediate, N-ethyl-m-toluidine.
Fractional vacuum distillation is the method of choice for purifying N,N-Diethyl-m-toluidine for two critical reasons:
-
Boiling Point Differentials: The components of the crude mixture—m-toluidine, N-ethyl-m-toluidine, and N,N-diethyl-m-toluidine—possess distinct boiling points. Fractional distillation exploits these differences to achieve separation.[2]
-
Thermal Sensitivity: Aromatic amines, including N,N-Diethyl-m-toluidine, can be susceptible to oxidation and decomposition at elevated temperatures.[3] Performing the distillation under reduced pressure (vacuum) significantly lowers the boiling points of all components, mitigating the risk of thermal degradation and ensuring a purer final product.[4]
The following table summarizes the atmospheric boiling points of the key components. Note that under vacuum, these boiling points will be substantially lower.
| Compound | Molecular Weight ( g/mol ) | Atmospheric Boiling Point (°C) |
| m-Toluidine | 107.15 | ~203-204 |
| N-Ethyl-m-toluidine | 135.21 | ~221 |
| N,N-Diethyl-m-toluidine | 163.26 | ~231-232[5] |
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues that may arise during the fractional vacuum distillation of N,N-Diethyl-m-toluidine in a question-and-answer format.
Q1: My distillation is proceeding very slowly, or I'm not getting any distillate at the expected temperature. What's wrong?
Possible Causes & Solutions:
-
Inadequate Vacuum: This is the most common culprit.
-
Troubleshooting:
-
Check all connections: Ensure all ground glass joints, tubing, and seals are airtight. Use a suitable vacuum grease.
-
Inspect the vacuum pump: Verify that the pump is functioning correctly and has fresh oil if it is an oil-based pump.
-
Measure the vacuum level: Use a manometer or a vacuum gauge placed correctly in the system (between the condenser and the vacuum source) to get an accurate reading of the pressure. The boiling point is highly dependent on the pressure.[6]
-
-
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to its boiling point at the given pressure.
-
Troubleshooting:
-
Gradually increase the heating mantle temperature. Avoid rapid heating to prevent bumping.
-
Ensure good heat transfer: The distillation flask should be properly seated in the heating mantle, and an appropriate amount of heat transfer fluid (like silicone oil) or sand can be used to ensure even heating.
-
-
-
Flooding of the Column: This occurs when the upward flow of vapor is too high, preventing the downward flow of liquid (reflux).
-
Troubleshooting:
-
Reduce the heating rate. This will decrease the vapor velocity.
-
Check for blockages in the column packing.
-
-
Q2: The distillate I'm collecting is discolored (yellow to brown). What does this indicate?
Possible Causes & Solutions:
-
Thermal Decomposition: Even under vacuum, excessive heating can cause the amine to decompose. Aromatic amines are also prone to air oxidation, which can be exacerbated by heat.[7]
-
Troubleshooting:
-
Reduce the heating mantle temperature. Only provide enough heat to maintain a steady distillation rate.
-
Ensure a good vacuum. A lower pressure will require a lower distillation temperature.
-
Consider a nitrogen bleed: Introducing a very fine stream of inert gas like nitrogen can help to prevent oxidation.
-
-
-
Contamination from the Crude Material: The discoloration may be due to impurities present in the initial crude product.
-
Troubleshooting:
-
Pre-treatment of the crude: Consider washing the crude product with a dilute base and then water to remove any acidic impurities before distillation.[2]
-
Ensure the crude is dry: Water in the distillation flask can interfere with the separation. Dry the crude product over a suitable drying agent like anhydrous potassium hydroxide flakes before distillation.[2]
-
-
Q3: I'm seeing significant "bumping" or uneven boiling in the distillation flask. How can I prevent this?
Possible Causes & Solutions:
-
Lack of Nucleation Sites: Smooth glass surfaces can lead to superheating of the liquid, followed by sudden, violent boiling (bumping).
-
Troubleshooting:
-
Use boiling chips or a magnetic stir bar. These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid.
-
Ensure vigorous stirring: If using a magnetic stirrer, ensure the stir bar is spinning at a sufficient speed to agitate the entire volume of the liquid.
-
-
Q4: The separation between the fractions is poor. I'm getting a mixture of components in my main fraction. What should I do?
Possible Causes & Solutions:
-
Inefficient Fractionating Column: The column may not have enough theoretical plates to effectively separate the components.
-
Troubleshooting:
-
Check the column packing: Ensure the column is packed uniformly with an appropriate material like Raschig rings or structured packing.[8][9] Avoid channeling, where vapor can bypass the packing.
-
Increase the column length: A longer column generally provides better separation.
-
Use a more efficient packing material. Pro-Pak™ packing is known for its high efficiency in vacuum distillations.[10]
-
-
-
Distillation Rate is Too High: A high distillation rate reduces the contact time between the vapor and liquid phases in the column, leading to poor equilibration and separation.
-
Troubleshooting:
-
Reduce the heating rate. Aim for a slow, steady collection of distillate. A good rule of thumb is 1-2 drops per second.
-
Adjust the reflux ratio: If your distillation head allows for it, increase the reflux ratio (the ratio of condensate returned to the column to the condensate collected as product).
-
-
Experimental Protocol: Step-by-Step Guide
This protocol provides a detailed methodology for the fractional vacuum distillation of crude N,N-Diethyl-m-toluidine.
Safety First! N,N-Diethyl-m-toluidine is toxic if swallowed, inhaled, or in contact with skin.[11][12] It also causes skin and eye irritation.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14]
Materials and Equipment:
-
Crude N,N-Diethyl-m-toluidine
-
Round-bottom flask (distillation pot)
-
Heating mantle
-
Fractionating column (packed with Raschig rings or other suitable packing)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Boiling chips or magnetic stir bar and stirrer
-
Vacuum pump
-
Manometer or vacuum gauge
-
Thermometer or temperature probe
-
Cold trap (recommended to protect the vacuum pump)
-
Tubing for vacuum and condenser
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Place the crude N,N-Diethyl-m-toluidine and boiling chips or a stir bar into the distillation pot. Do not fill the flask more than two-thirds full.
-
-
Initiating the Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring if using a magnetic stirrer.
-
Slowly and carefully apply the vacuum. You should observe some bubbling as dissolved gases are removed.
-
Once the desired vacuum is reached and stable, begin to heat the distillation pot gently with the heating mantle.
-
-
Collecting the Fractions:
-
As the mixture heats, you will observe a vapor front rising through the fractionating column.
-
The temperature at the distillation head will initially stabilize at the boiling point of the lowest boiling point component at that pressure (likely residual starting material like m-toluidine). Collect this as the first fraction.
-
Once the first fraction has been collected, the temperature at the head will begin to rise again. Collect any intermediate fraction in a separate receiving flask.
-
The temperature will then stabilize at the boiling point of the desired N,N-Diethyl-m-toluidine. Collect this main fraction in a clean, tared receiving flask.
-
-
Terminating the Distillation:
-
Once the majority of the N,N-Diethyl-m-toluidine has been distilled, the temperature at the head may rise again or fluctuate. At this point, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
Weigh the collected main fraction to determine the yield.
-
Visualizing the Process
Fractional Vacuum Distillation Setup
Caption: A logical workflow for troubleshooting common distillation issues.
Frequently Asked Questions (FAQs)
Q: What is a good starting vacuum pressure for this distillation? A: A common starting point is in the range of 10-20 mmHg. At 17 mmHg, the boiling point of N,N-Diethyl-m-toluidine is approximately 97°C. [6]Adjusting the pressure will change the required temperature.
Q: Can I use simple distillation instead of fractional distillation? A: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 25°C. [8]Since the boiling points of m-toluidine, N-ethyl-m-toluidine, and N,N-diethyl-m-toluidine are relatively close, fractional distillation is necessary for good separation.
Q: What type of packing should I use in my fractionating column? A: For laboratory-scale distillations, Raschig rings or small glass helices are common and effective. [8][9]For higher efficiency, especially under vacuum, protruded metal packings like Pro-Pak® can be used. [10] Q: How do I properly dispose of the distillation residues? A: The distillation residue will contain higher boiling point impurities and potentially some of the desired product. It should be treated as chemical waste and disposed of in accordance with your institution's and local regulations. [14] Q: My N,N-Diethyl-m-toluidine is pure by GC analysis but has a slight yellow tint. Is this a problem? A: A slight yellow color in tertiary aromatic amines is common due to minor oxidation and does not always indicate significant impurity. [7]However, for applications requiring high purity and colorlessness, it may be necessary to perform an additional purification step or store the product under an inert atmosphere and protected from light.
References
-
Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Cole-Parmer. Available from: [Link]
-
N,N-diethyl-m-toluidine | C11H17N | CID 66679. PubChem. Available from: [Link]
-
m-Toluidine, N-ethyl-. Organic Syntheses Procedure. Available from: [Link]
-
N,N-Diethyl-m-toluidine, 98% 91-67-8 India. Otto Chemie Pvt. Ltd. Available from: [Link]
-
Fractionating Column Packing | Pro-Pak Column Packing. Pope Scientific Inc. Available from: [Link]
-
N,N-Diethyl-m-toluidine. ChemBK. Available from: [Link]
-
Fractional distillation. Wikipedia. Available from: [Link]
-
Amines | Products | GL Sciences. Available from: [Link]
-
Distillation Packing Materials. Chemglass Life Sciences. Available from: [Link]
-
Fractional Distillation | Types | Packed | Tray | Comparison with different types of Distillation. YouTube. Available from: [Link]
-
N,N-dimethyl-m-toluidine | C9H13N | CID 8488. PubChem. Available from: [Link]
-
What are some common impurities found in crude oil and how can they be removed? Quora. Available from: [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions! Available from: [Link]
-
N,N-DIMETHYL-PARA-TOLUIDINE. Ataman Kimya. Available from: [Link]
-
Troubleshooting of Amine Regn | PDF | Distillation | Pressure. Scribd. Available from: [Link]
-
An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. ResearchGate. Available from: [Link]
- CS212135B1 - Method of purification and isolation of dehydrothio-p-toluidine. Google Patents.
-
N,N-Diethyl-m-toluidine, 98%. Otto Chemie Pvt. Ltd. Available from: [Link]
-
Vacuum Distillation For Amine Regeneration - Student. Cheresources.com Community. Available from: [Link]
-
Understanding N,N-Diethyl-m-toluidine: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Distillation Troubleshooting. ResearchGate. Available from: [Link]
-
How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone. YouTube. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available from: [Link]
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- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]
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- 14. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Common Problems in N,N-Diethyl-m-toluidine Reactions
Welcome to the technical support center for N,N-Diethyl-m-toluidine (DEET) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.
N,N-Diethyl-m-toluidine is a crucial building block in the synthesis of various organic compounds, including dyes and pharmaceuticals, and also serves as a polymerization accelerator.[1][2] However, its reactivity can also lead to specific challenges in the laboratory. This guide will address these issues head-on, providing not just solutions, but also the scientific reasoning behind them.
I. Synthesis of N,N-Diethyl-m-toluidine: Common Pitfalls and Solutions
The two primary routes for synthesizing N,N-Diethyl-m-toluidine are direct alkylation of m-toluidine and reductive amination.[3] Each method has its own set of potential problems.
Frequently Asked Questions: Synthesis
Q1: My direct alkylation of m-toluidine is resulting in a low yield of the desired N,N-diethyl-m-toluidine and a significant amount of the mono-alkylated byproduct, N-ethyl-m-toluidine. How can I improve the selectivity for the tertiary amine?
A1: This is a classic challenge in direct alkylation. To favor the formation of the desired tertiary amine, you should focus on two key parameters: stoichiometry and temperature.[3]
-
Stoichiometric Control: Employ a molar excess of your ethylating agent (e.g., ethyl bromide or ethyl iodide). This increases the statistical probability that the intermediate N-ethyl-m-toluidine will undergo a second alkylation. A typical starting point is to use at least 2.2 to 2.5 equivalents of the ethylating agent per equivalent of m-toluidine.
-
Temperature Optimization: Higher reaction temperatures can often drive the reaction to completion and favor more extensive alkylation.[3] However, be cautious, as excessively high temperatures can lead to side reactions like C-alkylation (see Q2). It is advisable to monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup.
Q2: I'm observing unexpected byproducts in my direct alkylation reaction, even after optimizing for the tertiary amine. What could these be?
A2: Beyond incomplete N-alkylation, a potential side reaction is C-alkylation , where the ethyl group attaches to the aromatic ring instead of the nitrogen atom. This is more likely to occur at elevated temperatures and in the presence of certain acidic catalysts.[3] To minimize C-alkylation, consider using more basic reaction conditions.
Another possibility is the presence of impurities in your starting materials. Always use reagents of the highest purity available and consider purifying your m-toluidine if its quality is uncertain.
Q3: My reductive amination of m-toluidine with acetaldehyde is sluggish and gives a poor yield. What can I do?
A3: Reductive amination offers better selectivity than direct alkylation but requires careful control of reaction conditions.[3][4] Here are some troubleshooting steps:
-
pH Control: The formation of the intermediate iminium ion is acid-catalyzed. Ensure you have a suitable amount of a weak acid, such as acetic acid, in your reaction mixture.[3]
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective.[3] If you are using a different reducing agent, ensure it is appropriate for the selective reduction of the iminium ion in the presence of the aldehyde.
-
Reagent Quality: The purity of your acetaldehyde is important. It can polymerize on standing, so using freshly distilled acetaldehyde is recommended.
-
Moisture: The reaction should be carried out under anhydrous conditions, as water can interfere with both the imine formation and the reducing agent.
Q4: How can I effectively purify my crude N,N-Diethyl-m-toluidine?
A4: The most effective method for purifying N,N-Diethyl-m-toluidine is fractional vacuum distillation .[3] This technique separates compounds based on their different boiling points under reduced pressure, which prevents decomposition at high temperatures.
Before distillation, a thorough workup is crucial. This typically involves:
-
Neutralizing the reaction mixture (e.g., with a 10% sodium hydroxide solution) to liberate the free amine.[5]
-
Extracting the product into a suitable organic solvent like ether or dichloromethane.
-
Washing the organic layer with water and then brine.
-
Drying the organic layer over an anhydrous salt (e.g., anhydrous potassium hydroxide flakes or sodium sulfate).[3][5]
-
Removing the solvent by distillation or rotary evaporation.
II. N,N-Diethyl-m-toluidine as a Polymerization Accelerator
N,N-Diethyl-m-toluidine and its analogs are commonly used as accelerators in radical polymerization, particularly for unsaturated polyester and acrylic resins.[2]
Frequently Asked Questions: Polymerization
Q5: I'm using N,N-Diethyl-m-toluidine as an accelerator for my polyester resin curing, but the curing time is inconsistent. What could be the cause?
A5: Inconsistent curing times are often related to one or more of the following factors:
-
Temperature and Humidity: The rate of radical polymerization is highly sensitive to temperature. Ensure your working environment has a consistent temperature. High humidity can also interfere with the curing process.
-
Purity of Monomers and Resin: Impurities in the resin or monomers can inhibit the polymerization process. Use high-purity materials and store them under appropriate conditions to prevent degradation.
-
Accelerator and Initiator Concentration: The ratio of the accelerator (N,N-Diethyl-m-toluidine) to the initiator (e.g., a peroxide) is critical. Precisely measure both components. Variations in this ratio will directly impact the curing rate.
-
Air Inhibition: Oxygen can inhibit radical polymerization at the surface. If you are curing thin films, consider performing the curing in an inert atmosphere (e.g., under nitrogen).
Q6: My cured polymer is discolored (e.g., yellow or brownish). Is the N,N-Diethyl-m-toluidine causing this?
A6: Yes, discoloration is a known issue with amine accelerators. Aromatic amines like N,N-Diethyl-m-toluidine can form colored byproducts upon oxidation or interaction with the initiator.[6]
-
Light Exposure: Protect your reaction mixture and the final cured product from exposure to UV light, which can promote the formation of colored species.
-
Amine Concentration: Using the minimum effective concentration of the accelerator can help reduce discoloration.
-
Alternative Accelerators: If color is a critical parameter, you may need to explore alternative, less-coloring accelerator systems.
III. Safety and Handling
Proper handling of N,N-Diethyl-m-toluidine is essential due to its potential hazards.
Frequently Asked Questions: Safety
Q7: What are the primary hazards associated with N,N-Diethyl-m-toluidine and what precautions should I take?
A7: N,N-Diethyl-m-toluidine is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1] It can also cause skin and eye irritation.[7]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[7]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[8]
-
Lab Coat: A lab coat or other protective clothing is necessary.[7]
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, use a suitable respirator.[8]
Handling and Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Keep containers tightly closed.[7]
-
Use non-sparking tools and take precautions against electrostatic discharge.[8]
Q8: What should I do in case of accidental exposure to N,N-Diethyl-m-toluidine?
A8: Immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Always consult the Safety Data Sheet (SDS) for detailed information.[7][8]
IV. Experimental Protocols
Protocol 1: Purification of Crude N,N-Diethyl-m-toluidine by Fractional Vacuum Distillation
Objective: To purify crude N,N-Diethyl-m-toluidine from unreacted starting materials and byproducts.
Materials:
-
Crude N,N-Diethyl-m-toluidine
-
Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and vacuum source)
-
Heating mantle
-
Vacuum gauge
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude N,N-Diethyl-m-toluidine into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system, monitoring the pressure with the vacuum gauge.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Collect the different fractions as they distill over at their respective boiling points. The boiling point of N,N-Diethyl-m-toluidine is approximately 107 °C at reduced pressure.
-
Monitor the purity of the fractions using an appropriate analytical technique (e.g., GC or NMR).
-
Combine the pure fractions of N,N-Diethyl-m-toluidine.
| Compound | Boiling Point (°C at atm. pressure) |
| m-Toluidine | ~203-204 |
| N-ethyl-m-toluidine | ~221 |
| N,N-diethyl-m-toluidine | ~231-231.5[9] |
Note: Boiling points are significantly lower under vacuum.
V. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-m-toluidine. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N,N-Diethyl-m-toluidine: Properties and Applications. Retrieved from [Link]
-
LookChem. (n.d.). News - N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99% DEMT Use dye intermediates. Retrieved from [Link]
-
ResearchGate. (2025). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
AHH Chemical. (n.d.). N,N-Diethyl-m-toluidine CAS 91-67-8. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). The Structure of Propoxylated p-Toluidine, Used as a Polymerization Accelerator or in Unsaturated Polyester Resin Curing. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Structure of Propoxylated p-Toluidine, Used as a Polymerization Accelerator or in Unsaturated Polyester Resin Curing | Bentham Science [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. News - N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99% DEMT Use dye intermediates [mit-ivy.com]
Technical Support Center: Post-Synthesis Purification of N,N-Diethyl-m-toluidine
Welcome to the technical support center for the purification of N,N-Diethyl-m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the reasoning behind them to empower your experimental decisions.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the common impurities encountered after the synthesis of N,N-Diethyl-m-toluidine and their origins.
Q1: What are the most common impurities in a crude N,N-Diethyl-m-toluidine reaction mixture?
A1: The impurities in your crude product largely depend on the synthetic route. A prevalent method for synthesizing N,N-Diethyl-m-toluidine is the reductive amination of m-toluidine with an ethylating agent.[1][2][3] The primary impurities to expect are:
-
Unreacted m-toluidine: Incomplete reaction can leave residual starting material.
-
N-ethyl-m-toluidine: This is a mono-ethylated intermediate that can be present if the reaction does not go to completion.[4]
-
Over-alkylation products: While less common with controlled stoichiometry, quaternary ammonium salts can form.[5]
-
Oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities. This is often exacerbated by heat and light.[6]
-
Residual solvents and reagents: Solvents from the reaction and workup, as well as any catalysts, may persist in the crude product.
Q2: My purified N,N-Diethyl-m-toluidine is colorless initially but turns yellow or brown over time. Why is this happening and how can I prevent it?
A2: The discoloration of N,N-Diethyl-m-toluidine upon standing is a classic sign of oxidation.[4][6] Aromatic amines are sensitive to air and light, leading to the formation of colored oxidation byproducts. To mitigate this:
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.
-
Temperature: Storing at a reduced temperature (<15°C) can also slow down the degradation process.[7]
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, depending on the downstream application.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
Problem 1: My N,N-Diethyl-m-toluidine has a pink, red, or dark brown color.
-
Cause: This is typically due to the presence of oxidation products.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or toluene). Add a small amount of activated charcoal (approximately 1-2% w/w) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.
-
Distillation: For thermally stable amines like N,N-Diethyl-m-toluidine, vacuum distillation is a highly effective method for separating the desired product from non-volatile colored impurities.[4]
-
Problem 2: During column chromatography on silica gel, my product is streaking or not eluting properly.
-
Cause: The basic nature of the amine functionality leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[8] This can result in poor peak shape, tailing, and even irreversible adsorption.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your mobile phase.[5] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use of Deactivated Silica: Employing amine-functionalized or "basic" silica gel can significantly improve the chromatography of basic compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reversed-phase chromatography.[5]
-
Problem 3: My final product has a low purity (<98%) as determined by GC or HPLC.
-
Cause: This indicates the presence of closely related impurities, such as unreacted starting materials or the mono-ethylated intermediate, which were not effectively removed by the initial purification steps.
-
Solutions:
-
Fractional Vacuum Distillation: If the boiling points of the impurities are sufficiently different from that of N,N-Diethyl-m-toluidine, fractional distillation under reduced pressure can provide a high degree of separation.
-
Preparative HPLC: For achieving very high purity, preparative reversed-phase HPLC can be employed. A common mobile phase consists of acetonitrile and water with a modifier like formic or phosphoric acid.[9]
-
Section 3: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This technique is excellent for removing non-basic organic impurities and some baseline impurities before fine purification.
-
Dissolve the crude N,N-Diethyl-m-toluidine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic N,N-Diethyl-m-toluidine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer containing the protonated amine. The organic layer, containing non-basic impurities, can be discarded.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a strong base, such as 2 M NaOH, until the solution is strongly alkaline (pH > 12). The N,N-Diethyl-m-toluidine will deprotonate and separate as an oil.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure to yield the purified amine.
Below is a diagram illustrating the workflow for acid-base extraction.
Caption: Workflow for Acid-Base Extraction of N,N-Diethyl-m-toluidine.
Protocol 2: Vacuum Distillation
This is a powerful technique for purifying liquid amines that are thermally stable.
-
Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Place the crude, pre-purified (e.g., by acid-base extraction) N,N-Diethyl-m-toluidine in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of N,N-Diethyl-m-toluidine under the applied pressure. The boiling point is approximately 107 °C at 11 mmHg.[7]
-
Discard any initial lower-boiling fractions and any high-boiling residue.
Data Presentation: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [10] |
| Molecular Weight | 163.26 g/mol | [10] |
| Boiling Point | 231-232 °C (lit.) | [11] |
| 107 °C at 11 mmHg | [7] | |
| Density | 0.922 g/mL at 25 °C (lit.) | [11] |
| Refractive Index | n20/D 1.54 |
Protocol 3: Flash Column Chromatography on Modified Silica
This protocol is for high-resolution purification to remove closely related impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase.
-
Mobile Phase: A common mobile phase is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine to both solvents to prevent streaking.[5]
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elution: Run the column with the prepared mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
The following diagram illustrates the decision-making process for choosing a purification method.
Caption: Decision Tree for Purification of N,N-Diethyl-m-toluidine.
Section 4: References
-
SIELC Technologies. (2018). N,N-Diethyl-m-toluidine.
-
Organic Syntheses Procedure. (n.d.). m-Toluidine, N-ethyl-.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
-
Thermo Fisher Scientific. (n.d.). Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.
-
CymitQuimica. (n.d.). N,N-Diethyl-m-toluidine [for Biochemical Research].
-
Sigma-Aldrich. (n.d.). N,N-Dimethyl-m-toluidine 97.
-
PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N,N-Diethyl-m-toluidine 91-67-8.
-
TCI Chemicals. (n.d.). N,N-Diethyl-m-toluidine 91-67-8.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Reddit. (2024, March 12). Amine workup.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
-
ChemicalBook. (n.d.). N,N-Diethyl-m-toluidine(91-67-8) 1H NMR spectrum.
-
Otto Chemie Pvt. Ltd. (n.d.). N,N-Diethyl-m-toluidine, 98% 91-67-8 India.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N,N-Diethyl-m-toluidine: Properties and Applications.
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
-
Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). N,N-Diethyl-m-toluidine 91-67-8.
-
MIT-IVY. (n.d.). News - N,N-Diethyl-m-toluidine CAS 91-67-8 Purity : 99%.
-
Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
-
ResearchGate. (2025, August 9). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid.
-
ChemicalBook. (2025, February 1). N,N-Diethyl-m-toluidine - Safety Data Sheet.
-
thermofisher.com. (n.d.). N,N-Dimethyl-m-toluidine, 97+% 100 g.
-
National Toxicology Program. (n.d.). TR-579: N,N-Dimethyl-P-Toluidine (CASRN 99-97-8) in F344/N Rats and B6C3F1/N Mice (Gavage Studies).
-
Odinity. (2013, November 18). The Synthesis of Nitrogen ,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides.
-
Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
-
ResearchGate. (2025, August 10). Boron reagents for reductive amination.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
-
Wikipedia. (n.d.). Reductive amination.
-
ChemicalBook. (2025, January 27). N,N-Diethyl-m-toluidine | 91-67-8.
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
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- 6. benchchem.com [benchchem.com]
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- 8. biotage.com [biotage.com]
- 9. N,N-Diethyl-m-toluidine | SIELC Technologies [sielc.com]
- 10. N,N-Diethyl-m-toluidine [for Biochemical Research] [cymitquimica.com]
- 11. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]
Technical Support Center: Purification of N,N-Diethyl-m-toluidine
Welcome to the technical support center for challenges related to the synthesis and purification of N,N-Diethyl-m-toluidine. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in removing unreacted m-toluidine from their reaction mixtures. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate unreacted m-toluidine from N,N-Diethyl-m-toluidine by simple distillation?
A1: While distillation is a common purification technique, its effectiveness hinges on a significant difference in the boiling points of the compounds to be separated. In this case, the boiling points of m-toluidine and N,N-Diethyl-m-toluidine are relatively close, making a clean separation by simple distillation challenging.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| m-Toluidine | 107.15 | 203-204 |
| N,N-Diethyl-m-toluidine | 163.26[1] | 231-232 |
Given the proximity of their boiling points, fractional distillation would be required, and even then, achieving high purity can be difficult without a highly efficient column and careful control of conditions.
Q2: I've tried a simple water wash, but it doesn't seem to remove the m-toluidine. Why is that?
A2: Both m-toluidine and N,N-Diethyl-m-toluidine are aromatic amines and are generally insoluble or only slightly soluble in water.[2] A neutral water wash will not effectively partition the m-toluidine into the aqueous phase. To enhance the water solubility of an amine, it needs to be converted into its corresponding salt.
Q3: What is the most common and effective method for removing residual m-toluidine?
A3: The most widely used and effective method is an acid-base extraction .[3][4][5] This technique exploits the difference in basicity between the primary amine (m-toluidine) and the tertiary amine (N,N-Diethyl-m-toluidine). While both are basic, their reactivity towards acid allows for a selective separation.
Troubleshooting Guides: Detailed Protocols and Explanations
Issue 1: Incomplete removal of m-toluidine using acid-base extraction.
This is a common issue and can often be resolved by optimizing the extraction conditions. The underlying principle of this technique is the conversion of the basic amines into their water-soluble ammonium salts by reaction with an acid.[3][6]
Root Cause Analysis:
-
Insufficient Acid: Not enough acid was used to protonate all of the m-toluidine.
-
Inadequate Mixing: The organic and aqueous layers were not mixed thoroughly, leading to incomplete extraction.
-
Incorrect pH: The pH of the aqueous layer was not sufficiently acidic to ensure the complete protonation of m-toluidine.
-
Emulsion Formation: The formation of an emulsion is preventing clear separation of the layers.
Step-by-Step Protocol for Optimized Acid-Base Extraction:
-
Dissolution: Dissolve the crude N,N-Diethyl-m-toluidine mixture in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add a dilute aqueous solution of hydrochloric acid (e.g., 1-2 M HCl).[5][7]
-
Thorough Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The protonated m-toluidine (m-toluidinium chloride) will be in the aqueous layer, while the N,N-Diethyl-m-toluidine will remain in the organic layer.[6]
-
Separation and Repetition: Drain the lower aqueous layer. To ensure complete removal, repeat the acidic wash (steps 2-4) one or two more times with fresh dilute HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified N,N-Diethyl-m-toluidine.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing m-toluidine via acid-base extraction.
Issue 2: My product is still impure after acid-base extraction, what are my other options?
If acid-base extraction does not yield a product of the desired purity, chromatographic methods can be employed.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase. For the separation of m-toluidine and N,N-Diethyl-m-toluidine, silica gel is a common stationary phase.
-
Principle of Separation: m-Toluidine, being a primary amine, is more polar than the tertiary amine N,N-Diethyl-m-toluidine. The primary amine will have stronger interactions with the polar silica gel and will therefore elute more slowly. The less polar N,N-Diethyl-m-toluidine will travel down the column faster and be collected first.[8]
Step-by-Step Protocol for Column Chromatography:
-
Column Packing: Prepare a silica gel column using a suitable solvent system (eluent), such as a mixture of ethyl acetate and petroleum ether.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to speed up the elution of the more polar m-toluidine after the product has been collected.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Purity Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure N,N-Diethyl-m-toluidine.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
-
Poor Separation: If the compounds are not separating well, the polarity of the eluent may need to be adjusted. A less polar eluent will increase the retention time of both compounds but may improve the resolution.
-
Streaking on TLC: Amines can sometimes streak on silica gel TLC plates. Adding a small amount of a basic modifier, such as triethylamine (Et3N), to the eluent can help to mitigate this issue by deactivating the acidic sites on the silica gel.[10]
Issue 3: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your N,N-Diethyl-m-toluidine.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. The purified product should show a single spot.
-
Gas Chromatography (GC): Provides quantitative information about the purity. A pure sample will show a single peak.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any m-toluidine impurity.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of purity.[12][13][14]
References
- Separation of Alkylated and Chlorinated Anilines by Gas Chromatography.
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Amine workup. Reddit. Available at: [Link]
-
m-Toluidine, N-ethyl-. Organic Syntheses. Available at: [Link]
-
Liquid/liquid Extraction. Available at: [Link]
-
Reactive extraction for the recovery of primary amines from aqueous streams. Request PDF. Available at: [Link]
-
A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed. Available at: [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
-
Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. PMC - NIH. Available at: [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. Available at: [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]
-
NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Available at: [Link]
-
Preparation method of N,N-diethyl m-toluidine. MIT-IVY. Available at: [Link]
-
N,N-dimethyl-m-toluidine. PubChem. Available at: [Link]
-
Show how m-toluidine can be converted to the following compounds. Pearson+. Available at: [Link]
-
Remove Sticky Reagents. Available at: [Link]
-
SAFETY DATA SHEET m-Toluidine. Deepak Nitrite. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
N,N-diethyl-m-toluidine. PubChem. Available at: [Link]
-
Preparation of p-Toluidine. Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. N,N-diethyl-m-toluidine | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vernier.com [vernier.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Workup [chem.rochester.edu]
- 8. byjus.com [byjus.com]
- 9. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. academic.oup.com [academic.oup.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for N,N-Diethyl-m-toluidine
Welcome to the Technical Support Center for N,N-Diethyl-m-toluidine (DEET). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction
N,N-Diethyl-m-toluidine is a versatile aromatic amine used as an intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.[1] The stability and purity of this reagent are critical for the successful outcome of synthetic procedures and the quality of the final products. This document provides a comprehensive overview of its stability profile, recommended storage conditions, and analytical methodologies for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure N,N-Diethyl-m-toluidine, and what do color changes signify?
A1: Pure N,N-Diethyl-m-toluidine is generally a colorless to light yellow or light orange liquid.[2] Over time, or upon exposure to air and light, it is common for the liquid to darken, developing a yellow-brown or even dark amber hue.[2] This discoloration is a primary indicator of degradation, most commonly due to oxidation of the amine functional group, leading to the formation of colored impurities.[2]
Q2: What are the optimal storage conditions to ensure the long-term stability of N,N-Diethyl-m-toluidine?
A2: To maintain the purity and stability of N,N-Diethyl-m-toluidine, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize oxidation.[2] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[2]
Q3: Which substances are incompatible with N,N-Diethyl-m-toluidine?
A3: N,N-Diethyl-m-toluidine is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] Contact with these substances can lead to vigorous, potentially hazardous reactions and will accelerate the degradation of the compound.
Q4: What are the likely degradation pathways for N,N-Diethyl-m-toluidine?
A4: Based on the chemistry of aromatic amines, the primary degradation pathways for N,N-Diethyl-m-toluidine are oxidation and photodegradation.[2]
-
Oxidation: The tertiary amine group is susceptible to oxidation, which can lead to the formation of N-oxides and dealkylation products. The methyl group on the aromatic ring can also be oxidized to a hydroxymethyl or carboxyl group.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of radical species, leading to a complex mixture of degradation products.[3] Studies on the similar compound N,N-diethyl-m-toluamide (DEET) have shown that photodegradation can result in hydroxylation of the aromatic ring, N-de-ethylation, and oxidation of the methyl group.[3]
Q5: How can I monitor the purity of my N,N-Diethyl-m-toluidine sample over time?
A5: The purity of N,N-Diethyl-m-toluidine can be effectively monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A stability-indicating analytical method, which is capable of separating the intact molecule from its degradation products, should be used. Regular testing will allow you to track any decrease in the main component's peak area and the appearance of new impurity peaks.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Significant Darkening of the Liquid | Exposure to air (oxidation), light (photodegradation), or elevated temperatures. | 1. Verify the purity of the material using a validated analytical method (e.g., HPLC or GC). 2. If purity is compromised, consider purification (e.g., distillation under reduced pressure) or obtaining a fresh batch. 3. Review your storage protocol to ensure the container is tightly sealed, protected from light, and stored in a cool, well-ventilated area. |
| Inconsistent Experimental Results or Low Yields | Degradation of the N,N-Diethyl-m-toluidine reagent, leading to lower effective concentration and the presence of interfering impurities. | 1. Perform a purity check on your current stock of N,N-Diethyl-m-toluidine. 2. If possible, use a fresh, unopened container of the reagent to see if the issue persists. 3. Consider the possibility of side reactions with degradation products. |
| Formation of Precipitate in the Sample | Contamination, reaction with atmospheric components (e.g., carbon dioxide), or storage at very low temperatures causing freezing. | 1. Allow the sample to warm to room temperature to see if the precipitate dissolves. 2. If the precipitate remains, it is likely an impurity or a salt formed from reaction with an acidic gas. The liquid can be carefully decanted or filtered, but the purity of the liquid portion should be verified analytically. |
Stability and Degradation
Predicted Degradation Pathway
While specific degradation products for N,N-Diethyl-m-toluidine are not extensively documented in publicly available literature, a plausible degradation pathway can be predicted based on the known reactivity of aromatic amines and studies on structurally related molecules like DEET.[3] The primary routes are expected to be N-dealkylation, N-oxidation, and oxidation of the aromatic methyl group.
Caption: Predicted major degradation pathways of N,N-Diethyl-m-toluidine.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature. Avoid freezing and excessive heat. | Minimizes thermal degradation and prevents phase changes. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidative degradation from atmospheric oxygen.[2] |
| Container | Tightly sealed, amber glass bottle. | Protects from air and light to prevent oxidation and photodegradation.[2] |
| Location | Dry, well-ventilated area away from incompatible substances. | Ensures safety and prevents reactions with acids and oxidizing agents.[2] |
Experimental Protocols
Protocol 1: Purity Determination by Stability-Indicating HPLC-UV Method
This protocol outlines a general stability-indicating HPLC-UV method suitable for assessing the purity of N,N-Diethyl-m-toluidine and separating it from potential degradation products. This method is based on established procedures for similar aromatic amines and should be validated for your specific application.[4]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Prepare a stock solution of N,N-Diethyl-m-toluidine at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is typically determined by the area percent method:
-
Purity (%) = (Area of N,N-Diethyl-m-toluidine peak / Total area of all peaks) x 100
-
Sources
analytical methods for detecting impurities in N,N-Diethyl-m-toluidine
Welcome to the technical support center for the analytical characterization of N,N-Diethyl-m-toluidine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for impurity detection and quantification. As an intermediate in the synthesis of dyes and active pharmaceutical ingredients (APIs), ensuring the purity of N,N-Diethyl-m-toluidine is critical for the quality, safety, and efficacy of the final product.[1][2]
This document moves beyond simple protocols to explain the underlying principles and rationale, empowering you to troubleshoot issues effectively and ensure your methods are compliant with global regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in N,N-Diethyl-m-toluidine and where do they come from?
A1: Impurities in N,N-Diethyl-m-toluidine can originate from various stages, including synthesis, purification, and storage.[3] They are generally categorized as organic, inorganic, or residual solvents.
-
Organic Impurities: These are the most common and critical impurities.
-
Starting Materials & Intermediates: Unreacted m-toluidine is a primary impurity. Others can include mono-ethylated intermediates like N-Ethyl-m-toluidine.[4]
-
By-products: Isomeric impurities, such as N,N-Diethyl-p-toluidine or N,N-Diethyl-o-toluidine, can form depending on the purity of the starting m-toluidine. Over-alkylation or side reactions can also generate other related substances.[5]
-
Degradation Products: N,N-Diethyl-m-toluidine can degrade upon exposure to light, air (oxidation), or extreme temperatures, forming various degradation products.
-
-
Inorganic Impurities: These may include reagents, catalysts (like stannous chloride if used in synthesis), and inorganic salts.[3][4][6] Their presence should be evaluated based on the manufacturing process.[6]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ether, hexane) can remain in the final product.[4][5]
Q2: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for my analysis?
A2: The choice between GC and HPLC depends on the specific impurities you are targeting. Both are powerful techniques, but they are suited for different types of molecules.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and boiling point. | Separation based on polarity and interaction with the stationary phase. |
| Best Suited For | Volatile and semi-volatile impurities (e.g., residual solvents, low-boiling point starting materials like m-toluidine).[5] | Non-volatile and thermally unstable compounds (e.g., larger by-products, isomeric impurities, degradation products).[5] |
| Typical Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification.[5] | UV-Vis Detector for quantification; Mass Spectrometry (MS) for identification and structural elucidation.[5][7] |
| Key Advantage | Excellent for separating volatile organic compounds with high sensitivity.[5] | Highly versatile and specific for a wide range of organic molecules; operates at ambient temperature, preventing degradation of thermally labile compounds.[5][8] |
Expert Advice: For comprehensive impurity profiling, it is often necessary to use both techniques. Use GC to quantify residual solvents and other volatile impurities, and use a stability-indicating HPLC method to separate and quantify non-volatile related substances and degradation products.
Method Selection Workflow
Caption: Decision tree for selecting the appropriate analytical method.
Q3: What are the regulatory requirements for impurity profiling according to ICH guidelines?
A3: The primary guideline is the ICH Q3A(R2) Impurities in New Drug Substances .[6][9][10] This guideline establishes a framework for the control of impurities. Key concepts include:
-
Thresholds: ICH sets thresholds for impurities based on the maximum daily dose of the drug substance.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[3][11]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[3][6][11]
-
-
Specification: The specification for a new drug substance should include a list of impurities.[6] This includes specified impurities (those that are individually listed and limited) and unspecified impurities (those that are controlled by a general limit).
-
Analytical Procedures: The analytical methods used to measure impurities must be validated to ensure they are accurate, precise, specific, and reliable.[12][13]
Troubleshooting Guide: HPLC-UV Methods
This section provides a detailed protocol and troubleshooting advice for a typical Reverse-Phase HPLC (RP-HPLC) method for N,N-Diethyl-m-toluidine.
Experimental Protocol: RP-HPLC for Impurity Profiling
This method is designed to be a starting point and should be validated for your specific application.
1. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | A standard, reliable system with a UV detector is sufficient. |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | N,N-Diethyl-m-toluidine and its likely impurities are non-polar, making a C18 stationary phase ideal for retention and separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous phase. TFA acts as an ion-pairing agent to improve peak shape for the basic amine analytes and provides an acidic pH to ensure they are in a single ionic form. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic phase. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B | A gradient elution is crucial for impurity analysis to elute early-eluting polar impurities and late-eluting non-polar impurities in the same run, while ensuring good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to check for peak purity and help identify impurities by their UV spectra. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
(Protocol adapted from established methods for similar aromatic amines).[5][14]
2. Sample Preparation:
-
Prepare a stock solution of the N,N-Diethyl-m-toluidine sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[5]
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.[5]
3. System Suitability Test (SST): Before running samples, inject a standard solution (or a spiked sample) five or six times to verify system performance. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Resolution: Resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
HPLC Troubleshooting Q&A
Q: My retention times are shifting between injections. What's the cause? A:
-
Column Equilibration: The most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For a gradient method, this may require a longer post-run equilibration time.
-
Pump/Flow Rate Fluctuation: Check for leaks in the system. Perform a pump pressure test. Air bubbles in the mobile phase lines can also cause flow instability; ensure your solvents are properly degassed.
-
Mobile Phase Composition: If you are mixing solvents manually, inaccuracies can lead to shifts. Using the HPLC's built-in gradient proportioning valves is more reliable. Ensure there is enough solvent for the entire sequence.
-
Column Temperature: A fluctuating column temperature will cause retention time drift. Use a column oven to maintain a stable temperature.
Q: I see an unexpected peak in my chromatogram. How do I investigate it? A: This requires a systematic approach to determine the peak's origin.
Troubleshooting Unexpected HPLC Peaks
Sources
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- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. jpionline.org [jpionline.org]
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- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for N,N-Diethyl-m-toluidine in Modern Dye Manufacturing
Introduction: The Role of N,N-Diethyl-m-toluidine as a Keystone Coupler
In the intricate world of synthetic colorants, N,N-Diethyl-m-toluidine (CAS 91-67-8) has long been a cornerstone intermediate, particularly as a coupling component in the synthesis of a variety of dyes.[1][2][3] Its molecular structure, featuring a diethylamino group and a methyl group on the benzene ring, provides the necessary electronic and steric properties to act as a potent nucleophile in electrophilic aromatic substitution reactions. This reactivity is fundamental to the formation of azo dyes and is leveraged in the synthesis of specialized colorants like rhodamines and triphenylmethane dyes.[2]
However, the evolving landscape of chemical synthesis—driven by demands for improved performance, novel shades, enhanced stability, and a more favorable environmental and safety profile—necessitates a critical evaluation of alternatives. This guide provides an in-depth comparison of viable replacements for N,N-Diethyl-m-toluidine, supported by physicochemical data and established synthetic protocols. We will explore the causality behind experimental choices, offering researchers and drug development professionals the insights needed to select the optimal reagent for their specific application.
The Contenders: A Profile of Key Alternative Reagents
The selection of an alternative coupling agent is dictated by the desired final properties of the dye, including its color, fastness, and solubility, as well as process considerations like reaction kinetics and cost. Below are several key alternatives to N,N-Diethyl-m-toluidine, each with a unique profile.
-
N,N-Dimethylaniline (DMA): A foundational intermediate in the dye industry, DMA is structurally simpler than N,N-Diethyl-m-toluidine, lacking the ring-bound methyl group and featuring methyl groups on the amine. It is a precursor to iconic dyes like Malachite Green and Crystal Violet.[4][5] Its high reactivity makes it a versatile choice for various dye classes.[6]
-
N,N-Diethylaniline (DEA): This reagent is a direct analogue of N,N-Diethyl-m-toluidine, differing only by the absence of the methyl group on the aromatic ring.[7][8] This subtle structural change can influence the resulting dye's hue and solubility. It is a key precursor for dyes such as Brilliant Green and Patent Blue V.[8]
-
N-Ethyl-m-toluidine: As a secondary amine, its reactivity profile differs from tertiary amines like N,N-Diethyl-m-toluidine.[9][10] The presence of an N-H bond allows for different synthetic pathways and functionalization opportunities. It is a crucial building block for dyes like Acid Blue 90.[9]
-
N-Ethyl-N-(2-hydroxyethyl)aniline: The incorporation of a hydroxyethyl group significantly increases the molecule's polarity and provides a reactive site for further modification, such as esterification.[11][12] This functional handle is particularly useful for creating disperse or reactive dyes that can covalently bond to fabrics. It is widely used as an intermediate for dye stuffs.[13]
-
N,N-Di-(2-hydroxyethyl)aniline: With two hydroxyethyl groups, this compound offers enhanced water solubility and multiple points for further reaction. It is used in the production of dyes and pigments and can be built into polymer backbones.[14]
Quantitative Comparison: Physicochemical Properties
The physical properties of these reagents directly impact their handling, reaction conditions (e.g., solvent choice, temperature), and purification methods. The following table provides a side-by-side comparison of their key physicochemical characteristics.
| Property | N,N-Diethyl-m-toluidine | N,N-Dimethylaniline | N,N-Diethylaniline | N-Ethyl-m-toluidine | N-Ethyl-N-(2-hydroxyethyl)aniline |
| CAS Number | 91-67-8[1] | 121-69-7[15] | 91-66-7[7] | 102-27-2[10] | 92-50-2[12] |
| Molecular Formula | C₁₁H₁₇N[1] | C₈H₁₁N[15] | C₁₀H₁₅N[7] | C₉H₁₃N[10] | C₁₀H₁₅NO[12] |
| Molecular Weight | 163.26 g/mol [1] | 121.18 g/mol [15] | 149.24 g/mol [8] | 135.21 g/mol | 165.23 g/mol [12] |
| Appearance | Slightly orange, yellow or green clear liquid[1] | Yellow to brown colored oily liquid[15] | Colorless to yellowish liquid[8] | Clear, light amber liquid[10] | Clear colorless to yellow to orange liquid[12] |
| Boiling Point | 231-232 °C[16] | 194 °C[4] | 216 °C[8] | 221 °C[10] | 268 °C[12] |
| Melting Point | N/A | 2 °C[4] | -38 °C[17] | N/A | 36-38 °C[12] |
| Density | 0.923 g/mL[16] | 0.956 g/mL[4] | 0.93 g/mL[8] | ~1.0 g/mL | 1.02 g/mL[12] |
| Solubility in Water | Insoluble[16] | Low solubility (1 g/L at 20°C)[6] | Low solubility (0.13 g/L)[8] | Insoluble[10] | Low solubility (4.975 g/L at 20°C)[12] |
Performance and Reactivity in Dye Synthesis
The choice of coupling agent is critical as it directly influences the electronic properties of the resulting dye, thereby determining its color and stability.
-
Electronic Effects: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. In N,N-Diethyl-m-toluidine, the methyl group provides additional weak activation. N,N-Dimethylaniline and N,N-Diethylaniline lack this second activating group, but their reactivity remains high due to the potent electron-donating nature of the dialkylamino group.[4] For N-Ethyl-p-toluidine (a positional isomer of a listed alternative), the para-relationship of the ethylamino and methyl groups leads to synergistic electron donation, making it highly reactive.[18] This principle highlights how isomer selection is a key variable in modulating reactivity.
-
Steric Hindrance: The ethyl groups in N,N-Diethyl-m-toluidine and N,N-Diethylaniline are bulkier than the methyl groups in N,N-Dimethylaniline. This can influence the regioselectivity of the coupling reaction, potentially favoring substitution at the less hindered para-position to the amino group.
-
Functional Group Handles: Alternatives like N-Ethyl-N-(2-hydroxyethyl)aniline introduce a hydroxyl group, which serves as a reactive site for subsequent modifications. This is a significant advantage for producing reactive dyes that form covalent bonds with textile fibers, leading to superior wash fastness. This reagent is known to undergo azo coupling to yield functional azochromophores.[12]
Mechanistic Insight: The Azo Coupling Reaction
The synthesis of azo dyes, a major application for these reagents, proceeds via a well-established electrophilic aromatic substitution mechanism.[19] The process involves two key steps: diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile like N,N-Diethyl-m-toluidine or its alternatives.
Experimental Protocol: Synthesis of a Rhodamine-type Dye
This protocol provides a generalized procedure for synthesizing a rhodamine-type dye, adapting a known method that involves the condensation of an N,N-dialkylated m-aminophenol analogue with phthalic anhydride.[9][20] Here, we substitute N,N-Diethyl-m-toluidine as the coupling component. This procedure is designed to be self-validating by monitoring the reaction progress and characterizing the final product.
Objective: To synthesize a rhodamine analogue via condensation of N,N-Diethyl-m-toluidine with phthalic anhydride.
Materials:
-
N,N-Diethyl-m-toluidine (2.0 mol equivalent)
-
Phthalic anhydride (1.0 mol equivalent)
-
High-temperature reaction vessel with mechanical stirrer and inert gas inlet (e.g., Nitrogen)
-
Heating mantle with temperature controller
-
Ethanol
-
Sodium Hydroxide solution (10% w/v)
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, appropriate eluent)
Methodology:
-
Vessel Preparation: Ensure the reaction vessel is thoroughly dried to prevent side reactions with water. Purge the vessel with an inert gas like nitrogen.
-
Rationale: Phthalic anhydride is sensitive to moisture, and an inert atmosphere prevents oxidation of the amine at high temperatures.
-
-
Charging Reagents: In the reaction vessel, combine N,N-Diethyl-m-toluidine (2.0 mol) and phthalic anhydride (1.0 mol).
-
Rationale: A 2:1 molar ratio of the amine to the anhydride is required for the condensation reaction to form the xanthene core of the rhodamine dye.[21]
-
-
Reaction Conditions: Begin stirring the mixture and slowly heat to 180-200°C. Maintain this temperature for 4-6 hours.
-
Rationale: High temperature is necessary to drive the condensation and dehydration reaction. The mixture will become viscous and develop an intense color, indicating dye formation.
-
-
Reaction Monitoring: Periodically (e.g., every hour), a small aliquot of the reaction mixture can be carefully removed, dissolved in a suitable solvent, and analyzed by TLC to monitor the consumption of starting materials and the formation of the product.
-
Rationale: TLC provides a qualitative assessment of reaction completion, preventing unnecessary heating that could lead to degradation.
-
-
Work-up and Isolation: Once the reaction is deemed complete by TLC, cool the vessel to approximately 80-90°C. Carefully add hot ethanol to dissolve the solidified, intensely colored mass.
-
Rationale: Cooling is essential for safety before adding a flammable solvent. Hot ethanol is used to dissolve the crude product.
-
-
Purification: Transfer the ethanolic solution to a beaker. While stirring, slowly add 10% sodium hydroxide solution to precipitate the crude dye. The pH should be adjusted as needed to optimize precipitation.
-
Rationale: Basification helps to isolate the dye product, which may be less soluble in the basic aqueous-ethanolic mixture.
-
-
Final Product Recovery: Collect the precipitated solid by filtration. Wash the filter cake with water to remove any residual salts and impurities. Dry the product under vacuum.
-
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as FT-IR, Mass Spectrometry, and ¹H NMR spectroscopy. The wavelength of maximum absorption (λ_max) can be determined using UV-Vis spectroscopy.
Experimental Workflow Visualization
Safety and Environmental Considerations
A critical aspect of selecting an alternative reagent is its toxicological and environmental profile.
-
N,N-Dimethylaniline (DMA): Known to be moderately toxic upon inhalation, ingestion, or dermal exposure, with potential effects on the central nervous system and blood.[15][22] It is classified as a combustible liquid and requires careful handling with appropriate personal protective equipment (PPE).[5]
-
N,N-Diethylaniline (DEA): Also classified as a hazardous substance. It is corrosive and can pose health risks through inhalation and skin contact.[17]
-
N,N-Diethyl-m-toluidine: While distinct from the insect repellent DEET (N,N-Diethyl-meta-toluamide), which has been studied extensively for its environmental fate[23], all aromatic amines should be handled with care as they are potentially toxic and can be absorbed through the skin.[9] A thorough review of the Safety Data Sheet (SDS) for each specific reagent is mandatory before use.
The introduction of hydroxyl groups, as in N-Ethyl-N-(2-hydroxyethyl)aniline, can sometimes alter the metabolic pathways and toxicity profile, but does not eliminate the need for cautious handling.
Conclusion and Strategic Selection
The selection of an alternative to N,N-Diethyl-m-toluidine is a multi-faceted decision that balances performance, cost, and safety.
-
For triphenylmethane dyes requiring high reactivity, N,N-Dimethylaniline and N,N-Diethylaniline remain industry workhorses, offering robust and well-established synthetic routes.
-
When functionalization is desired, particularly for high-performance reactive or disperse dyes, N-Ethyl-N-(2-hydroxyethyl)aniline provides a strategic advantage with its reactive hydroxyl group.
-
For applications requiring nuanced control over reactivity and final dye properties, exploring secondary amines like N-Ethyl-m-toluidine or other positional isomers can yield novel colorants.
The future of dye synthesis will likely focus on developing "greener" coupling components with reduced toxicity and environmental persistence, without compromising on performance. This guide serves as a foundational tool for researchers to make informed decisions, innovate, and advance the science of color.
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A Comparative Guide to Catalysts for the N-alkylation of m-toluidine: From Noble Metals to Green Biocatalysis
The N-alkylation of aromatic amines, such as m-toluidine, is a cornerstone transformation in synthetic chemistry. The resulting products are pivotal intermediates in the manufacturing of a vast array of high-value chemicals, including pharmaceuticals, agrochemicals, and dyes. Historically, this reaction has been dominated by the use of stoichiometric alkylating agents like alkyl halides, a process fraught with challenges including the formation of toxic byproducts, harsh reaction conditions, and frequent over-alkylation.[1][2]
Modern synthetic chemistry demands more elegant and sustainable solutions. This has spurred a paradigm shift towards catalytic methods, particularly those utilizing alcohols as benign alkylating agents. At the forefront of this evolution is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology, an atom-economical process that generates water as the sole theoretical byproduct.[3][4] This guide provides a comparative analysis of the diverse catalytic systems available for the N-alkylation of m-toluidine, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal catalyst for their specific application. We will delve into the performance of homogeneous, heterogeneous, and biocatalytic systems, supported by experimental data and detailed protocols.
The Core Mechanism: Borrowing Hydrogen
The majority of modern catalytic N-alkylations with alcohols operate via the Borrowing Hydrogen (BH) mechanism. This elegant, tandem catalytic cycle avoids the need for external oxidants or reductants. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it, facilitates the C-N bond formation, and then returns the hydrogen to reduce the resulting intermediate.
The process can be broken down into three key steps:
-
Oxidation: The metal catalyst abstracts a hydride from the alcohol, oxidizing it to the corresponding aldehyde or ketone.
-
Condensation: The in situ generated aldehyde reacts with the amine (m-toluidine) to form an imine intermediate, releasing a molecule of water.
-
Reduction: The metal-hydride species, formed in the first step, reduces the imine to the desired N-alkylated amine, thereby regenerating the active catalyst.[3][5]
Caption: The Borrowing Hydrogen mechanism for N-alkylation of amines with alcohols.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is dictated by factors such as cost, desired selectivity, operational simplicity, and environmental impact. We will compare the leading catalyst classes for the N-alkylation of m-toluidine.
Homogeneous Catalysts: Precision and Activity
Homogeneous catalysts, being soluble in the reaction medium, often exhibit superior activity and selectivity under milder conditions due to the high accessibility of their catalytic sites.
-
Noble Metal Catalysts (Iridium, Ruthenium, Palladium): Complexes of iridium and ruthenium are the most effective and widely studied catalysts for this transformation.[6] Iridium complexes featuring N-heterocyclic carbene (NHC) or pincer ligands are particularly noteworthy for their high efficiency, sometimes achieving quantitative conversions with very low catalyst loadings (S/C up to 10,000).[7][8][9] Some cyclometalated iridium catalysts even operate efficiently in water, a significant advantage for green chemistry.[7][9] While highly effective, the primary drawback of these systems is the high cost and potential toxicity of the precious metals. Palladium-based catalysts, though sometimes requiring higher temperatures, are also effective and have been developed for the N-alkylation of a wide range of amines.[10]
-
Earth-Abundant Metal Catalysts (Manganese, Nickel, Iron, Cobalt): Addressing the cost and sustainability concerns of noble metals, significant research has focused on developing catalysts from earth-abundant first-row transition metals.[11] Defined manganese and nickel pincer complexes have demonstrated excellent catalytic activity for the selective monoalkylation of anilines with a broad range of alcohols, tolerating various sensitive functional groups.[3][12] These base-metal catalysts represent a cost-effective and environmentally benign alternative, although they may sometimes require higher catalyst loadings or temperatures compared to their noble metal counterparts.[3]
Heterogeneous Catalysts: Reusability and Scalability
Heterogeneous catalysts offer significant practical advantages, especially in industrial settings. Their insolubility allows for easy separation from the reaction mixture and subsequent reuse, reducing overall process costs and metal contamination in the final product.
-
Raney Nickel: As a classic, inexpensive hydrogenation catalyst, Raney Nickel is a workhorse in industrial chemistry.[13][14] It is highly effective for reductive amination, where an amine and a carbonyl compound are reacted in the presence of hydrogen. It is also a competent catalyst for the Borrowing Hydrogen methodology with alcohols, providing a robust and cost-effective option for large-scale synthesis.[15][16]
-
Supported Metal Nanoparticles: Dispersing metal nanoparticles on high-surface-area supports (e.g., TiO₂, Al₂O₃, SiO₂, carbon) creates highly active and stable heterogeneous catalysts.[17] Supported gold nanoparticles have shown excellent activity for the chemoselective N-alkylation of anilines.[18] Similarly, nickel supported on alumina (Ni/θ-Al₂O₃) acts as a reusable catalyst for the alkylation of various amines with alcohols under additive-free conditions, showcasing high turnover numbers.[19]
-
Zeolites: These microporous aluminosilicates can act as solid acid catalysts. In the N-alkylation of toluidines, their acidic sites can facilitate the reaction. However, a key challenge with acidic zeolites is controlling the selectivity between N-alkylation (on the amine) and C-alkylation (on the aromatic ring).[20][21] The selectivity can be tuned by modifying the zeolite's acidity, for instance, through ion exchange with alkali metals like cesium, which tends to favor the desired N-alkylation.[20]
Biocatalysts: The Ultimate in Green Chemistry
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under exceptionally mild conditions. This approach is rapidly gaining traction as a sustainable alternative to traditional chemical methods.[1]
-
Reductive Aminase (RedAm) Cascades: A powerful biocatalytic strategy for N-alkylation involves combining a reductive aminase with another enzyme in a one-pot cascade. For instance, an alcohol oxidase can convert a primary alcohol into an aldehyde, which is then used by the RedAm to alkylate the amine.[22] This system operates at or near room temperature in aqueous buffer, eliminates the need for harsh reagents, and avoids issues of over-alkylation.[1][22] While highly selective and green, the substrate scope can be limited by the specificity of the enzymes, and the cost and stability of the enzymes must be considered for large-scale applications.
Performance Data Summary
| Catalyst Type | Alkylating Agent | Typical Conditions | Performance (Yield) | Advantages | Disadvantages |
| Iridium-NHC | Alcohols | 80-120 °C, Toluene/H₂O, Base (e.g., KOtBu) | >95%[7][9] | Very high activity, low catalyst loading, broad scope, green solvent compatible. | High cost, potential metal contamination. |
| Manganese-Pincer | Alcohols | 80-100 °C, Toluene, Base (e.g., KOtBu) | 80-95%[3] | Earth-abundant metal, high selectivity for mono-alkylation, good functional group tolerance. | May require slightly higher catalyst loading than noble metals. |
| Raney Nickel | Alcohols, Aldehydes (+H₂) | 100-150 °C, Xylene, often additive-free | 80-95%[15][16] | Very low cost, robust, scalable, easily separated. | High temperatures, pyrophoric nature when dry, potential for side reactions. |
| Supported Ni/Al₂O₃ | Alcohols | 130-150 °C, Toluene, additive-free | >90%[19] | Reusable, no additives needed, good stability. | High temperatures required. |
| Modified Zeolites | Alcohols, Ethers | 300-400 °C (gas phase) | Variable, selectivity is key[20] | Solid catalyst, suitable for continuous flow. | Very high temperatures, risk of C-alkylation side products. |
| Reductive Aminase | Alcohols, Carboxylic Acids | 30 °C, Aqueous Buffer (pH 7) | >90%[22] | Extremely mild conditions, highly selective, environmentally benign, no over-alkylation. | Substrate scope can be limited, enzyme cost and stability. |
Experimental Protocols
To provide a practical framework, the following are representative, detailed methodologies for key catalytic systems.
Protocol 1: Homogeneous Iridium-Catalyzed N-Benzylation of m-Toluidine
This protocol is adapted from general procedures for iridium-catalyzed N-alkylation via the Borrowing Hydrogen mechanism.[7][9][23]
Caption: Experimental workflow for Iridium-catalyzed N-alkylation.
Methodology:
-
To a dry, argon-flushed Schlenk tube, add the Iridium catalyst (e.g., [Ir(cod)Cl]₂, 0.5-1.0 mol%), a suitable ligand (if required), and potassium tert-butoxide (KOtBu, 1.2 equivalents).
-
Add anhydrous toluene (2 mL per 1 mmol of amine).
-
Add m-toluidine (1.0 equivalent) followed by benzyl alcohol (1.1 equivalents) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a short pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure N-benzyl-m-toluidine.
Protocol 2: Heterogeneous N-Alkylation using Raney Nickel
This protocol describes a classic reductive amination procedure which can be adapted for the direct use of alcohols at higher temperatures.[15][16]
Caption: Experimental workflow for Raney Nickel-catalyzed reductive amination.
Methodology:
-
In a high-pressure hydrogenation vessel, mix m-toluidine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a solvent such as ethanol.[15] An imine will form in situ.
-
Carefully add Raney Nickel catalyst (approx. 5-10% by weight of the limiting reagent) as a slurry in water or ethanol. Caution: Do not allow Raney Nickel to dry in the air as it is pyrophoric.[13][15]
-
Seal the reaction vessel, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-1000 psi, depending on the apparatus) and stir vigorously.[15] The reaction may be run at room temperature or gently heated (e.g., to 60 °C) to increase the rate.[15]
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent during filtration.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield N-benzyl-m-toluidine.[15]
Conclusion and Future Outlook
The N-alkylation of m-toluidine has evolved significantly, moving from classical, wasteful methods to highly efficient and sustainable catalytic protocols. For laboratory-scale synthesis where high activity and broad substrate scope are paramount, homogeneous iridium and ruthenium catalysts remain the gold standard. For industrial applications, the economic and practical advantages of heterogeneous catalysts like Raney Nickel or supported base metals are compelling. Looking forward, the development of even more active and stable base-metal catalysts and the expansion of biocatalytic cascades will continue to define the future of this critical transformation. The ultimate goal remains the same: to design chemical processes that are not only efficient and selective but also economically viable and environmentally responsible.
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A Senior Application Scientist's Guide for Researchers and Formulation Chemists
An In-Depth Performance Comparison of N,N-Diethyl-m-toluidine as a Curing Accelerator
In the realm of polymer chemistry, particularly in the formulation of polyester and acrylic resins, the rate of cure is a critical parameter that dictates manufacturing efficiency and final product properties. The transition from a liquid resin to a solid, cross-linked polymer is initiated by free radicals, and the speed of this process is controlled by an initiator-accelerator system. This guide provides a comprehensive performance comparison of N,N-Diethyl-m-toluidine (DEET), a tertiary aromatic amine, as a curing accelerator. We will objectively evaluate its performance against other widely used alternatives, supported by experimental data and protocols, to empower researchers and drug development professionals in making informed formulation decisions.
The Mechanism of Amine-Accelerated Curing
Amine accelerators are a cornerstone of ambient temperature curing systems for resins like unsaturated polyesters (UPRs) and poly(methyl methacrylate) (PMMA).[1] They function as part of a redox (reduction-oxidation) pair with a peroxide initiator, most commonly Benzoyl Peroxide (BPO).
The fundamental mechanism involves the tertiary amine donating an electron to the peroxide, causing the peroxide's weak oxygen-oxygen bond to cleave. This decomposition generates free radicals at a much faster rate than heat-induced decomposition alone.[2] These radicals then initiate the chain-growth polymerization of the resin monomers (e.g., styrene in UPRs or methyl methacrylate), leading to the formation of a cross-linked polymer network.[2] The accelerator is consumed during this reaction and does not act as a true catalyst.[3]
Caption: Redox initiation mechanism of amine accelerators with peroxide initiators.
Comparative Performance Analysis: DEET vs. Alternatives
The efficacy of an amine accelerator is determined by its chemical structure, specifically the nature of the alkyl groups on the nitrogen atom and the substituents on the aromatic ring. We compare N,N-Diethyl-m-toluidine (DEET) against two industry-standard accelerators: N,N-Dimethyl-p-toluidine (DMPT) and N,N-Dimethylaniline (DMA).
-
N,N-Dimethyl-p-toluidine (DMPT): Often considered the benchmark for high reactivity, DMPT is widely used for applications requiring fast cure times.[1][4] The para-position of the methyl group enhances its reactivity. It is a key component in dental materials, adhesives, and bone cements where rapid setting is crucial.[1][5]
-
N,N-Dimethylaniline (DMA): A more traditional accelerator, DMA is generally less reactive than its toluidine counterparts.[6] Its performance serves as a useful baseline for comparison.
-
N,N-Diethyl-m-toluidine (DEET): DEET's structure features ethyl groups on the amine and a methyl group in the meta-position. The bulkier ethyl groups, compared to DMPT's methyl groups, can sterically hinder the interaction with the peroxide, often resulting in a more moderate reaction speed. The meta-position of the methyl group also influences electronic effects differently than the para-position in DMPT.
Quantitative Performance Data
The following table summarizes typical performance characteristics based on curing a standard unsaturated polyester resin with a Benzoyl Peroxide initiator at ambient temperature. The values are illustrative and will vary based on the specific resin system, temperature, and concentrations.
| Accelerator (0.2% dosage) | Relative Reactivity | Typical Gel Time (minutes) | Typical Curing Time (minutes) | Peak Exotherm (°C) | Key Characteristics |
| N,N-Dimethyl-p-toluidine (DMPT) | Very High | 5 - 10 | 10 - 20 | High | Extremely fast cure; industry standard for speed.[1][7] |
| N,N-Diethyl-m-toluidine (DEET) | Moderate | 15 - 25 | 30 - 45 | Moderate | Slower than DMPT, providing a longer working time. |
| N,N-Dimethylaniline (DMA) | Standard | 20 - 30 | 40 - 60 | Moderate-Low | Baseline reactivity; often used in less demanding applications.[6] |
Analysis: The data clearly positions DMPT as the most potent accelerator, yielding the shortest gel and cure times. This is advantageous for automated processes and applications like dental resins or repair putties.[8] However, this rapid cure generates a high exothermic heat, which can be problematic in thick laminates, potentially causing stress cracks.[3]
DEET offers a valuable middle ground. Its slower kinetics provide a significantly longer pot life or working time before the resin gels.[9] This is a critical advantage in applications involving large or complex parts, such as hand lay-up processes for composites, where the resin must remain workable for an extended period. The more moderate exotherm also reduces the risk of thermal stress in the final product. DMA is the least reactive of the three, suitable for applications where a very long open time is needed and cure speed is not a primary concern.
Experimental Protocols for Performance Evaluation
To ensure trustworthy and reproducible results, standardized testing methodologies are essential. The following protocols outline the procedures for measuring key performance indicators.
Protocol 1: Determination of Gel Time, Curing Time, and Peak Exotherm
This protocol measures the critical stages of the curing process. Gel time marks the point where the resin transitions from liquid to a soft solid, losing its ability to flow.[9]
Materials & Equipment:
-
Unsaturated Polyester or Acrylic Resin
-
Initiator: Benzoyl Peroxide (BPO), 50% dispersion
-
Accelerators: DEET, DMPT, DMA (technical grade)
-
Constant Temperature Water Bath (e.g., set to 25°C)
-
100 mL Beakers or ½ pint Mason Jars[10]
-
Digital Thermometer or Thermocouple
-
Stirring Rods (wooden or glass)
-
Stopwatch
Procedure:
-
Preparation: Place a 100-gram mass of resin into a beaker.[10] Allow the resin to equilibrate to the water bath temperature (25°C).
-
Accelerator Addition: Add the specified dosage of the accelerator (e.g., 0.2% by weight, which is 0.2g for 100g of resin). Mix thoroughly for 60 seconds until the accelerator is completely dispersed.
-
Initiator Addition & Timing: Add the initiator (e.g., 2% by weight, which is 2g for 100g of resin). Start the stopwatch immediately. Mix vigorously for 60 seconds.
-
Data Collection: Place the beaker in the constant temperature water bath. Insert the thermometer/thermocouple into the center of the resin mass.
-
Gel Time Measurement: Periodically probe the resin with a stirring rod. The Gel Time is the time elapsed from the start of mixing until the resin becomes gelatinous and no longer flows when the beaker is tilted.[9]
-
Curing Time & Peak Exotherm: Continue recording the temperature and time. The Peak Exotherm is the maximum temperature reached during the reaction. The Curing Time is the time from the start of mixing to the point where the peak exotherm is reached.[3]
Caption: Workflow for determining gel time, cure time, and peak exotherm.
Protocol 2: Evaluation of Mechanical Properties
The curing profile can influence the degree of cross-linking, which in turn affects the mechanical integrity of the final polymer.[11] Evaluating properties like flexural or compressive strength is crucial.[6][11]
Procedure:
-
Specimen Preparation: Prepare multiple batches of resin, each with a different accelerator, following steps 1-3 from Protocol 1.
-
Casting: Pour the mixed resin into standardized molds (e.g., for flexural strength test bars as per ASTM D790).
-
Curing: Allow the specimens to cure at ambient temperature for 24 hours.
-
Post-Curing: To ensure optimal cross-linking, a post-cure is often necessary.[3] This typically involves heating the specimens in an oven at a moderately elevated temperature (e.g., 80°C) for a set period (e.g., 2-4 hours).
-
Testing: Condition the cured specimens back to room temperature. Perform mechanical testing using a Universal Testing Machine to measure properties such as flexural strength, tensile strength, or compressive strength.
-
Analysis: Compare the mechanical properties of the polymers cured with DEET against those cured with DMPT and DMA.
Conclusion and Field-Proven Insights
N,N-Diethyl-m-toluidine (DEET) is a highly effective and versatile curing accelerator that offers a distinct performance profile compared to its more common counterparts.
-
For High-Speed, Automated Applications: N,N-Dimethyl-p-toluidine (DMPT) remains the accelerator of choice where cure times must be minimized, and its high exotherm can be managed.
-
For Control and Large-Scale Applications: N,N-Diethyl-m-toluidine (DEET) provides a significant advantage by extending the gel time, offering a longer working window for manual processes or the fabrication of large, complex composite parts. Its moderate reactivity and lower peak exotherm contribute to reduced internal stresses and a potentially more durable final product.
-
For General Purpose Use: N,N-Dimethylaniline (DMA) serves as a reliable, albeit slower, option for applications where cure speed is not a critical factor.
The choice of accelerator is not merely about reaction speed; it is a strategic decision that impacts processability, energy consumption, and the ultimate mechanical and thermal properties of the cured material. This guide demonstrates that while DMPT excels in speed, DEET provides a superior level of control, making it an invaluable tool for formulators balancing processing demands with final product integrity. Empirical validation using the protocols described herein is always recommended to optimize performance for any specific resin system and application.
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Irie, M., et al. (2007). Development of dual-curing type experimental composite resin cement for orthodontic bonding –Effect of additional amount of accelerators on. Journal of Oral Science. [Link]
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Yunno. (n.d.). Nouryon Accelerator NL-65-100 N,N-dimethyl-p-toluidine 99-97-8. [Link]
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Polymer Chemistry. (2026). N,N-Dimethyl-p-toluidine: Key Accelerator for Polymerization and Resin Curing. [Link]
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Huang, Y. J., & Leu, J. S. (1993). Curing of unsaturated polyester resins. Effects of temperature and initiator. Polymer. [Link]
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Wang, S., et al. (2019). Effect of Temperature and Accelerator on Gel Time and Compressive Strength of Resin Anchoring Agent. ResearchGate. [Link]
-
Wang, Z., et al. (2024). N,N-Dimethyl-p-toluidine crosslinker enables acrylic-based resin with seamless adhesion and high performance. RSC Applied Polymers. [Link]
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University of Babylon. (n.d.). Dental Materials. [Link]
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advantages of using N,N-Diethyl-m-toluidine over other tertiary amines
An In-Depth Technical Guide to the Strategic Advantages of N,N-Diethyl-m-toluidine in Advanced Synthesis
For researchers and professionals in organic synthesis and drug development, the choice of a tertiary amine base is a critical decision that can define the success of a reaction. While common aliphatic bases like Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are staples in the lab, they are not universally optimal. This guide illuminates the distinct advantages of N,N-Diethyl-m-toluidine (DEMT), an aromatic tertiary amine, offering a unique combination of moderate basicity, tailored steric hindrance, and specialized reactivity that renders it superior in specific, high-value applications.
We will explore the nuanced interplay of DEMT's structural and electronic properties and provide field-proven experimental data and protocols to demonstrate its utility as a powerful tool in the modern chemist's arsenal, particularly in polymerization catalysis and sensitive acylation reactions.
A Comparative Overview: Structural and Electronic Properties
The utility of a tertiary amine is governed primarily by its basicity (pKa of its conjugate acid), steric bulk around the nitrogen atom, and resulting nucleophilicity. N,N-Diethyl-m-toluidine occupies a unique and advantageous position on this spectrum compared to its aliphatic counterparts.
Diagram: Structural Comparison of Tertiary Amines
Caption: Structural comparison of common tertiary amines.
The fundamental differences are summarized below:
| Property | N,N-Diethyl-m-toluidine (DEMT) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | Aromatic (Toluidine derivative) | Aliphatic | Aliphatic |
| pKa (Conjugate Acid) | ~6.5 - 7.5 (Estimated) | ~10.75[1][2][3] | ~11[4][5] |
| Steric Hindrance | Moderate, planar constraints | Low-to-Moderate | High |
| Nucleophilicity | Low | High | Very Low (Non-nucleophilic)[6] |
| Key Feature | Moderate base, polymerization accelerator | Standard strong base, nucleophilic | Strong, non-nucleophilic base[6] |
The most striking advantage of DEMT stems from its aromatic nature. Unlike TEA and DIPEA where the nitrogen lone pair is localized, the lone pair in DEMT can be delocalized into the benzene ring. This resonance effect significantly reduces its basicity compared to aliphatic amines. While often high basicity is desired, DEMT's moderate strength is a distinct advantage for:
-
Preventing base-induced side reactions: It is less likely to cause unwanted eliminations or epimerization of sensitive stereocenters.
-
Improving compatibility: It can be used in reactions with base-sensitive functional groups where a stronger amine like TEA would cause degradation.
The Unmatched Advantage: Polymerization Accelerator
Perhaps the most significant industrial application where DEMT vastly outperforms aliphatic amines is in the catalytic curing of thermoset resins, such as polyesters, acrylics, and cyanoacrylate adhesives.[7][8][9]
In these systems, polymerization is typically initiated by a peroxide, such as benzoyl peroxide (BPO). However, the thermal decomposition of BPO to form radicals is slow at ambient temperatures. Aromatic tertiary amines like DEMT act as powerful accelerators (or promoters) by engaging in a redox reaction with the peroxide to generate free radicals rapidly at room temperature.
The proposed mechanism is as follows:
-
The nitrogen atom of DEMT attacks one of the peroxide oxygens of BPO.
-
This induces the homolytic cleavage of the weak oxygen-oxygen bond.
-
The process generates a benzoate radical, a benzoyloxy cation, and an amine radical cation, which then initiate the free-radical polymerization of the resin monomers.
Aliphatic amines like TEA and DIPEA are largely ineffective in this role. Their interaction with peroxides does not efficiently generate the necessary free radicals for polymerization, making DEMT the superior choice for applications in composites, dental materials, and adhesives.[7]
Diagram: Workflow for Accelerated Resin Curing
Caption: Experimental workflow for DEMT-accelerated resin curing.
Experimental Protocol 1: Comparative Gel Time of a Polyester Resin
This protocol provides a self-validating system to demonstrate the superior performance of DEMT as a polymerization accelerator.
Objective: To compare the gel time (a measure of curing speed) of an unsaturated polyester resin using DEMT versus TEA as the accelerator.
Materials:
-
Unsaturated Polyester Resin (orthophthalic, pre-promoted)
-
Benzoyl Peroxide (BPO) paste (50% in a plasticizer)
-
N,N-Diethyl-m-toluidine (DEMT)
-
Triethylamine (TEA)
-
Disposable cups and stirring rods
-
Stopwatch
Methodology:
-
Label three disposable cups: "Control," "DEMT," and "TEA."
-
To each cup, add 50.0 g of the unsaturated polyester resin.
-
Control: To the "Control" cup, add 1.0 g (2% by weight) of BPO paste. Start the stopwatch and stir thoroughly for 60 seconds. Monitor for gelation.
-
DEMT Sample: To the "DEMT" cup, add 0.25 g (0.5% by weight) of DEMT and stir for 30 seconds until fully dispersed. Then, add 1.0 g of BPO paste. Start the stopwatch immediately and stir thoroughly for 60 seconds.
-
TEA Sample: To the "TEA" cup, add 0.25 g (0.5% by weight) of TEA and stir for 30 seconds. Then, add 1.0 g of BPO paste. Start the stopwatch immediately and stir thoroughly for 60 seconds.
-
Monitor each cup, periodically probing with a clean stirring rod. The gel time is the point at which the resin transitions from a liquid to a soft, jelly-like solid and no longer flows.
Expected Results & Validation:
| Sample | Accelerator | Expected Gel Time (at 25°C) | Observations |
| Control | None | > 24 hours | The resin remains liquid, demonstrating the need for an accelerator. |
| DEMT | N,N-Diethyl-m-toluidine | 15 - 25 minutes | A noticeable exotherm (release of heat) will occur, and the resin will rapidly cure to a hard solid. |
| TEA | Triethylamine | > 12 hours | Little to no acceleration will be observed. The resin may remain liquid or become slightly more viscous over many hours. |
This stark difference in gel time provides unequivocal data supporting the unique advantage of DEMT in this application.
A Refined Base for Sensitive Acylations
In acylation reactions, a tertiary amine is used to scavenge the acid byproduct (e.g., HCl from an acyl chloride).[10][11] The choice of amine is critical.
-
Triethylamine (TEA) is often effective, but its relatively low steric hindrance makes it nucleophilic enough to react with highly reactive acylating agents (like acyl chlorides), forming an unstable acylammonium salt. This consumes the base and can lead to side products.[12]
-
DIPEA is the standard "non-nucleophilic" choice due to its extreme steric bulk.[6] However, its high basicity can still be detrimental to sensitive substrates, and it is often more expensive.
N,N-Diethyl-m-toluidine offers a compelling middle ground. Its steric profile, provided by the two ethyl groups and the aromatic ring, makes it significantly less nucleophilic than TEA. Concurrently, its reduced basicity compared to DIPEA makes it a milder choice for reactions involving substrates prone to base-catalyzed degradation. It is particularly advantageous when acylating sterically hindered alcohols or sensitive amines where TEA leads to side reactions and DIPEA is too harsh or slow.
Experimental Protocol 2: Comparative Yield in the Acylation of a Hindered Secondary Alcohol
Objective: To compare the yield of an ester product from the acylation of a hindered alcohol using DEMT versus TEA as the acid scavenger.
Materials:
-
1-Adamantanol (a sterically hindered alcohol)
-
Acetyl Chloride
-
N,N-Diethyl-m-toluidine (DEMT)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification supplies (separatory funnel, NaHCO₃ solution, brine, MgSO₄, rotary evaporator, silica gel for chromatography)
Methodology:
-
Reaction with DEMT:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 1-Adamantanol (1.0 eq) and DEMT (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add Acetyl Chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography. Calculate the isolated yield of 1-adamantyl acetate.
-
-
Reaction with TEA:
-
Repeat the exact same procedure, but substitute TEA (1.5 eq) for DEMT.
-
Purify the product and calculate the isolated yield.
-
Expected Results & Validation:
| Base Used | Expected Yield of Ester | Key Byproducts Observed | Causality |
| N,N-Diethyl-m-toluidine | High (>85%) | Minimal | DEMT acts as an efficient, non-nucleophilic acid scavenger, promoting the desired acylation without competing. |
| Triethylamine | Moderate (~50-60%) | N-acetyltriethylammonium chloride, unreacted starting material | TEA is partially consumed by reacting with acetyl chloride, reducing its effectiveness as an acid scavenger and lowering the overall yield.[12] |
This experiment demonstrates that for challenging acylations, DEMT can provide significantly higher yields than TEA by mitigating unwanted side reactions, proving its value as a refined, moderately non-nucleophilic base.
Conclusion
N,N-Diethyl-m-toluidine is far more than just another tertiary amine. Its unique aromatic structure confers a set of properties—moderate basicity, tailored steric hindrance, and the ability to act as a potent polymerization accelerator—that establish clear advantages over common aliphatic amines in specific, critical contexts.
For the researcher focused on polymer science, composites, or adhesives, DEMT is an indispensable tool for controlling cure rates. For the synthetic chemist working with sensitive substrates, it offers a nuanced alternative to the often-competing problems of nucleophilicity and excessive basicity presented by TEA and DIPEA. By understanding and leveraging the distinct advantages of N,N-Diethyl-m-toluidine, scientists can unlock higher yields, cleaner reactions, and greater control over their chemical transformations.
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-
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-
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-
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-
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A Comparative Guide to the Synthesis of N,N-Diethyl-m-toluidine: A Cost-Benefit Analysis for the Modern Laboratory
Introduction
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a tertiary aromatic amine that serves as a pivotal intermediate in numerous industrial applications. It is a critical precursor in the synthesis of various dyes, including Acid Blue 15 and Basic Blue 67, and finds utility in the pharmaceutical and agrochemical sectors.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount concern for researchers and chemical production managers.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to N,N-Diethyl-m-toluidine. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, the rationale behind procedural choices, and the practical trade-offs of each method. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate synthetic strategy based on their specific objectives, whether they be yield maximization, cost minimization, scalability, or adherence to green chemistry principles.
High-Level Comparison of Synthetic Routes
The selection of a synthetic pathway is a multi-faceted decision. Key performance indicators such as yield, cost, safety, and scalability vary significantly between different approaches. The following table offers a concise summary of the routes detailed in this guide.
| Parameter | Direct Alkylation | Reductive Amination | Catalytic Alkylation (with Ethanol) | Buchwald-Hartwig Amination |
| Primary Reactants | m-Toluidine, Ethyl Halide | m-Toluidine, Acetaldehyde | m-Toluidine, Ethanol | m-Toluidine, Ethyl Halide |
| Key Reagent | Ethyl bromide/iodide | Sodium borohydride or similar | Metal/Zeolite Catalyst | Palladium Catalyst, Ligand, Base |
| Typical Yield | 60-70% (often as a mixture)[4] | >85% (high selectivity)[5] | Variable (catalyst dependent) | >90% (typically high) |
| Selectivity | Moderate to Poor (over-alkylation is common)[6] | Excellent[5] | Good (catalyst dependent) | Excellent |
| Reaction Conditions | Room Temp. to 80°C[4] | 0°C to Room Temp.[6] | High Temp. & Pressure[6] | Mild to Moderate Temp. |
| Relative Cost | $ | |||
| Key Advantages | Simple setup, readily available reagents | High selectivity, avoids over-alkylation | Uses inexpensive ethanol | Broad scope, high functional group tolerance |
| Key Disadvantages | Mixture of products, difficult purification[7] | Requires careful control of reducing agent | Harsh conditions, specialized equipment | High cost of catalyst and ligands[8] |
| Scalability | Lab to Industrial | Lab to Industrial | Primarily Industrial | Primarily Lab/Pharma |
Route 1: Direct Alkylation of m-Toluidine
This classical approach is often the first method considered due to its straightforward nature, involving the direct reaction of m-toluidine with an ethylating agent, typically an ethyl halide like ethyl bromide or ethyl iodide.[7]
Reaction Scheme: CH₃C₆H₄NH₂ + 2 CH₃CH₂Br → CH₃C₆H₄N(CH₂CH₃)₂ + 2 HBr
Mechanistic Rationale and In-Field Insights
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the nitrogen atom of m-toluidine attacks the electrophilic carbon of the ethyl halide. A base is often required to neutralize the hydrohalic acid byproduct.
The primary challenge of this route is controlling the degree of alkylation.[6] The mono-ethylated product, N-ethyl-m-toluidine, is also a nucleophile and can compete with the starting m-toluidine for the ethylating agent.[6] In fact, the secondary amine is often more nucleophilic than the primary starting amine, making the formation of the tertiary N,N-diethyl product highly favorable, but also leading to significant amounts of the mono-alkylated intermediate as a byproduct if stoichiometry is not carefully controlled.[6] To drive the reaction towards the desired tertiary amine, a molar excess of the ethylating agent is typically used.[7]
A potential side reaction, particularly at higher temperatures, is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the nitrogen.[7] The use of more basic conditions can help favor the desired N-alkylation.[7]
Workflow for Direct Alkylation
Caption: Experimental workflow for Direct Alkylation.
Route 2: Reductive Amination
Reductive amination is a highly selective and widely used method for forming C-N bonds.[9][10] For the synthesis of N,N-Diethyl-m-toluidine, this typically involves a two-step, one-pot reaction of m-toluidine with two equivalents of acetaldehyde, followed by in-situ reduction of the formed imine/enamine intermediates.
Reaction Scheme (Simplified): CH₃C₆H₄NH₂ + 2 CH₃CHO --[Reducing Agent]--> CH₃C₆H₄N(CH₂CH₃)₂ + 2 H₂O
Mechanistic Rationale and In-Field Insights
This method offers superior control over the common issue of over-alkylation seen in the direct alkylation route.[5] The reaction first involves the formation of an imine between m-toluidine and acetaldehyde. This imine is then reduced to N-ethyl-m-toluidine. The resulting secondary amine can then react with a second molecule of acetaldehyde to form an iminium ion, which is subsequently reduced to the final tertiary amine product.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often favored as it is mild enough not to reduce the aldehyde starting material but is reactive enough to reduce the intermediate iminium ion.[7] Other reducing agents like sodium borohydride or sodium cyanoborohydride can also be used, though conditions may need more careful control.[6] The pH of the reaction is also an important parameter, as imine formation is typically favored under weakly acidic conditions.[5]
Workflow for Reductive Amination
Caption: Experimental workflow for Reductive Amination.
Route 3: Catalytic Alkylation with Ethanol
On an industrial scale, direct alkylation using inexpensive and less hazardous reagents is highly desirable. Catalytic alkylation of m-toluidine with ethanol represents such an approach, though it requires more demanding conditions.[6]
Reaction Scheme: CH₃C₆H₄NH₂ + 2 CH₃CH₂OH --[Catalyst, High T/P]--> CH₃C₆H₄N(CH₂CH₃)₂ + 2 H₂O
Mechanistic Rationale and In-Field Insights
This process typically operates under the "borrowing hydrogen" or "hydrogen autotransfer" principle. The catalyst (often based on copper, zeolites, or other metals) temporarily abstracts hydrogen from the ethanol to form acetaldehyde in situ.[6] This aldehyde then undergoes reductive amination with the toluidine, as described in Route 2, with the "borrowed" hydrogen serving as the ultimate reductant. The only byproduct is water, making this a very atom-economical and green process in principle.
The major drawback is the requirement for high temperatures and pressures, necessitating specialized industrial equipment like autoclaves.[11][12] Catalyst selection is crucial for achieving high selectivity for the N,N-diethyl product and preventing side reactions like C-alkylation or ether formation from the alcohol.[7]
Route 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern synthetic method for forming C-N bonds via palladium-catalyzed cross-coupling.[13] While not the most common route for a bulk chemical like N,N-Diethyl-m-toluidine due to cost, it offers unparalleled scope and functional group tolerance, making it relevant for the synthesis of complex analogues in a research or pharmaceutical context.
Reaction Scheme: CH₃C₆H₄-X + HN(CH₂CH₃)₂ --[Pd Catalyst, Ligand, Base]--> CH₃C₆H₄N(CH₂CH₃)₂ (Where X = Br, I, Cl, OTf)
Mechanistic Rationale and In-Field Insights
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[13][14] Key steps include oxidative addition of the aryl halide (or triflate) to the Pd(0) center, coordination of the amine (diethylamine in this case), deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[13]
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands being common.[8][15] The primary advantage of this method is its incredible reliability and its ability to function in the presence of a wide variety of other functional groups that might not survive the conditions of the other routes. However, the high cost of palladium catalysts and specialized ligands makes it economically unviable for large-scale production of a relatively simple molecule like N,N-Diethyl-m-toluidine.[8]
Detailed Experimental Protocols
Protocol 1: Direct Alkylation using Ethyl Bromide (Adapted from Organic Syntheses)[4]
-
Reaction Setup: In a 250 mL pressure-safe bottle, combine m-toluidine (32.1 g, 0.3 mole) and ethyl bromide (33 g, 0.3 mole).
-
Reaction: Seal the bottle with a rubber stopper and secure it tightly with wire. Place the bottle in a beaker of water at room temperature and let it stand for 24 hours. A white crystalline mass of the hydrobromide salt will form.
-
Causality Note: Using equimolar amounts initially favors the formation of the mono-alkylated product's salt. To favor the diethyl product, an excess of ethyl bromide (e.g., 2.2 equivalents) would be used, and the reaction may require gentle warming (e.g., 70-80°C) to drive it to completion.[4]
-
-
Workup: Carefully unseal the vessel in a fume hood. Break up the crystalline mass and add 150 mL of 10% sodium hydroxide solution and 50 mL of ether to liberate the free amines.
-
Isolation: Transfer the mixture to a separatory funnel. Separate and discard the lower aqueous layer. Wash the ether layer with 150 mL of water.
-
Concentration: Dry the ether solution over anhydrous potassium hydroxide flakes. Distill the ether on a steam bath to obtain the crude amine mixture.
-
Purification: Purify the crude product by fractional vacuum distillation. The boiling point of N,N-Diethyl-m-toluidine is approximately 107°C at 20 mmHg.[16] This step is crucial for separating the desired product from unreacted m-toluidine and the intermediate N-ethyl-m-toluidine.[7]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)[7][17]
-
Imine Formation: In a round-bottom flask, dissolve m-toluidine (10.7 g, 0.1 mole) in 200 mL of dichloromethane. Add acetaldehyde (11.0 g, 0.25 mole, ~2.5 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Causality Note: A slight excess of the aldehyde is used to ensure complete conversion of the primary and intermediate secondary amines.
-
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (53.0 g, 0.25 mole) portion-wise over 20 minutes. The reaction may be mildly exothermic.
-
Causality Note: STAB is added in portions to control the reaction rate and temperature. It is a selective reducing agent that will not reduce the aldehyde but will efficiently reduce the protonated imine (iminium ion) as it forms.[7]
-
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material and mono-ethylated intermediate are consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with dichloromethane. Combine the organic layers and wash with brine.
-
Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain pure N,N-Diethyl-m-toluidine.[7]
Conclusion and Recommendations
The optimal synthetic route to N,N-Diethyl-m-toluidine is dictated by the specific needs of the chemist or organization.
-
For laboratory-scale synthesis where high purity is paramount and cost is a secondary concern, Reductive Amination is the superior choice. It offers excellent selectivity, avoids the problematic over-alkylation side products, and proceeds under mild conditions.[5][7]
-
For teaching laboratories or situations where simplicity and low-cost reagents are the priority, Direct Alkylation is a viable, albeit less elegant, option. Researchers must be prepared for a more challenging purification process to separate the mixture of products.[4][7]
-
For large-scale industrial production, Catalytic Alkylation with Ethanol is the most economically and environmentally sound method, despite the high initial capital investment for specialized equipment. Its use of cheap, renewable ethanol and the generation of water as the sole byproduct are significant advantages.[6]
-
The Buchwald-Hartwig Amination should be reserved for the synthesis of complex, high-value analogues where other methods fail or where sensitive functional groups must be preserved. Its cost prohibits its use for the bulk synthesis of the parent compound.[8]
By carefully weighing the costs and benefits of each approach—from reagent price and reaction yield to safety and scalability—researchers can confidently select the synthetic strategy that best aligns with their technical and economic goals.
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Benchchem. (2025). Technical Support Center: Synthesis of N,N-diethyl-m-toluidine. 7
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PenChem. (n.d.). N,N-Diethyl-m-toluidine (CAS 91-67-8): Properties and Applications in Specialty Chemicals.
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Maximum Academic Press. (n.d.). The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk.
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Odinity. (2013). The Synthesis of N,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides as Potential Antimalarial Agents.
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ResearchGate. (2019). (PDF) N,N,‐diethyl‐m‐toluamide (DEET) exposure at environmentally relevant concentration influences river microbial community development.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
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A Comparative Guide to Validating the Purity of N,N-Diethyl-m-toluidine: HPLC vs. GC-MS
In the synthesis and quality control of specialty chemicals like N,N-Diethyl-m-toluidine, an essential intermediate in the production of various dyes and pharmaceuticals, the rigorous validation of purity is paramount.[1][2] The choice of analytical methodology is a critical decision that directly impacts the reliability and accuracy of these purity assessments. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity validation of N,N-Diethyl-m-toluidine.
This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a head-to-head comparison of performance data, and the underlying scientific rationale for methodological choices. Our aim is to equip you with the necessary insights to select the most appropriate technique for your specific analytical challenges.
The Analyte: N,N-Diethyl-m-toluidine at a Glance
N,N-Diethyl-m-toluidine (CAS 91-67-8) is an aromatic amine with a molecular weight of 163.26 g/mol .[1][3] It typically exists as a colorless to yellowish liquid.[1] While soluble in organic solvents, its solubility in water is limited.[1] Its structure, featuring a tertiary amine and a methyl group on the aromatic ring, makes it a valuable intermediate in organic synthesis.[1] Potential impurities in N,N-Diethyl-m-toluidine can arise from starting materials, by-products of the synthesis, or degradation. These may include isomers, unreacted starting materials, or related aromatic compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a cornerstone of pharmaceutical and chemical analysis, particularly adept at separating and quantifying non-volatile and thermally labile compounds.[4][5][6] For N,N-Diethyl-m-toluidine, a reversed-phase HPLC method provides excellent resolution and sensitivity for a broad spectrum of potential impurities.
Causality in Method Design: Why Reversed-Phase HPLC?
Reversed-phase chromatography is the logical choice for N,N-Diethyl-m-toluidine due to its moderate polarity. The non-polar stationary phase (typically C18) and a polar mobile phase allow for the effective separation of the analyte from both more polar and less polar impurities. The addition of a buffer to the mobile phase can help to ensure consistent peak shape and retention time for the basic amine analyte.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is a robust approach for routine purity analysis and impurity profiling of N,N-Diethyl-m-toluidine.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve 1 mg/mL of N,N-Diethyl-m-toluidine in a 50:50 mixture of Acetonitrile and Water.
Method Validation Workflow (HPLC)
Caption: HPLC method validation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Specificity for Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This makes it an excellent choice for identifying and quantifying volatile impurities in N,N-Diethyl-m-toluidine.
Rationale for GC-MS in Purity Assessment
The relatively low boiling point of N,N-Diethyl-m-toluidine (231-232 °C) makes it amenable to GC analysis.[8] The key advantage of GC-MS is the structural information provided by the mass spectrometer. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns that serve as a "fingerprint" for a compound, allowing for confident identification by comparison to mass spectral libraries.[4]
Experimental Protocol: GC-MS
A capillary GC-MS method is proposed for the identification and quantification of volatile impurities in N,N-Diethyl-m-toluidine.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
Dissolve 1 mg/mL of N,N-Diethyl-m-toluidine in Dichloromethane.
Method Validation Workflow (GC-MS)
Caption: GC-MS method validation workflow.
Head-to-Head Comparison: HPLC vs. GC-MS for N,N-Diethyl-m-toluidine Purity
The choice between HPLC and GC-MS is not about which technique is definitively "better," but which is more "fit for purpose" based on the specific analytical goals.[9]
| Parameter | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile impurities. | Ideal for volatile and semi-volatile impurities. |
| Specificity | Good. Based on retention time and UV spectrum. Potential for co-elution. | Excellent. Based on retention time and mass spectrum ("fingerprint"). High confidence in identification. |
| Sensitivity | Good to excellent, depending on the chromophore of the impurity. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Quantification | Highly reproducible and accurate for known impurities with reference standards. | Accurate for known impurities with reference standards. Can provide semi-quantitative data for unknowns. |
| Impurity Identification | Limited to comparison with known standards. | Can tentatively identify unknown impurities through library searching. |
| Throughput | Moderate. Typical run times are 15-30 minutes.[5] | High. Typical run times are 10-20 minutes.[5] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
A Self-Validating System: Adherence to Regulatory Standards
For both HPLC and GC-MS methods to be considered trustworthy, they must be validated according to established guidelines. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical procedure validation (ICH Q2(R2)).[10][11][12][13][14] Similarly, the U.S. Food and Drug Administration (FDA) has guidance on the validation of analytical methods.[15][16][17][18]
The core validation parameters that must be assessed for both techniques include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[11]
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][15]
Conclusion: A Complementary Approach for Comprehensive Purity Assessment
For the comprehensive purity validation of N,N-Diethyl-m-toluidine, HPLC and GC-MS should be viewed as complementary rather than competing techniques.[5]
-
HPLC is the preferred method for routine quality control and for the quantification of known, non-volatile impurities. Its robustness, precision, and lower operational cost make it ideal for high-throughput environments.
-
GC-MS is the superior technique for the identification of unknown volatile and semi-volatile impurities and for confirmatory analysis. Its high specificity provides an unparalleled level of confidence in the identity of detected components.
In a drug development or rigorous quality assurance setting, a combined approach is often the most effective strategy. HPLC can be used for the primary purity assessment and quantification of the main component and known impurities, while GC-MS can be employed to investigate any unknown peaks and to provide orthogonal validation of the purity results. This dual-pronged approach ensures a thorough and reliable characterization of N,N-Diethyl-m-toluidine, ultimately contributing to the safety and efficacy of the final products in which it is used.
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A Comparative Guide to the Efficacy of N,N-Diethyl-m-toluamide (DEET) in Different Solvent Systems
For decades, N,N-Diethyl-m-toluamide (DEET) has been the gold standard in insect repellents, offering broad-spectrum protection against a variety of biting insects.[1] However, the efficacy and safety profile of a DEET-based formulation are not solely dependent on the concentration of the active ingredient. The solvent system, or vehicle, in which DEET is dissolved plays a pivotal role in its performance, influencing its evaporation rate, skin permeation, and ultimately, the duration of protection. This guide provides an in-depth comparison of DEET's efficacy in different solvent systems, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in formulating more effective and safer repellent products.
The Critical Role of the Solvent System
The primary mechanism of action for DEET is the interference with an insect's olfactory receptors, which detect human-emitted attractants like L-lactic acid and carbon dioxide.[2] For this to occur, DEET must evaporate from the skin's surface to create a vapor barrier. An ideal solvent system, therefore, should maximize the time DEET is available for evaporation while minimizing its absorption into the skin. Skin absorption is an undesirable outcome as it reduces the amount of active ingredient available for repellency and increases the potential for systemic exposure.[3]
Comparative Efficacy of DEET in Various Solvent Systems
The choice of solvent significantly impacts the bioavailability and repellent action of DEET. Here, we compare the performance of DEET in common and novel solvent systems.
Ethanolic Solutions: The Conventional Approach
Ethanol is a widely used solvent in commercial insect repellents due to its excellent solubilizing properties and fast-drying nature.[3] However, research has consistently shown that ethanol can enhance the percutaneous absorption of DEET.[2] One study found that a 10% DEET formulation with 30-45% ethanol demonstrated higher skin permeation than a solution containing only DEET.[2] This increased absorption is attributed to ethanol's ability to solubilize lipids in the stratum corneum, creating microfissures that facilitate the passage of DEET.[3] While effective for short-term repellency, the rapid evaporation and increased skin penetration of ethanolic formulations can lead to a shorter duration of protection and a less favorable safety profile.
Controlled-Release Formulations: A Safer and More Effective Alternative
To address the shortcomings of traditional solvent systems, researchers have developed controlled-release formulations, such as microencapsulation in lipospheres or polymers. These systems are designed to slow down the release of DEET, thereby prolonging its presence on the skin's surface and extending the duration of its repellent effect.
A study comparing a 10% DEET in an ethanol solution to a 10% DEET-liposphere formulation found a three-fold reduction in the amount of DEET absorbed through the skin with the liposphere formulation.[4][5] The bioavailability of DEET from the 10% ethanol solution was 45%, whereas it was only 16% from the liposphere formulation.[4][5]
Another investigation into microencapsulated DEET formulations showed a 25-35% reduction in skin permeation compared to an ethanolic DEET formulation.[6] Furthermore, these advanced formulations exhibited a 36-40% higher cumulative evaporation from the skin than the non-encapsulated control.[3] This demonstrates a significant technical advantage for the controlled-release approach, providing a longer period of effective evaporation for repellency.[3]
Other Solvent Systems
The influence of other solvents on DEET's skin permeation has also been explored. For instance, the use of propylene glycol (PG) and polyethylene glycol 400 (PEG 400) has been shown to reduce the flux of DEET across the skin.[7] As the concentration of PG increased in a formulation, the permeation of DEET decreased.[7]
Quantitative Data Summary
The following table summarizes the key performance differences between various DEET solvent systems based on available experimental data.
| Solvent System | DEET Concentration | Key Findings | Reference(s) |
| Ethanol Solution | 10% | Bioavailability of 45% through rabbit skin. | [4][5] |
| Liposphere Microdispersion | 10% | Bioavailability of 16% through rabbit skin (a 3-fold reduction compared to ethanol solution). | [4][5] |
| Ethanol Solution (Control) | 15% | Higher skin permeation compared to microencapsulated formulations. | [3][6] |
| Microencapsulated Formulation A | 15% | 36-40% higher cumulative evaporation from the skin than the ethanol control. Provided less than 35 hours of effective evaporation rate. | [3] |
| Microencapsulated Formulation B | 15% | Led to a 30% reduction in DEET permeation versus the ethanol control. Provided more than 48 hours of effective evaporation rate. | [3] |
| Propylene Glycol (PG) | Not specified | DEET's flux across human skin reduced with increasing PG concentration. | [7] |
Standardized Experimental Protocols for Efficacy Evaluation
To ensure the generation of comparable and reliable data, the efficacy of mosquito repellents should be evaluated using standardized procedures. The World Health Organization (WHO) provides comprehensive guidelines for such testing.[8] Below are detailed methodologies for key experiments.
In Vitro Skin Permeation Assay (Franz Diffusion Cell)
This assay is crucial for determining the rate at which DEET penetrates the skin from a given formulation.
Experimental Workflow
Caption: Workflow for in vitro skin permeation testing using a Franz diffusion cell.
Step-by-Step Methodology
-
Skin Preparation: Excise full-thickness skin from a suitable source (e.g., human cadaver, porcine, or rodent). Separate the epidermis from the dermis after heat treatment.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 32°C to mimic skin surface temperature.
-
Formulation Application: Apply a precise amount of the DEET formulation to the surface of the skin.
-
Sampling: At predetermined time intervals, withdraw aliquots of the receptor fluid for analysis and replace with fresh, pre-warmed fluid.
-
Analysis: Quantify the concentration of DEET in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the steady-state flux (Jss) and the cumulative amount of DEET permeated per unit area over time.
Arm-in-Cage Test for Complete Protection Time (CPT)
This is a standard laboratory method for assessing the duration of complete protection provided by a repellent against biting mosquitoes.[9][10]
Experimental Workflow
Caption: Workflow for the Arm-in-Cage test to determine Complete Protection Time.
Step-by-Step Methodology
-
Volunteer Recruitment: Recruit healthy adult volunteers who meet specific inclusion criteria and obtain informed consent.
-
Mosquito Rearing: Use laboratory-reared, host-seeking female mosquitoes of a relevant species (e.g., Aedes aegypti or Anopheles gambiae).
-
Repellent Application: Apply a standardized dose (e.g., 1 mL) of the test formulation evenly over a defined area of the volunteer's forearm.[11] An untreated arm serves as the control to ensure the avidity of the mosquitoes.[9]
-
Exposure: At 30-minute intervals, the volunteer inserts the treated forearm into a cage containing a known number of mosquitoes for a fixed period (e.g., 3 minutes).[11]
-
Endpoint Determination: The test is concluded for that formulation when the first confirmed mosquito bite occurs. The time from application to the first bite is recorded as the Complete Protection Time (CPT).[9]
-
Data Analysis: Calculate the mean CPT for each formulation across multiple volunteers to determine its efficacy.
Conclusion
The efficacy of N,N-Diethyl-m-toluamide as an insect repellent is profoundly influenced by the solvent system in which it is formulated. While traditional ethanolic solutions offer ease of application, they may compromise the duration of protection by enhancing skin permeation. Advanced controlled-release formulations, such as microencapsulation in lipospheres, have demonstrated superior performance by reducing dermal absorption and prolonging the effective evaporation rate of DEET. For researchers and developers in the field, a thorough understanding and careful selection of the solvent system are paramount to creating next-generation insect repellents that are both highly effective and safe for human use. The standardized protocols outlined in this guide provide a framework for the rigorous evaluation of such novel formulations.
References
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Karr, J. I., et al. (2012). A novel encapsulation of N,N-diethyl-3-methylbenzamide (DEET) favorably modifies skin absorption while maintaining effective evaporation rates. ResearchGate. Retrieved January 3, 2026, from [Link]
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DEET - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
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Overview on Standardization Methods for Mosquito Repellent. (2024). Journal of Emerging Technologies and Innovative Research, 11(12). Retrieved January 3, 2026, from [Link]
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Domb, A. J., et al. (1995). Insect repellent formulations of N,N-diethyl-m-toluamide (deet) in a liposphere system: efficacy and skin uptake. Journal of the American Mosquito Control Association, 11(1), 29–34. Retrieved January 3, 2026, from [Link]
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Lo, C.-W., et al. (2022). Slow-DEET-Release Mosquito-Repellent System Based on Poly(butylene succinate). Polymers, 14(5), 978. Retrieved January 3, 2026, from [Link]
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Does anything beat DEET? (2003). Paediatrics & Child Health, 8(3), 155–157. Retrieved January 3, 2026, from [Link]
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INSECT REPELLENT FORMULATIONS OF N.N-DIETFfYL-M-TOLUAMIDE (DEET) IN A LIPOSPHERE SYSTEM. (n.d.). Biodiversity Heritage Library. Retrieved January 3, 2026, from [Link]
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Evaporation and skin penetration characteristics of mosquito repellent formulations. (1990). Journal of the American Mosquito Control Association, 6(1), 67–73. Retrieved January 3, 2026, from [Link]
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EVAPORATION AND SKIN PENETRATION CHARACTERISTICS OF MOSQUITO REPELLENT FORMULATIONST' 2' 3' 4. (n.d.). Biodiversity Heritage Library. Retrieved January 3, 2026, from [Link]
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Frances, S. P., et al. (1996). Effectiveness of repellent formulations containing deet against mosquitoes in northeastern Thailand. Journal of the American Mosquito Control Association, 12(2 Pt 1), 331–333. Retrieved January 3, 2026, from [Link]
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A Comprehensive Guide to N,N-Diethyl-m-toluidine (DEET): Applications, Limitations, and Modern Alternatives
Abstract
N,N-Diethyl-m-toluidine, commonly known as DEET, has been the gold standard in insect repellents for over six decades, offering broad-spectrum protection against a variety of biting insects.[1][2] Its development by the U.S. Army in 1946 and subsequent public registration in 1957 marked a significant advancement in personal protection against vector-borne diseases.[3][4] This guide provides a comprehensive literature review of DEET's applications, delves into its mechanistic complexities, and critically evaluates its limitations, including neurotoxicity concerns, environmental impact, and emerging insect resistance. Furthermore, we will objectively compare DEET's performance with leading alternatives, supported by experimental data, and provide detailed protocols for the standardized evaluation of insect repellent efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of DEET and the evolving landscape of insect repellents.
The Enduring Utility of DEET: Primary Applications
DEET's primary and most well-known application is as a topical insect repellent.[1][3] It is effective against a wide array of arthropods, including:
Available in various formulations such as sprays, lotions, and towelettes, DEET concentrations in commercial products can range up to 100%.[1] The Centers for Disease Control and Prevention (CDC) recommends using products containing 30–50% DEET for effective protection against insect-borne pathogens.[1] Research has shown a positive correlation between DEET concentration and the duration of protection.[1]
Beyond its use as a personal insect repellent, N,N-Diethyl-m-toluidine also serves as a crucial intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[6][7] Its chemical structure, featuring a tertiary amine and a methyl group on an aromatic ring, makes it a versatile precursor for electrophilic aromatic substitution reactions.[6]
Unraveling the Mechanism: How DEET Deters Insects
The precise mechanism of action of DEET is complex and still under investigation, with several hypotheses supported by scientific evidence.[1][8] It is understood that DEET acts on the insect's sensory receptors, primarily those related to smell and taste, to prevent them from locating and biting a host.[5]
The leading theories on DEET's mode of action include:
-
Olfactory Interference: DEET is believed to jam the insect's olfactory receptors, making it difficult for them to detect human-emitted attractants like carbon dioxide and lactic acid.[3][5] This "confusant" hypothesis suggests DEET corrupts the messages from attractive scents, leading to disorientation in insects.[9]
-
Direct Repellency: The "smell and avoid" hypothesis posits that insects find the odor of DEET itself to be unpleasant, leading to active avoidance.[1][8]
-
Contact Repellency: Mosquitoes can also be repelled upon physical contact with DEET, likely due to the stimulation of chemoreceptors on their legs that perceive it as a bitter or undesirable substance.[1][8]
Recent research also suggests that DEET may have neurological effects on insects beyond its olfactory actions.[1] Studies have indicated that DEET can inhibit the enzyme acetylcholinesterase (AChE) in both insects and mammals, although its potency as an AChE inhibitor is considered low.[10][11][12] Another proposed target is the octopaminergic system in insects, where DEET may act as an agonist, leading to neuroexcitation.[10]
A Critical Assessment: The Limitations of DEET
Despite its efficacy, DEET is not without its drawbacks. A comprehensive understanding of its limitations is crucial for informed use and for driving the development of next-generation repellents.
Toxicological Profile and Human Safety
While generally considered safe for topical use when applied according to the manufacturer's instructions, there have been rare reports of adverse effects associated with DEET, particularly with high concentrations or prolonged and excessive use.[13] These can include:
-
Dermal Reactions: Skin irritation, rashes, and in some cases, severe blistering have been reported.[11][12]
-
Neurotoxicity: Although infrequent, cases of encephalopathy, seizures, and other neurological symptoms have been documented, primarily in children after extensive dermal exposure.[11][13][14] However, a direct causal link is often difficult to establish, and recent reviews suggest that the neurotoxic risk from proper use is low.[15] Studies have shown DEET can have sublethal effects, including impacts on the nervous system.[12] It has been found to inhibit cholinesterase activity, an effect that can be magnified when combined with certain insecticides like carbamates.[11]
Environmental Fate and Ecotoxicity
DEET enters the environment primarily through wastewater from showering and laundering of treated clothing.[16][17] It has been detected at low concentrations in various water bodies, including rivers and streams.[1][16]
-
Aquatic Toxicity: Studies have shown that DEET can be slightly to moderately toxic to some freshwater organisms, including fish like rainbow trout and tilapia, as well as certain species of zooplankton.[1][16][18] Algae communities have also been observed to experience biomass decline when exposed to DEET.[1]
-
Biodegradability: DEET is biodegradable, particularly under aerobic conditions.[1][16] However, its degradation is slower in anaerobic environments.[1] In water, its half-life is estimated to be around four weeks or less, and it is not expected to bioaccumulate in animals.[17]
Material Incompatibility
A notable practical limitation of DEET is its ability to dissolve certain plastics, rayon, spandex, and other synthetic materials.[19] This can damage clothing, sunglasses, and other gear.
Emergence of Insect Resistance
Of growing concern is the development of resistance to DEET in mosquito populations.[20] Studies have demonstrated that some mosquitoes, after an initial exposure, can become temporarily insensitive to the repellent effects of DEET.[21][22][23] This appears to be due to a change in the olfactory system that reduces the sensitivity of their antennal receptors to the chemical.[21] Furthermore, a genetic basis for DEET resistance has been identified in some mosquito species, a trait that can be inherited.[20][24]
The Next Generation: A Comparative Analysis of DEET Alternatives
The limitations of DEET have spurred the development of alternative insect repellents. The following table provides a comparison of DEET with two of the most prominent alternatives: Picaridin and Oil of Lemon Eucalyptus (OLE).
| Feature | N,N-Diethyl-m-toluidine (DEET) | Picaridin (Icaridin) | Oil of Lemon Eucalyptus (OLE) / PMD |
| Origin | Synthetic | Synthetic (derived from piperine) | Plant-based (from Eucalyptus citriodora) |
| Efficacy | High, broad-spectrum | Comparable to DEET | Effective against mosquitoes and ticks |
| Duration | Concentration-dependent (up to 12 hours) | Up to 12 hours at 20% concentration[25] | Up to 6-8 hours[26] |
| Odor | Distinctive, can be unpleasant | Odorless[19] | Strong, lemony scent |
| Feel | Can be greasy or oily[19] | Non-greasy[19] | Can be slightly oily |
| Material Safety | Damages some plastics and synthetics[19] | Does not damage plastics[19] | Generally safe for most materials |
| Safety Profile | Good, with rare adverse effects | Excellent, less skin irritation than DEET[25][27] | Good, only plant-based repellent endorsed by CDC[26] |
Picaridin
Picaridin, also known as Icaridin, is a synthetic compound designed to mimic piperidine, a natural compound in black pepper.[26] It has been available in the United States since 2005 and has gained popularity due to its favorable characteristics.[26] Numerous studies have shown that the efficacy of picaridin is comparable to that of DEET at similar concentrations.[25][28][29][30] Some research even suggests that picaridin may have a superior persistence on the skin.[28][29] Its lack of odor, non-greasy feel, and safety for plastics and other synthetic materials make it an attractive alternative to DEET.[19][27]
Oil of Lemon Eucalyptus (OLE)
Oil of Lemon Eucalyptus is the only plant-based active ingredient recommended by the CDC as an effective insect repellent.[26] The active ingredient, p-menthane-3,8-diol (PMD), provides protection against mosquitoes and ticks for up to six hours.[26] Its efficacy is considered comparable to lower concentrations of DEET.[26] OLE is a popular choice for consumers seeking a natural alternative to synthetic repellents.[31]
Other natural alternatives include neem oil, citronella, and various essential oils.[26][31][32] However, their efficacy and duration of protection are generally lower and more variable than DEET, Picaridin, or OLE.[27][31]
Standardized Evaluation of Repellent Efficacy: Experimental Protocols
To ensure objective and comparable data on the performance of insect repellents, standardized testing methodologies are essential. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have established guidelines for such evaluations.[33][34]
Arm-in-Cage Test
This is a widely used method to determine the Complete Protection Time (CPT) of a topical repellent.[35][36]
Objective: To measure the duration of time a repellent provides complete protection from mosquito bites.
Materials:
-
Test cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
Candidate repellent formulation.
-
Standard positive control (e.g., 20% DEET in ethanol).
-
Negative control (e.g., ethanol or the formulation's vehicle).
-
Human volunteers.
-
Protective gloves.
-
Pipettes for application.
-
Timer.
Procedure:
-
A defined area of a volunteer's forearm (e.g., 600 cm²) is treated with a precise volume (e.g., 1 mL) of the repellent.[33][34]
-
The treated arm is allowed to dry for a specified period.
-
The volunteer's untreated hand is covered with a protective glove.
-
At regular intervals (e.g., every 30 minutes), the treated forearm is inserted into the mosquito cage for a set duration (e.g., 3 minutes).[33]
-
The time of the first confirmed mosquito bite is recorded.
-
The Complete Protection Time is the time from application to the first bite.[33][37]
-
A control arm treated with the vehicle is also tested to ensure the mosquitoes are actively biting.[37]
Y-Tube Olfactometer Test
This laboratory-based assay is used to assess the spatial repellency of a substance by evaluating insect behavioral responses to different odors.[36][37]
Objective: To determine if a chemical acts as a spatial repellent by causing insects to move away from the odor source.
Materials:
-
Y-tube olfactometer.
-
Air source with controlled flow rate and humidification.
-
Test chamber for introducing the repellent vapor.
-
Control chamber with clean air.
-
Mosquitoes.
Procedure:
-
A stream of clean, humidified air is passed through both arms of the Y-tube.
-
The test repellent is introduced into the airflow of one arm, while the other arm serves as a control.
-
A single mosquito is released at the base of the Y-tube.
-
The mosquito's choice of which arm to enter is recorded.
-
This is repeated with a large number of mosquitoes.
-
A significant preference for the control arm indicates repellency.
Conclusion
N,N-Diethyl-m-toluidine remains a highly effective and widely used insect repellent, backed by decades of research and use. Its broad-spectrum efficacy is a key advantage in the prevention of vector-borne diseases. However, its limitations, including potential for skin irritation, neurotoxicity at high exposures, environmental persistence, material incompatibility, and the emergence of insect resistance, necessitate a careful consideration of its use and underscore the importance of ongoing research into safer and more sustainable alternatives.
Picaridin and Oil of Lemon Eucalyptus have emerged as viable alternatives, offering comparable efficacy to DEET with more favorable safety and aesthetic profiles. For researchers and drug development professionals, the focus should be on developing novel repellents with improved safety, longer duration of action, and novel mechanisms of action to combat resistance. The use of standardized efficacy testing protocols is paramount in this endeavor to ensure that new products are rigorously and objectively evaluated. The continued exploration of both synthetic and natural compounds, guided by a deep understanding of insect chemosensation, will be critical in the future of personal protection against biting arthropods.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Diethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses a robust understanding of safe and compliant disposal practices. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N-Diethyl-m-toluidine (DEET), ensuring the protection of laboratory personnel and the environment. Our commitment to your research success is intrinsically linked to our shared responsibility for laboratory safety.
Understanding the Hazard Profile of N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a tertiary aromatic amine with significant toxicological properties. Before initiating any disposal protocol, it is imperative to recognize its inherent hazards. Mismanagement of this chemical can lead to severe health consequences and environmental contamination.
N,N-Diethyl-m-toluidine is classified as:
-
Toxic if swallowed, in contact with skin, or if inhaled .[1]
-
Harmful to aquatic life with long-lasting effects .[1]
Exposure can lead to symptoms such as headache, dizziness, and nausea. In more severe cases, it can cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, leading to cyanosis (bluish discoloration of the skin).
Key Safety and Hazard Data
| Property | Value | Source |
| CAS Number | 91-67-8 | [1] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| GHS Hazard Statements | H301, H311, H331, H411 | [1] |
| Signal Word | Danger | [1] |
Regulatory Framework: Is N,N-Diethyl-m-toluidine a Listed Hazardous Waste?
A critical step in determining the proper disposal procedure for any chemical is to ascertain its classification under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Hazardous wastes are categorized as either "listed" or "characteristic" wastes.
After a thorough review of the EPA's lists of hazardous wastes (F, K, P, and U lists in 40 CFR Part 261), N,N-Diethyl-m-toluidine is not explicitly listed as a commercial chemical product that is a hazardous waste when discarded . This means it does not have a specific "U" or "P" waste code.
However, this does not exempt it from hazardous waste regulations. The next step is to determine if it exhibits any of the four characteristics of a hazardous waste as defined in 40 CFR 261 Subpart C:
-
Ignitability (D001): N,N-Diethyl-m-toluidine has a flash point above 140°F, so it does not typically meet the criteria for an ignitable waste.[1]
-
Corrosivity (D002): It is not a corrosive material.
-
Reactivity (D003): It is not considered a reactive waste.
-
Toxicity (D004-D043): Based on its known toxic effects on human health and the environment, it is highly probable that N,N-Diethyl-m-toluidine waste will be classified as a characteristic hazardous waste due to toxicity .[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] A formal toxicity characteristic leaching procedure (TCLP) may be required by your institution's environmental health and safety (EHS) department to make a definitive determination.
It is the responsibility of the waste generator to make an accurate hazardous waste determination .[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Always consult with your institution's EHS department for guidance on proper waste classification.
Step-by-Step Disposal Protocol for N,N-Diethyl-m-toluidine
The following protocol outlines the essential steps for the safe and compliant disposal of N,N-Diethyl-m-toluidine. This procedure is designed to minimize exposure risks and ensure adherence to regulatory standards.
Step 1: Personal Protective Equipment (PPE)
Before handling any N,N-Diethyl-m-toluidine waste, it is crucial to wear the appropriate PPE to prevent dermal contact and inhalation:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of open containers of N,N-Diethyl-m-toluidine should be conducted in a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Liquid Waste:
-
Collect all liquid N,N-Diethyl-m-toluidine waste, including unused reagent, reaction mixtures, and solvent rinses containing the compound, in a designated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "N,N-Diethyl-m-toluidine," and a description of any other components in the waste stream.
-
Do not mix with incompatible waste streams.
-
-
Solid Waste:
-
Collect any solid waste contaminated with N,N-Diethyl-m-toluidine, such as absorbent materials from spills, contaminated weighing paper, or used pipette tips, in a separate, sealed plastic bag or container.
-
This container must also be labeled as "Hazardous Waste" with the chemical name.
-
Step 3: Container Management
Proper management of waste containers is essential for safety and compliance.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the generator and near the point of generation.
-
Ensure the SAA is in a well-ventilated area and away from ignition sources.
Step 4: Disposal Pathway
The final disposal of N,N-Diethyl-m-toluidine waste must be handled by a licensed hazardous waste disposal facility.
-
Contact your institution's EHS department to arrange for the pickup and disposal of your N,N-Diethyl-m-toluidine waste.
-
The most common and recommended disposal method for aromatic amine waste is high-temperature incineration at a permitted hazardous waste incineration facility.[1] This method ensures the complete destruction of the toxic organic compounds.
-
Landfilling of liquid hazardous waste is generally prohibited . Any land disposal would require prior treatment to meet specific standards set by the EPA.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following diagram illustrates the key steps and considerations.
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Navigating the Risks: A Guide to Personal Protective Equipment for N,N-Diethyl-m-toluidine
For researchers and chemists in the fast-paced world of drug development, N,N-Diethyl-m-toluidine (DEET) is a valuable reagent. However, its utility is matched by its significant health hazards. This guide provides an in-depth, practical framework for the selection and use of personal protective equipment (PPE) when handling this toxic aromatic amine, ensuring both personal safety and experimental integrity.
Understanding the Hazard: Why PPE is Non-Negotiable
N,N-Diethyl-m-toluidine is classified as toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and eye irritation and may lead to organ damage with prolonged or repeated exposure.[2] Aromatic amines as a class of compounds are readily absorbed through the skin, making dermal contact a primary route of exposure.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Core Principles of PPE Selection
The selection of appropriate PPE is a risk-based decision. The type and duration of the task, the concentration of the chemical, and the potential for splashes or aerosol generation must all be considered. The following sections detail the minimum recommended PPE for handling N,N-Diethyl-m-toluidine in a laboratory setting.
Table 1: Summary of Recommended PPE for N,N-Diethyl-m-toluidine
| PPE Category | Minimum Requirement | Recommended for High-Risk Tasks |
| Hand Protection | Double-gloving with nitrile gloves for incidental contact. | A chemical-resistant outer glove (e.g., Viton™ or butyl rubber) over a nitrile inner glove for prolonged or immersive contact. |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. | A full-face shield in addition to safety goggles when there is a significant splash hazard. |
| Body Protection | A laboratory coat made of a low-permeability material. | Chemical-resistant apron or a full-body suit for large-scale operations or in the event of a spill. |
| Respiratory Protection | Work in a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges for tasks with high aerosolization potential or inadequate ventilation. |
A Deep Dive into PPE Components
Hand Protection: Your First Line of Defense
Given that N,N-Diethyl-m-toluidine is readily absorbed through the skin, selecting the correct gloves is paramount. For incidental contact, such as handling sealed containers or performing minor adjustments to apparatus, double-gloving with nitrile gloves provides a good barrier.[1] Nitrile is preferred over latex due to its superior chemical resistance and the prevention of latex allergies.[1]
Key Practice: Always inspect gloves for tears or punctures before use. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. Never reuse disposable gloves.
Eye and Face Protection: Shielding Against Splashes
Tightly fitting safety goggles with side shields are the minimum requirement to protect against accidental splashes.[5] When handling larger quantities or performing operations with a higher risk of splashing, a full-face shield worn over safety goggles offers an additional layer of protection for the entire face.
Body Protection: A Barrier for Your Body
A standard laboratory coat is suitable for low-risk activities. However, for procedures with a higher splash potential, a chemical-resistant apron or a full-body suit should be worn. The goal is to prevent any skin contact with the chemical.
Respiratory Protection: Controlling Inhalation Risks
All work with N,N-Diethyl-m-toluidine should be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or if the procedure has a high potential for generating aerosols, a NIOSH-approved respirator with organic vapor cartridges is required.[6]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as its selection. The following step-by-step protocols are designed to minimize the risk of contamination.
Donning PPE Workflow
Caption: A stepwise workflow for the correct donning of PPE before handling N,N-Diethyl-m-toluidine.
Doffing and Disposal Protocol
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk. All used PPE should be considered hazardous waste.
-
Outer Gloves: Remove the outer, more heavily contaminated gloves first. Peel them off from the cuff, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.
-
Body Protection: Remove your lab coat or apron by rolling it outwards, avoiding contact with the contaminated exterior. Place it in a labeled, sealed bag for hazardous waste.
-
Face Shield and Goggles: Remove your face shield and goggles from the back of your head. Place them in a designated area for decontamination or disposal.
-
Respirator: If wearing a respirator, remove it from the back of your head.
-
Inner Gloves: Finally, remove the inner nitrile gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Waste Disposal Workflow
Caption: A logical flow for the safe collection and disposal of waste contaminated with N,N-Diethyl-m-toluidine.
Emergency Procedures: In Case of Exposure
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle N,N-Diethyl-m-toluidine, minimizing personal risk and ensuring the integrity of their valuable work.
References
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Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. Available at: [Link]
-
Glove Selection. Emergency and Safety Services. Available at: [Link]
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Nitrile Excellent general use glove. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
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Glove Compatibility. CP Lab Safety. Available at: [Link]
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ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE. INCHEM. Available at: [Link]
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amines, aromatic 2002. NIOSH. Available at: [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). CDC. Available at: [Link]
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Chemical Resistance of Gloves.pdf. Available at: [Link]
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Guideline for the Decontamination of Chemical Protective Clothing and Equipment. CDC Stacks. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
